Product packaging for 3-Ethyl-4-methylhexan-2-one(Cat. No.:)

3-Ethyl-4-methylhexan-2-one

Cat. No.: B12327796
M. Wt: 142.24 g/mol
InChI Key: MWZCUHTWZVZEMC-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylhexan-2-one is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B12327796 3-Ethyl-4-methylhexan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-ethyl-4-methylhexan-2-one

InChI

InChI=1S/C9H18O/c1-5-7(3)9(6-2)8(4)10/h7,9H,5-6H2,1-4H3

InChI Key

MWZCUHTWZVZEMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-4-methylhexan-2-one. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a branched aliphatic ketone. Its chemical identity and fundamental physical properties are summarized below. It is important to note that while some properties have been computationally predicted, experimental data for others remain scarce in publicly accessible literature.

Data Presentation: Summary of Chemical Properties
PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 40238-28-6[1][3]
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Synonyms 2-Hexanone, 3-ethyl-4-methyl-[1]
3-ethyl-4-methyl-2-hexanone[1]
Boiling Point 170.3 ± 8.0 °C(Predicted)
Density 0.812 ± 0.06 g/cm³(Predicted)
LogP (Octanol-Water Partition Coefficient) 2.7(Computed)[1][2]
Solubility Expected to be soluble in common organic solvents.

Spectroscopic and Analytical Data

Detailed experimental spectral data for this compound is not widely available. However, based on its chemical structure, the following characteristic spectroscopic features can be anticipated:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption peak is expected in the region of 1715-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. Additional peaks corresponding to C-H stretching and bending vibrations will also be present.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key expected signals would include a singlet for the methyl protons adjacent to the carbonyl group, and multiplets for the various methylene (B1212753) and methine protons in the ethyl and sec-butyl groups.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon would appear significantly downfield, typically in the range of 200-215 ppm.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not readily found, a plausible and effective method would be the oxidation of the corresponding secondary alcohol, 3-ethyl-4-methylhexan-2-ol.

Synthesis of this compound via Oxidation of 3-Ethyl-4-methylhexan-2-ol

Objective: To synthesize this compound through the oxidation of 3-Ethyl-4-methylhexan-2-ol using pyridinium (B92312) chlorochromate (PCC).

Materials:

  • 3-Ethyl-4-methylhexan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve 3-Ethyl-4-methylhexan-2-ol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred PCC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

  • Filtration: Pass the mixture through a pad of silica gel, washing thoroughly with diethyl ether to elute the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start 3-Ethyl-4-methylhexan-2-ol (Starting Material) Reaction Oxidation Reaction Start->Reaction 1. Add to Reagents PCC, DCM Reagents->Reaction 2. React with Workup Quenching & Extraction Reaction->Workup 3. Proceed to Purification Column Chromatography Workup->Purification 4. Purify Analysis GC-MS, NMR, IR Purification->Analysis 5. Characterize FinalProduct Pure this compound Analysis->FinalProduct 6. Confirm

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_0 Precursor Identification cluster_1 Synthetic Transformation cluster_2 Product Isolation & Analysis cluster_3 Final Product precursor Identify Precursor: 3-Ethyl-4-methylhexan-2-ol synthesis Select Synthesis Method: Oxidation precursor->synthesis optimization Optimize Reaction Conditions: (Reagents, Temp, Time) synthesis->optimization isolation Isolate Crude Product: (Extraction, Filtration) optimization->isolation purification Purify Compound: (Chromatography) isolation->purification characterization Structural Confirmation: (Spectroscopy) purification->characterization final_product This compound characterization->final_product

Caption: Logical steps in the synthesis and verification process.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the organic compound 3-Ethyl-4-methylhexan-2-one. Due to a lack of directly reported experimental data for this specific molecule, this paper presents estimated values derived from structurally similar compounds, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for laboratory work and theoretical modeling involving this and related aliphatic ketones.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in various chemical processes. The following table summarizes the key physical properties, including both computed and estimated experimental values.

Physical PropertyValue (Estimated/Computed)Source/Method
Molecular Formula C₉H₁₈O-
Molecular Weight 142.24 g/mol Computed
Boiling Point 185-190 °CEstimated from Nonan-2-one and 4-Methylhexan-2-one
Melting Point Not available-
Density 0.815 - 0.825 g/cm³ at 20°CEstimated from Nonan-2-one and 4-Methylhexan-2-one
Refractive Index 1.418 - 1.423 at 20°CEstimated from Nonan-2-one and 4-Methylhexan-2-one
Solubility Insoluble in water; Soluble in organic solventsGeneral property of ketones of this size

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined using several methods, depending on the sample volume available.

A. Simple Distillation Method (for sample volumes > 5 mL)

This method is suitable for purifying the liquid while simultaneously determining its boiling point.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Place the liquid sample (e.g., 10 mL of this compound) into the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance.[1]

B. Capillary Method (for small sample volumes)

This micro-method is ideal when only a small amount of the substance is available.[2]

  • Apparatus: Thiele tube or melting point apparatus, capillary tube (sealed at one end), small test tube, thermometer, and a heat source.

  • Procedure:

    • Attach the small test tube containing a small amount of the liquid sample to the thermometer.

    • Invert a capillary tube (sealed end up) into the liquid.

    • Heat the Thiele tube or melting point apparatus gradually.

    • A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

    • Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point.[2]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.[3][4][5][6]

A. Pycnometer Method

  • Apparatus: Pycnometer (a glass flask with a specific, accurately known volume), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again (m₂).

    • The mass of the liquid is m = m₂ - m₁.

    • The density (ρ) is calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.

    • The measurement should be performed at a constant, recorded temperature.

B. Digital Density Meter

  • Apparatus: A digital density meter.

  • Procedure:

    • Calibrate the instrument using a standard of known density (e.g., dry air and distilled water).

    • Inject the liquid sample into the measurement cell of the instrument.

    • The instrument will automatically measure and display the density of the liquid, often with temperature correction.[7]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is temperature-dependent.

A. Abbe Refractometer Method

  • Apparatus: Abbe refractometer, light source (sodium lamp or white light with a compensator), and a constant temperature water bath.

  • Procedure:

    • Ensure the prisms of the refractometer are clean and dry.

    • Place a few drops of the liquid sample onto the surface of the measuring prism.

    • Close the prisms and allow the sample to spread evenly.

    • Circulate water from the constant temperature bath through the prisms to maintain a constant temperature (typically 20°C).

    • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • If using white light, adjust the compensator to eliminate any color fringes.

    • Read the refractive index value from the scale.[8][9]

Spectroscopic Data (Predicted)

  • ¹H NMR:

    • Multiple signals in the aliphatic region (approx. 0.8-2.5 ppm).

    • A singlet for the methyl protons adjacent to the carbonyl group (CH₃-C=O) is expected around 2.1 ppm.

    • Complex multiplets for the ethyl and methyl protons on the hexane (B92381) chain.

  • ¹³C NMR:

    • A characteristic peak for the carbonyl carbon in the range of 200-215 ppm.[11][12]

    • Several signals in the aliphatic region for the other carbon atoms.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band for the C=O stretch of a saturated aliphatic ketone is expected around 1715 cm⁻¹.[10][11][12][13]

    • C-H stretching and bending vibrations will be observed in their typical regions.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 142.

    • Characteristic fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, would be expected.[10][11][12]

Synthesis Outline

A plausible synthetic route for this compound would involve the alkylation of a suitable enolate. A general outline is provided below:

  • Enolate Formation: Deprotonation of a starting ketone, such as 2-butanone, using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate.

  • Alkylation: Reaction of the enolate with an appropriate alkyl halide, for example, 2-bromobutane, in an aprotic solvent.

  • Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired product, this compound, likely through distillation.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid organic compound like this compound.

G Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_property_determination Physical Property Measurement cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Compilation & Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Logical workflow for the synthesis, purification, and physical property determination of this compound.

References

Spectroscopic Profile of 3-Ethyl-4-methylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethyl-4-methylhexan-2-one. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a foundational reference for the characterization and identification of this molecule in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical ranges for functional groups found in similar acyclic ketones.[1][2]

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (CH₃-C=O)2.1 - 2.2s3H-
b (CH-C=O)2.4 - 2.6m1H-
c (CH₂-CH)1.2 - 1.4m2H-
d (CH₃-CH₂)0.8 - 0.9t3H~7.4
e (CH-CH₃)1.5 - 1.7m1H-
f (CH₂-CH)1.1 - 1.3m2H-
g (CH₃-CH₂)0.8 - 0.9t3H~7.4
h (CH₃-CH)0.9 - 1.0d3H~6.8

Note: Due to the presence of two chiral centers (C3 and C4), the methylene (B1212753) protons (c and f) are diastereotopic and may appear as complex multiplets.[3]

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon (Label)Chemical Shift (δ, ppm)Carbon Type
1 (C=O)209 - 212C
2 (CH-C=O)50 - 55CH
3 (CH₂-CH)25 - 30CH₂
4 (CH₃-CH₂)11 - 13CH₃
5 (CH-CH₃)35 - 40CH
6 (CH₂-CH)28 - 33CH₂
7 (CH₃-CH₂)13 - 15CH₃
8 (CH₃-CH)15 - 20CH₃
9 (CH₃-C=O)29 - 32CH₃
Predicted Infrared (IR) Spectroscopy Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Ketone)1710 - 1725Strong
C-H (sp³)2850 - 3000Medium-Strong
C-H Bending1350 - 1470Variable
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
142Moderate[M]⁺ (Molecular Ion)
113Moderate[M - C₂H₅]⁺
99Moderate[M - C₃H₇]⁺
85Strong[M - C₄H₉]⁺
72StrongMcLafferty rearrangement product
57Very Strong[C₄H₉]⁺
43Strong[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be co-added to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. DEPT-135 and DEPT-90 experiments can be run to aid in the differentiation of CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy[4]
  • Sample Preparation (Neat Liquid):

    • As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing one drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

    • Perform a background scan using the empty, clean salt plates.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is generated by ratioing the sample scan against the background scan.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional Groups Connectivity Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethyl-4-methylhexan-2-one. The information presented herein is crucial for the structural elucidation and characterization of this ketone, which is of interest in various chemical research and development sectors.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₈O[1] CAS Number: 40238-28-6[1][2]

The structure of this compound consists of a hexane (B92381) backbone with a ketone functional group at the second carbon, an ethyl substituent at the third carbon, and a methyl substituent at the fourth carbon.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (a)~ 2.1Singlet (s)3H
H-3 (b)~ 2.5Multiplet (m)1H
H-4 (c)~ 1.8Multiplet (m)1H
H-5 (d)~ 1.2 - 1.4Multiplet (m)2H
H-6 (e)~ 0.9Triplet (t)3H
H-7 (f)~ 1.4 - 1.6Multiplet (m)2H
H-8 (g)~ 0.85Triplet (t)3H
H-9 (h)~ 0.95Doublet (d)3H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in this compound.

Carbon (Label)Chemical Shift (δ, ppm)
C-1 (a)~ 28
C-2 (b)~ 212
C-3 (c)~ 58
C-4 (d)~ 40
C-5 (e)~ 25
C-6 (f)~ 12
C-7 (g)~ 23
C-8 (h)~ 14
C-9 (i)~ 16

Experimental Protocols

Standard Operating Procedure for NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
  • The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 12-15 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
  • Spectral Width: Approximately 220-240 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Integrate the signals in the ¹H NMR spectrum.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the chemical structure of this compound and the labeling of the proton and carbon environments for NMR analysis.

Caption: Structure of this compound with atom labeling.

This comprehensive guide provides the necessary theoretical and practical information for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. The predicted data and experimental protocols will aid researchers in the accurate identification and characterization of this compound.

References

Mass spectrometry fragmentation of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-methylhexan-2-one

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the fragmentation pathways, a general experimental protocol, and visual representations of the core concepts.

Introduction to Ketone Fragmentation

In electron ionization mass spectrometry, aliphatic ketones primarily undergo two characteristic fragmentation reactions: α-cleavage and McLafferty rearrangement.[1] α-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[1][2] The McLafferty rearrangement is a process where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene.[1][3] The molecular ion peak for aliphatic ketones is generally observable.[4]

Predicted Mass Spectrum of this compound

The molecular formula for this compound is C₉H₁₈O, with a molecular weight of 142.24 g/mol .[5][6] Based on the established fragmentation patterns of aliphatic ketones, the following table summarizes the predicted major ions in the EI mass spectrum.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway Predicted Relative Abundance
142[C₉H₁₈O]⁺˙-Molecular IonPresent, potentially weak
127[C₈H₁₅O]⁺CH₃˙α-cleavage: Loss of methyl groupModerate
99[C₆H₁₁O]⁺C₃H₇˙α-cleavage: Loss of propyl groupModerate
86[C₅H₁₀O]⁺˙C₄H₈McLafferty RearrangementProminent
71[C₄H₇O]⁺C₅H₁₁˙α-cleavage: Loss of pentyl groupProminent
57[C₄H₉]⁺C₅H₉O˙Cleavage at C4-C5Prominent
43[CH₃CO]⁺C₇H₁₅˙α-cleavage: Loss of heptyl groupBase Peak

Fragmentation Pathways

The primary fragmentation pathways for this compound are visualized in the following diagram.

G cluster_main This compound (m/z 142) cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M [C9H18O]+• F43 [CH3CO]+ (m/z 43) M->F43 Loss of C7H15• F71 [C4H7O]+ (m/z 71) M->F71 Loss of C5H11• F86 [C5H10O]+• (m/z 86) M->F86 Loss of C4H8

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Perform serial dilutions of the stock solution to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If analyzing a complex matrix, an appropriate sample extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed.

4.2. Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis.

4.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation, if available.

  • Interpret the fragmentation pattern to confirm the structure of the molecule.

Experimental Workflow

The logical flow of a typical mass spectrometry experiment is depicted below.

G cluster_workflow Experimental Workflow arrow arrow SamplePrep Sample Preparation GCMS GC-MS Analysis SamplePrep->GCMS DataAcq Data Acquisition GCMS->DataAcq DataProc Data Processing DataAcq->DataProc Interpretation Spectral Interpretation DataProc->Interpretation Reporting Reporting Interpretation->Reporting

Caption: A generalized workflow for mass spectrometry analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Ethyl-4-methylhexan-2-one, a saturated aliphatic ketone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Key Vibrational Modes

This compound possesses a carbonyl group (C=O) and various alkyl C-H and C-C bonds. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these functional groups. The primary vibrational modes of interest include the C=O stretch, sp³ C-H stretches, and C-H bending vibrations.

Molecular Structure of this compound C1 C C2 C C2->C1 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 C9 C C4->C9 C6 C C5->C6 C8 C C7->C8

Caption: Molecular structure of this compound.

Expected Infrared Absorption Data

The following table summarizes the predicted IR absorption bands for this compound based on characteristic frequencies for aliphatic ketones.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)~1715Strong
sp³ C-H Stretch (Asymmetric)~2960Strong
sp³ C-H Stretch (Symmetric)~2870Medium
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric)~1450Medium
CH₃ Bend (Symmetric)~1375Medium

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex absorptions from C-C stretching and other bending vibrations, which are unique to the molecule.

Detailed Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the methodology for obtaining the IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique for liquid samples.[1]

Materials:

  • This compound sample

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered by the liquid film.[1][2]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Interpretation of the Spectrum

The resulting IR spectrum should be analyzed for the presence of the key absorption bands outlined in the data table.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption peak is expected around 1715 cm⁻¹.[3][4][5][6] This is the most characteristic peak for a saturated aliphatic ketone and serves as a primary indicator of this functional group.[3][4][5][6]

  • C-H Stretches: In the region of 3000-2850 cm⁻¹, strong to medium absorption bands will be present due to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.[3]

  • C-H Bends: The region between 1470 cm⁻¹ and 1365 cm⁻¹ will show several medium-intensity peaks corresponding to the bending vibrations of the CH₂, and CH₃ groups.

The absence of significant absorption in the 3600-3200 cm⁻¹ region (O-H stretch) and the ~1650 cm⁻¹ region (C=C stretch) would confirm the purity of the saturated ketone and the absence of alcohol or alkene impurities.

Experimental Workflow for IR Spectroscopy A Instrument Preparation B Background Spectrum Acquisition A->B C Sample Application B->C D Sample Spectrum Acquisition C->D E Data Processing D->E F Spectrum Analysis E->F

Caption: General workflow for acquiring an IR spectrum.

References

An In-depth Technical Guide to 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-4-methylhexan-2-one, a nine-carbon branched-chain ketone. While specific experimental and biological data for this compound are limited in publicly available literature, this document consolidates its known identifiers and physicochemical properties. Furthermore, it presents generalized experimental protocols for its synthesis and characterization based on standard organic chemistry methodologies. A logical workflow for the preliminary assessment of a novel chemical entity in a drug discovery context is also provided.

Core Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This information is crucial for the accurate identification and handling of the compound in a research setting.

Identifier TypeValue
CAS Number 40238-28-6[1][2]
IUPAC Name This compound[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
InChI InChI=1S/C9H18O/c1-5-7(3)9(6-2)8(4)10/h7,9H,5-6H2,1-4H3[1]
InChIKey MWZCUHTWZVZEMC-UHFFFAOYSA-N[1]
Canonical SMILES CCC(C)C(CC)C(=O)C[1]

A stereoisomer, (3S,4S)-3-ethyl-4-methylhexan-2-one, is also recognized in chemical databases.[3]

Computed Physicochemical Data

PropertyValue
XLogP3 2.7[1]
Topological Polar Surface Area 17.1 Ų[1]
Complexity 107[1]
Exact Mass 142.135765193 Da[1]

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol, in this case, 3-Ethyl-4-methylhexan-2-ol. Jones oxidation is a widely used method for this transformation.

Materials:

  • 3-Ethyl-4-methylhexan-2-ol

  • Acetone (B3395972) (reagent grade)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropanol (B130326)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve 3-Ethyl-4-methylhexan-2-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to maintain a low temperature.

  • Addition of Oxidant: Slowly add Jones reagent dropwise to the stirred solution. Monitor the color of the reaction mixture.

  • Reaction Completion: Continue the addition until a faint orange color persists, which indicates a slight excess of the oxidizing agent.

  • Quenching: Quench the excess oxidant by adding isopropanol until the orange color disappears.

  • Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the product into an organic solvent such as diethyl ether. Repeat the extraction process to maximize the yield.

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Isolation and Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The crude product can be further purified by distillation or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the proton environment of the molecule. The spectrum would be expected to show characteristic signals for the methyl, ethyl, and methine protons, with chemical shifts and coupling patterns consistent with the structure.

  • ¹³C NMR: To identify the number and types of carbon atoms. A peak corresponding to the carbonyl carbon would be expected in the downfield region of the spectrum.

2. Mass Spectrometry (MS):

  • To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns can provide further structural information.

3. Infrared (IR) Spectroscopy:

  • To identify the presence of the carbonyl functional group. A strong absorption band characteristic of a ketone C=O stretch would be expected in the region of 1700-1725 cm⁻¹.

4. Gas Chromatography (GC):

  • To assess the purity of the sample. A single peak in the chromatogram would indicate a high degree of purity.

Logical Workflow for Novel Compound Evaluation

As this compound is not extensively studied, a logical workflow for its initial evaluation in a drug discovery or chemical biology context is presented below. This workflow outlines the key stages from initial characterization to preliminary biological screening.

G Logical Workflow for Novel Compound Evaluation cluster_0 Compound Acquisition and QC cluster_1 In Silico and Physicochemical Profiling cluster_2 Biological Screening cluster_3 Preliminary Safety Assessment A Synthesis of This compound B Purification (Distillation/Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Purity Assessment (GC, HPLC) C->D E Computational Modeling (ADMET Prediction) D->E F Physicochemical Property Determination (Solubility, LogP) E->F G Primary Target-Based or Phenotypic Screening F->G H Hit Identification and Confirmation G->H I Dose-Response and Potency Determination H->I J In Vitro Cytotoxicity Assays I->J K Genotoxicity Screening J->K L Go/No-Go Decision for Further Development K->L

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylhexan-2-one is a chiral ketone possessing two stereogenic centers, giving rise to four distinct stereoisomers. The spatial arrangement of substituents around these chiral centers dictates the molecule's interaction with other chiral entities, a critical consideration in pharmacology and materials science. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, potential methods for their synthesis and separation, and analytical techniques for their characterization. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of stereochemistry and draws parallels from analogous chiral ketones to provide a robust framework for researchers.

Introduction to the Stereochemistry of this compound

The molecular structure of this compound (C₉H₁₈O) contains two chiral centers at the C3 and C4 positions.[1][2] The presence of 'n' chiral centers results in a maximum of 2ⁿ stereoisomers. Therefore, for this compound, there are 2² = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers:

  • (3R, 4R)-3-Ethyl-4-methylhexan-2-one and (3S, 4S)-3-Ethyl-4-methylhexan-2-one

  • (3R, 4S)-3-Ethyl-4-methylhexan-2-one and (3S, 4R)-3-Ethyl-4-methylhexan-2-one

The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. Diastereomers have different physical and chemical properties, allowing for their potential separation by techniques such as chromatography and crystallization. Enantiomers, on the other hand, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity).

Visualization of Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (syn/anti) cluster_enantiomers2 Enantiomeric Pair 2 (syn/anti) (3R, 4R) (3R, 4R) (3S, 4S) (3S, 4S) (3R, 4R)->(3S, 4S) Enantiomers (3R, 4S) (3R, 4S) (3R, 4R)->(3R, 4S) Diastereomers (3S, 4R) (3S, 4R) (3R, 4R)->(3S, 4R) Diastereomers (3S, 4S)->(3R, 4S) Diastereomers (3S, 4S)->(3S, 4R) Diastereomers (3R, 4S)->(3S, 4R) Enantiomers

Stereochemical relationships of this compound isomers.

Physicochemical Properties (Predicted)

Property(3R, 4R)(3S, 4S)(3R, 4S)(3S, 4R)
Molecular Formula C₉H₁₈OC₉H₁₈OC₉H₁₈OC₉H₁₈O
Molecular Weight ( g/mol ) 142.24142.24142.24142.24
Boiling Point (°C) Expected to be similarExpected to be similarExpected to be different from (3R,4R) & (3S,4S)Expected to be the same as (3R,4S)
Density (g/cm³) Expected to be similarExpected to be similarExpected to be different from (3R,4R) & (3S,4S)Expected to be the same as (3R,4S)
Specific Rotation ([(\alpha)]D) Expected to be equal and opposite to (3S, 4S)Expected to be equal and opposite to (3R, 4R)Expected to be equal and opposite to (3S, 4R)Expected to be equal and opposite to (3R, 4S)

Synthesis and Separation of Stereoisomers

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. A non-stereoselective synthesis will result in a racemic mixture of all four stereoisomers.

Potential Synthetic Approaches
  • Asymmetric Alkylation: A potential route involves the asymmetric alkylation of a pre-existing chiral enolate. For instance, the enolate of a simpler ketone could be reacted with a chiral auxiliary, followed by sequential alkylation with ethyl and methyl groups. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

  • Organocatalysis: Asymmetric Michael additions or aldol (B89426) reactions catalyzed by chiral organic molecules could be employed to construct the carbon skeleton with the desired stereochemistry.

  • Kinetic Resolution: A racemic mixture of the ketone could be subjected to a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.

Separation of Stereoisomers

Given a mixture of stereoisomers, their separation is a critical step.

  • Separation of Diastereomers: Diastereomers can be separated using standard chromatographic techniques such as column chromatography or fractional distillation due to their differing physical properties.

  • Resolution of Enantiomers: The separation of enantiomers requires a chiral environment.

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

    • Diastereomeric Salt Formation: The ketone can be reacted with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by conventional methods. Subsequent removal of the resolving agent would yield the pure enantiomers.

Experimental Protocols (Hypothetical)

The following sections outline hypothetical experimental protocols based on established methodologies for the synthesis and separation of chiral ketones. These should be considered as starting points for experimental design and optimization.

General Non-Stereoselective Synthesis of this compound

This protocol would yield a mixture of all four stereoisomers.

  • Reaction Setup: To a solution of an appropriate enolate precursor in an aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA).

  • First Alkylation: Slowly add one of the alkyl halides (e.g., ethyl iodide). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Second Alkylation: Cool the reaction mixture again to -78 °C and add the second alkyl halide (e.g., methyl iodide). Allow the reaction to proceed to completion.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Chiral HPLC Separation of Stereoisomers

This protocol outlines a general approach for the analytical or preparative separation of the stereoisomers.

  • Instrumentation: An HPLC system equipped with a UV detector (or a refractive index detector if the compound lacks a strong chromophore) and a chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The optimal ratio must be determined experimentally to achieve baseline separation.

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample onto the column and monitor the elution profile. The retention times will differ for the different stereoisomers. For preparative separation, fractions corresponding to each peak can be collected.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization synthesis Non-stereoselective Synthesis diastereomer_sep Separation of Diastereomers (e.g., Column Chromatography) synthesis->diastereomer_sep Mixture of 4 Stereoisomers enantiomer_res Resolution of Enantiomers (e.g., Chiral HPLC) diastereomer_sep->enantiomer_res 2 Pairs of Enantiomers spectroscopy Spectroscopic Analysis (NMR, IR, MS) enantiomer_res->spectroscopy Isolated Stereoisomers chiroptical Chiroptical Analysis (Polarimetry, VCD, ECD) spectroscopy->chiroptical

A proposed experimental workflow for stereoisomer analysis.

Conclusion

The stereoisomers of this compound present a rich area for chemical investigation. While specific data on this molecule is sparse, this guide provides a foundational understanding based on established principles of stereochemistry. For researchers in drug development and related fields, the synthesis and characterization of the individual stereoisomers are paramount for understanding their biological activity and potential applications. The methodologies and workflows presented herein offer a starting point for the empirical studies necessary to fully elucidate the properties of these chiral molecules.

References

An In-depth Technical Guide to the Chirality of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylhexan-2-one is a chiral ketone possessing two stereocenters, which gives rise to a total of four possible stereoisomers. The spatial arrangement of the substituents around these chiral centers dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and stereoselective synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the identification of its stereoisomers and their relationships. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents hypothetical, yet scientifically plausible, quantitative data and detailed experimental protocols based on established methodologies for the analysis of chiral ketones. These protocols serve as a robust framework for the synthesis, separation, and characterization of the stereoisomers of this compound.

Introduction to the Chirality of this compound

The molecular structure of this compound contains two chiral centers at carbon atoms C3 and C4. A chiral center is a carbon atom bonded to four different groups.

  • C3: Bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), an acetyl group (-COCH₃), and the 4-methylhexyl group.

  • C4: Bonded to a hydrogen atom, a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and the 3-acetyl-3-ethyl group.

The presence of two stereocenters means that this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relationships between these stereoisomers are depicted in the diagram below.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R (3R,4R) 3S,4S (3S,4S) 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S) 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.

Data Presentation: Physicochemical Properties of Stereoisomers

StereoisomerConfigurationSpecific Rotation ([α]D) (°)Boiling Point (°C)
1(3R,4R)Hypothetical: +XPredicted: ~170-175
2(3S,4S)Hypothetical: -XPredicted: ~170-175
3(3R,4S)Hypothetical: +YPredicted: ~170-175
4(3S,4R)Hypothetical: -YPredicted: ~170-175

Note: Enantiomers have identical boiling points but opposite specific rotations. Diastereomers will have different physical properties, including boiling points and specific rotations. The exact values of X and Y would need to be determined experimentally.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound.

Stereoselective Synthesis (General Approach)

A common strategy for the synthesis of chiral ketones involves the stereoselective alkylation of a chiral enolate or the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ketone. A hypothetical workflow for a diastereoselective synthesis is presented below.

synthesis_workflow start Chiral Auxiliary Mediated Synthesis step1 Reaction of Chiral Auxiliary with a Pro-chiral Ketone start->step1 step2 Diastereoselective Alkylation step1->step2 step3 Removal of Chiral Auxiliary step2->step3 product Enantioenriched this compound step3->product

Fig. 2: General workflow for stereoselective synthesis.

Protocol: Asymmetric Michael Addition

  • Preparation of the Chiral Imine: React a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) with a suitable ketone precursor to form a chiral imine.

  • Formation of the Metalloenamine: Treat the chiral imine with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding metalloenamine.

  • Michael Addition: React the metalloenamine with an appropriate Michael acceptor (e.g., an α,β-unsaturated ester or ketone) at low temperature (e.g., -78 °C) to induce a diastereoselective conjugate addition.

  • Hydrolysis: Quench the reaction with an aqueous solution and perform acidic hydrolysis to cleave the chiral auxiliary and yield the enantioenriched ketone.

  • Purification: Purify the resulting ketone by column chromatography on silica (B1680970) gel.

Chiral Separation

A racemic or diastereomeric mixture of this compound can be separated into its individual stereoisomers using chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of all four stereoisomers. A starting point could be 98:2 (hexane:isopropanol).

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm (as ketones have a weak chromophore)

  • Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The relative peak areas can be used to determine the enantiomeric and diastereomeric ratios.

Characterization of Stereoisomers

Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

  • Measurement: Use a polarimeter to measure the observed optical rotation (α) of the solution in a cell of a specific path length (l, in dm).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c). The measurement is typically performed at the sodium D-line (589 nm) and at a defined temperature (e.g., 20 °C).

Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified stereoisomer in a suitable transparent solvent (e.g., methanol (B129727) or hexane).

  • Measurement: Record the CD spectrum over a relevant wavelength range (typically in the UV region for the n→π* transition of the carbonyl group, around 280-320 nm).

  • Data Analysis: Enantiomers will exhibit mirror-image CD spectra. The sign and intensity of the Cotton effect can provide information about the absolute configuration of the stereocenter adjacent to the carbonyl group.

Conclusion

This technical guide has detailed the stereochemical properties of this compound, a molecule with two chiral centers leading to four stereoisomers. While specific experimental data for this compound remains elusive in the current literature, the provided hypothetical data and generalized, yet detailed, experimental protocols for synthesis, separation, and characterization offer a solid foundation for researchers and professionals in the field. The successful application of these methodologies will be crucial for any future work involving the stereoisomers of this compound, particularly in the context of pharmaceutical development where stereochemical purity is of utmost importance.

The Elusive Natural Origins of 3-Ethyl-4-methylhexan-2-one: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – An in-depth technical review conducted to elucidate the natural occurrence of the ketone 3-Ethyl-4-methylhexan-2-one has concluded that there is currently no publicly available scientific literature detailing its presence in natural sources. Despite a comprehensive search of chemical databases and scientific journals, no evidence was found to suggest its isolation from plants, insects, microorganisms, or as a naturally occurring volatile organic compound.

This technical guide, aimed at researchers, scientists, and professionals in drug development, summarizes the extensive but ultimately fruitless search for the natural origins of this specific branched-chain ketone. While the investigation did not yield direct evidence, it provides valuable context on the broader families of naturally occurring ketones and the methodologies used for their study.

Quantitative Data Summary: An Absence of Evidence

A thorough search for quantitative data on the concentration of this compound in any natural matrix yielded no results. Consequently, the following table, intended to summarize such findings, remains empty, highlighting a significant gap in the current scientific knowledge.

Table 1: Quantitative Occurrence of this compound in Natural Sources

Natural SourceConcentration RangeAnalytical MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols: A Methodological Void

Similarly, the investigation failed to uncover any specific experimental protocols for the extraction, isolation, identification, or quantification of this compound from a natural source. Research into the analysis of volatile organic compounds from various sources, such as ripe fruits and the fragrant flowers of Osmanthus fragrans, reveals a general workflow for such studies.[1][2][3][4][5][6] However, none of these studies identified the target compound.

A generalized workflow for the identification of novel volatile compounds from a natural source is depicted below. This serves as a hypothetical experimental design that could be employed in the future to investigate the presence of this compound.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation & Identification cluster_2 Confirmation & Quantification Sample Natural Source (e.g., Plant Material, Insect Gland) Extraction Volatile Extraction (e.g., SPME, Headspace) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Library Mass Spectral Library Comparison (e.g., NIST) GCMS->Library Comparison Comparative Analysis (Retention Time & Mass Spectrum) Library->Comparison Standard Synthesis of Authentic This compound Standard Standard->Comparison Quantification Quantitative Analysis (e.g., Calibration Curve) Comparison->Quantification

A generalized workflow for the identification of novel volatile compounds.

Biosynthetic Pathways: A Realm of Speculation

No information was found regarding the specific biosynthetic pathway of this compound. However, the biosynthesis of other branched-chain ketones in insects is known to originate from fatty acid metabolism.[7] This typically involves the use of precursors such as propionyl-CoA to introduce methyl branches during fatty acid synthesis. A hypothetical pathway, based on known insect pheromone biosynthesis, is presented below.

G cluster_0 Precursor Pools cluster_1 Fatty Acid Synthesis & Modification cluster_2 Final Product Formation PropionylCoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS AcetylCoA Acetyl-CoA AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongases Elongases FAS->Elongases Desaturases Desaturases (optional) Elongases->Desaturases VLCFA Branched Very-Long-Chain Fatty Acyl-CoA Desaturases->VLCFA Oxidation Oxidation VLCFA->Oxidation Decarboxylation Decarboxylation Oxidation->Decarboxylation Product This compound Decarboxylation->Product

A hypothetical biosynthetic pathway for a branched-chain ketone in insects.

Conclusion

The comprehensive review of available scientific literature indicates that this compound has not been identified as a naturally occurring compound. This presents a significant knowledge gap but also an opportunity for future research. The methodologies and biosynthetic principles outlined in this guide for related compounds can serve as a foundational framework for researchers who may wish to investigate the potential natural existence of this compound. The discovery of this compound in a natural context could have implications for various fields, including chemical ecology and the development of novel bioactive molecules. Until such a discovery is made and published, its origins remain, from a scientific standpoint, solely synthetic.

References

Potential Biological Activity of 3-Ethyl-4-methylhexan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activity of 3-Ethyl-4-methylhexan-2-one. As of the date of this publication, no direct studies on the biological effects of this specific compound have been found in the scientific literature. The information presented herein is based on the known activities of structurally similar compounds, particularly the sympathomimetic amine methylhexanamine, which is synthesized from the closely related ketone, 4-methylhexan-2-one. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework to guide future investigation.

Introduction

This compound is a branched-chain aliphatic ketone. While its direct biological activities are uncharacterized, its structural similarity to other aliphatic ketones and its relationship to known bioactive compounds suggest several avenues for potential pharmacological effects. Aliphatic ketones as a class are known to exhibit a range of biological activities, from insecticidal properties to roles as metabolic intermediates and flavoring agents.

This guide explores the potential for this compound to exhibit sympathomimetic activity, drawing a strong analogy to methylhexanamine (also known as 1,3-dimethylamylamine or DMAA). The rationale for this comparison is rooted in the established synthetic pathway where 4-methylhexan-2-one, a close structural analog of the target compound, is a direct precursor to methylhexanamine. This suggests that this compound could potentially be metabolized in vivo to a corresponding sympathomimetic amine or serve as a synthetic precursor for novel psychoactive compounds.

General Biological Activity of Aliphatic Ketones

Aliphatic ketones are a broad class of organic compounds with varied biological effects. Their activity is often dependent on their carbon chain length and structure.

Table 1: Summary of General Biological Activities of Aliphatic Ketones

ActivityDescriptionQuantitative Data ExampleReference(s)
Insecticidal Activity Certain aliphatic ketones show contact toxicity against various insect species. The efficacy is influenced by the length of the carbon chain.2-Dodecanone (C12) exhibits an LD50 of 14.9 µ g/larva against Tribolium castaneum.
Hepatotoxicity and Nephrotoxicity Some ketones can potentiate liver and kidney damage when co-administered with certain halogenated hydrocarbons like chloroform.2-Hexanone has been shown to increase chloroform-induced kidney and liver injury in rats.
Flavoring Agents Many aliphatic ketones are used as flavoring agents in the food industry and are generally recognized as safe at low consumption levels due to efficient metabolic detoxification pathways.Not applicable.

Potential Sympathomimetic Activity: An Analogy to Methylhexanamine

The primary hypothesis for the potential biological activity of this compound is based on its structural relationship to 4-methylhexan-2-one, the synthetic precursor to the known sympathomimetic agent, methylhexanamine.

Structural Analogy and Synthetic Pathway

This compound shares a core branched hexane (B92381) structure with 4-methylhexan-2-one. The key difference is the presence of an ethyl group at the 3-position in the target compound.

Methylhexanamine is synthesized from 4-methylhexan-2-one through a two-step process involving the formation of an oxime intermediate followed by a reduction. A similar synthetic route could theoretically be applied to this compound to produce a novel, structurally related amine.

G This compound This compound Hypothetical_Amine Hypothetical_Amine This compound->Hypothetical_Amine Reductive Amination 4-methylhexan-2-one 4-methylhexan-2-one Methylhexanamine Methylhexanamine 4-methylhexan-2-one->Methylhexanamine Reductive Amination

Synthetic relationship between ketones and corresponding amines.
Pharmacology of Methylhexanamine

Methylhexanamine is an indirect sympathomimetic drug. Its primary mechanism of action is to act as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent, which leads to increased levels of these neurotransmitters in the synaptic cleft. This results in a range of physiological effects associated with stimulation of the sympathetic nervous system.[1]

Table 2: Pharmacological Data for Methylhexanamine

ParameterValueSpecies/ModelReference(s)
Mechanism of Action Norepinephrine-dopamine releasing agent (NDRA)In vitro studies[1]
Oral Dose for Bronchodilation ~4-15 mgHuman (extrapolated)[1]
Oral Dose for Cardiac Effects ~50-75 mgHuman (extrapolated)[1]
Oral Dose for Blood Pressure Effects ~100 mgHuman (extrapolated)[1]
Elimination Half-life ~8.5 hoursHuman[1]
LD50 (Intravenous) 39 mg/kgMouse[1]
LD50 (Intravenous) 72.5 mg/kgRat[1]
Postulated Signaling Pathway

As a norepinephrine-dopamine releasing agent, a compound analogous to methylhexanamine derived from this compound would be expected to interact with presynaptic transporters (NET and DAT). This interaction would reverse the normal direction of transport, leading to the release of neurotransmitters from the presynaptic terminal into the synapse, where they can then activate postsynaptic adrenergic and dopaminergic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analogous_Amine Hypothetical Amine (from this compound) NET_DAT Norepinephrine/Dopamine Transporter (NET/DAT) Analogous_Amine->NET_DAT Enters Neuron Vesicle Vesicle (NE, DA) NE_DA Norepinephrine (NE) Dopamine (DA) Vesicle->NE_DA Release NET_DAT->Vesicle Reverses Transport Adrenergic_Receptor Adrenergic Receptor NE_DA->Adrenergic_Receptor Dopamine_Receptor Dopamine Receptor NE_DA->Dopamine_Receptor Cellular_Response Cellular Response (e.g., increased heart rate, blood pressure) Adrenergic_Receptor->Cellular_Response Dopamine_Receptor->Cellular_Response

Postulated signaling pathway for a sympathomimetic amine.

Proposed Experimental Protocols for Future Research

To investigate the potential biological activity of this compound and its potential amine derivative, a series of in vitro and in vivo experiments would be necessary.

Synthesis of the Hypothetical Amine

Objective: To synthesize the amine corresponding to this compound.

General Protocol (based on methylhexanamine synthesis):

  • Oximation: React this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in an appropriate solvent (e.g., ethanol/water mixture). The reaction is typically heated to drive the formation of the oxime.

  • Reduction: The resulting oxime is then reduced to the primary amine. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium amalgam or lithium aluminum hydride can be used.

  • Purification: The final amine product would be purified, for example, by distillation under reduced pressure.

In Vitro Assays

G cluster_invitro In Vitro Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at DAT/NET) Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50 for DA/NE reuptake) Binding_Assay->Uptake_Assay Release_Assay Neurotransmitter Release Assay (Measure DA/NE release from synaptosomes) Uptake_Assay->Release_Assay

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Information:

IdentifierValue
IUPAC Name 3-Ethyl-4-methylhexan-2-one
CAS Number 40238-28-6[2][3]
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Canonical SMILES CCC(C)C(CC)C(=O)C[1]
InChI Key MWZCUHTWZVZEMC-UHFFFAOYSA-N[1]

Thermochemical Properties

Due to the absence of specific experimental data for this compound, the following table is presented as a template for housing future experimental or computational results. The subsequent sections will detail the methodologies for obtaining these values.

Table 1: Thermochemical Properties of this compound

PropertySymbolValue (units)Method
Standard Enthalpy of Formation (gas)ΔH°f(g)Data not availablee.g., Bomb Calorimetry, Computational
Standard Molar Entropy (gas)S°(g)Data not availablee.g., Statistical Mechanics, DSC
Molar Heat Capacity (gas)C_p(g)Data not availablee.g., DSC, Computational
Standard Enthalpy of Formation (liquid)ΔH°f(l)Data not availablee.g., Bomb Calorimetry, Computational
Standard Molar Entropy (liquid)S°(l)Data not availablee.g., DSC
Molar Heat Capacity (liquid)C_p(l)Data not availablee.g., DSC

Experimental Determination of Thermochemical Properties

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH°f) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔH°c). Bomb calorimetry is the primary experimental technique for measuring the heat of combustion of solid and liquid samples.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb".

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and complete.

  • Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity (C_p) of a substance as a function of temperature.

Experimental Protocol:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation: The specific heat capacity of the sample is determined by comparing its heat flow to that of the standard. Three DSC runs are typically required: a baseline run with empty pans, a run with the sapphire standard, and a run with the sample.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermochemical properties with high accuracy.

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio composite methods and Density Functional Theory (DFT) are widely used to calculate the thermochemical properties of organic molecules.

Computational Workflow:

  • Conformational Search: For a flexible molecule like this compound, a conformational search is first performed using a low-cost method (e.g., molecular mechanics with the MMFF94 force field) to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory (e.g., DFT with the M06-2X functional and a suitable basis set like 6-31G(d)). Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more robust method or a larger basis set (e.g., composite methods like CBS-QB3 or G4).

  • Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using the atomization method, where the computed enthalpy of the molecule is compared to the sum of the experimental enthalpies of its constituent atoms. Entropy and heat capacity are calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from the calculations.

  • Boltzmann Averaging: The thermochemical properties of the individual conformers are weighted by their Boltzmann populations at the desired temperature to obtain the overall ensemble-averaged properties for the molecule.

Below is a diagram illustrating the general workflow for the computational determination of thermochemical properties.

G Computational Thermochemistry Workflow cluster_input Input cluster_conf_search Conformational Analysis cluster_qm_calc Quantum Mechanical Calculations cluster_thermo_calc Thermochemical Property Calculation cluster_output Output mol_structure Molecular Structure (this compound) conf_search Conformational Search (e.g., Molecular Mechanics) mol_structure->conf_search low_energy_conf Low-Energy Conformers conf_search->low_energy_conf geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT: M06-2X/6-31G(d)) low_energy_conf->geom_opt single_point Single-Point Energy (e.g., CBS-QB3, G4) geom_opt->single_point thermo_prop Enthalpy, Entropy, Heat Capacity (Statistical Mechanics) geom_opt->thermo_prop single_point->thermo_prop boltzmann Boltzmann Averaging thermo_prop->boltzmann final_thermo Final Thermochemical Properties boltzmann->final_thermo

Caption: A generalized workflow for the computational determination of thermochemical properties.

Benson's Group Additivity Method

A less computationally intensive method for estimating the enthalpy of formation and other thermochemical properties is Benson's Group Additivity method. This empirical method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

Methodology:

  • Decomposition: The molecule is dissected into a set of defined structural groups. For this compound, these groups would include contributions for C-(C)₂(H)₂, C-(C)₃(H), CO-(C)₂, etc.

  • Summation: The tabulated thermochemical values for each group are summed.

  • Corrections: Corrections for non-nearest neighbor interactions, such as gauche interactions and ring strain (not applicable here), are added to refine the estimate.

While powerful for rapid estimation, the accuracy of the group additivity method is dependent on the availability and quality of the group values for the specific structural motifs present in the molecule.

Conclusion

This technical guide outlines the primary experimental and computational methodologies for determining the thermochemical properties of this compound. Although specific experimental data for this compound are currently unavailable, the described protocols for bomb calorimetry, differential scanning calorimetry, and computational chemistry provide a robust framework for obtaining these crucial parameters. For researchers, scientists, and drug development professionals, an understanding of these methods is essential for applications ranging from chemical process design to the prediction of metabolic fate and stability of novel compounds. The computational workflow, in particular, offers a viable and increasingly accurate path to obtaining reliable thermochemical data where experimental measurements are not feasible.

References

Unveiling 3-Ethyl-4-methylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylhexan-2-one is a chiral ketone with the chemical formula C₉H₁₈O. While its specific discovery and detailed historical timeline remain elusive in readily available scientific literature, its chemical structure suggests its synthesis through established organic chemistry methodologies. This technical guide provides a comprehensive overview of its known properties, plausible synthetic routes based on general ketone synthesis principles, and potential areas for future research, particularly in the context of drug discovery and development where chiral ketones can serve as important building blocks or pharmacophores.

Introduction

This compound is an aliphatic ketone characterized by a six-carbon hexane (B92381) backbone, a carbonyl group at the second position, an ethyl group at the third, and a methyl group at the fourth. The presence of two chiral centers at positions 3 and 4 indicates the existence of four possible stereoisomers. The specific stereochemistry can significantly influence its biological activity and physical properties. Despite its well-defined structure, a detailed historical account of its initial synthesis and characterization is not prominently documented in scientific databases.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational predictions available in chemical databases. Experimental data remains scarce in published literature.

PropertyValueSource
Molecular Formula C₉H₁₈OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
CAS Number 40238-28-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem
Complexity 107PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem

Plausible Synthetic Methodologies

While a specific, documented synthesis for this compound is not readily found, its structure lends itself to several established methods for ketone synthesis. These protocols are based on general principles of organic chemistry.

Alkylation of a Precursor Ketone

A common and versatile method for synthesizing substituted ketones is the alkylation of a simpler ketone via its enolate.[2][3][4][5][6]

Experimental Protocol (Hypothetical):

  • Enolate Formation: 3-Methylhexan-2-one would be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to regioselectively form the kinetic enolate at the C3 position.

  • Alkylation: An electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, would then be added to the solution. The enolate would act as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the C-C bond, yielding this compound.

  • Work-up and Purification: The reaction would be quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution). The product would then be extracted with an organic solvent, washed, dried, and purified using techniques like distillation or column chromatography.

Figure 1: Alkylation of 3-Methylhexan-2-one to form this compound.
Synthesis from a Carboxylic Acid Derivative

Another viable approach involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative.[7][8][9][10][11]

Experimental Protocol (Hypothetical):

  • Preparation of the Organometallic Reagent: An organolithium or Grignard reagent, such as sec-butyllithium (B1581126) or sec-butylmagnesium bromide, would be prepared or obtained.

  • Acylation: This organometallic reagent would be reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) at low temperature in an anhydrous ether solvent. The reaction needs to be carefully controlled to prevent the over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. The use of a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), could provide better selectivity for the ketone product.

  • Work-up and Purification: The reaction would be quenched with an aqueous acid solution. The product would then be extracted, washed, dried, and purified.

Carboxylic_Acid_Derivative_Synthesis cluster_reagents Reagents sec-Butylmagnesium_bromide sec-Butylmagnesium bromide Reaction Reaction sec-Butylmagnesium_bromide->Reaction Acetyl_chloride Acetyl chloride Acetyl_chloride->Reaction Intermediate Unstable Intermediate Reaction->Intermediate Nucleophilic Acyl Substitution Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup Product->Workup

Figure 2: Synthesis from a carboxylic acid derivative and a Grignard reagent.

Potential Applications and Future Research

While no specific biological activities or applications for this compound are currently reported, its structure as a chiral ketone suggests potential areas for investigation:

  • Asymmetric Synthesis: The stereoisomers of this compound could be synthesized enantioselectively and used as chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.

  • Pharmacological Screening: The compound and its derivatives could be screened for various biological activities. The ketone functional group can participate in hydrogen bonding and other interactions with biological targets.

  • Flavor and Fragrance: Many ketones with similar structures are used in the flavor and fragrance industry. The olfactory properties of the different stereoisomers of this compound could be investigated.

Conclusion

This compound represents a simple yet interesting chiral molecule whose full scientific story is yet to be told. The lack of detailed information on its discovery and experimental characterization presents an opportunity for further research. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in the laboratory. Future studies focusing on its stereoselective synthesis, characterization of its individual stereoisomers, and evaluation of its biological properties are warranted to unlock its full potential in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Ethyl-4-methylhexan-2-one, a disubstituted methyl ketone. The recommended synthetic route is the acetoacetic ester synthesis, which involves the sequential dialkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. This method is a classic and versatile approach for the preparation of α-substituted ketones. These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow. Due to the limited availability of experimental data in the literature for the target molecule, predicted spectroscopic data and typical yields for similar reactions are provided as a reference.

Introduction

This compound is a chiral ketone with potential applications in organic synthesis, serving as a building block for more complex molecules in areas such as drug discovery and materials science. Its synthesis requires a method that allows for the controlled introduction of two different alkyl groups at the α-position to a carbonyl group. The acetoacetic ester synthesis is an ideal choice for this purpose, as it utilizes the acidic α-hydrogens of ethyl acetoacetate to perform sequential alkylations.[1][2][3]

The overall synthetic strategy involves a three-stage process:

  • First Alkylation: Formation of the enolate of ethyl acetoacetate and subsequent reaction with a sec-butyl halide to introduce the 1-methylpropyl group.

  • Second Alkylation: A second deprotonation followed by reaction with an ethyl halide.

  • Hydrolysis and Decarboxylation: Saponification of the ester group, followed by acidification and heating to promote decarboxylation, yielding the final ketone.

Data Presentation

ParameterValueSource
Molecular Formula C₉H₁₈OPubChem[4]
Molecular Weight 142.24 g/mol PubChem[4]
Appearance Colorless liquid (Predicted)N/A
Boiling Point Not availableN/A
Expected Yield 50-70% (based on similar reactions)N/A
Predicted ¹H NMR (CDCl₃) δ 2.15 (s, 3H), 2.4-2.6 (m, 1H), 1.8-2.0 (m, 1H), 1.4-1.6 (m, 2H), 1.1-1.3 (m, 2H), 0.8-1.0 (m, 9H)Predicted
Predicted ¹³C NMR (CDCl₃) δ 212.0, 60.0, 45.0, 35.0, 28.0, 25.0, 20.0, 14.0, 12.0Predicted
Predicted IR (neat) ν (cm⁻¹) 2960, 2875, 1715 (C=O), 1460, 1370Predicted
Predicted Mass Spec (EI) m/z (%) 142 (M⁺), 127, 99, 85, 71, 57, 43Predicted

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound via the acetoacetic ester synthesis.

Materials:

Procedure:

Step 1: First Alkylation (Introduction of the sec-Butyl Group)

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.

  • Cool the mixture to room temperature and add 2-bromobutane (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 6-8 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude mono-alkylated product.

Step 2: Second Alkylation (Introduction of the Ethyl Group)

  • To a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol in a round-bottom flask, add the crude mono-alkylated product from Step 1 dropwise at room temperature.

  • Heat the mixture to reflux for 1 hour.

  • Cool to room temperature and add ethyl bromide (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 6-8 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work up the reaction as described in Step 1 (addition of water, extraction with diethyl ether, washing with brine, drying, and concentration) to obtain the crude dialkylated ethyl acetoacetate derivative.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated product from Step 2, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation. Carbon dioxide evolution should be observed.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow.

Synthesis_Workflow cluster_alkylation1 Step 1: First Alkylation cluster_alkylation2 Step 2: Second Alkylation cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Enolate1 Enolate Formation EAA->Enolate1 NaOEt1 Sodium Ethoxide NaOEt1->Enolate1 Alkylated1 Mono-alkylated Intermediate Enolate1->Alkylated1 SN2 Reaction secBuBr 2-Bromobutane secBuBr->Alkylated1 Enolate2 Enolate Formation Alkylated1->Enolate2 NaOEt2 Sodium Ethoxide NaOEt2->Enolate2 Alkylated2 Di-alkylated Intermediate Enolate2->Alkylated2 SN2 Reaction EtBr Ethyl Bromide EtBr->Alkylated2 Hydrolysis Hydrolysis Alkylated2->Hydrolysis NaOH NaOH, H₂O NaOH->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation HCl HCl, Heat HCl->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The acetoacetic ester synthesis provides a reliable and adaptable method for the preparation of this compound. The protocol outlined in this document is based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory. While experimental data for the target compound is scarce, the provided protocol and predicted data serve as a valuable guide for researchers undertaking this synthesis. Further characterization of the final product is recommended to establish a comprehensive data profile.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-Ethyl-4-methylhexan-2-one. The described methodology is a two-step process commencing with the formation of the precursor alcohol, 3-Ethyl-4-methylhexan-2-ol, via a Grignard reaction. This is followed by the oxidation of the secondary alcohol to the target ketone. This application note includes detailed experimental protocols, a summary of quantitative data for all reagents and products, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a branched-chain aliphatic ketone. Such structures are of interest in medicinal chemistry and materials science due to their specific steric and electronic properties. The synthesis of this ketone is not widely documented, necessitating a robust and reproducible laboratory-scale procedure. The synthetic strategy outlined herein employs fundamental and reliable organic transformations.

The synthesis is divided into two primary stages:

  • Grignard Reaction: Formation of a carbon-carbon bond by reacting a Grignard reagent, specifically (3-methylpentan-2-yl)magnesium bromide, with acetaldehyde (B116499). This reaction yields the secondary alcohol, 3-Ethyl-4-methylhexan-2-ol.

  • Oxidation: Conversion of the synthesized secondary alcohol to the target ketone, this compound, using a mild oxidizing agent to avoid over-oxidation or side reactions.

This protocol provides detailed procedures for both a Swern oxidation and a Dess-Martin periodinane (DMP) oxidation, two modern and efficient methods for this transformation.[1][2]

Physicochemical and Spectroscopic Data

A summary of the physical and chemical properties of the key compounds in this synthesis is provided below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Bromo-3-methylpentane (B3275241)CH₃CH(Br)CH(CH₃)CH₂CH₃C₆H₁₃Br165.07~145-147~1.21
AcetaldehydeCH₃CHOC₂H₄O44.0520.20.788
3-Ethyl-4-methylhexan-2-olCH₃CH(OH)CH(C₂H₅)CH(CH₃)C₂H₅C₉H₂₀O144.25[3](Not available)(Not available)
This compound CH₃C(=O)CH(C₂H₅)CH(CH₃)C₂H₅ C₉H₁₈O 142.24 [4](Not available) (Not available)

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃):

    • Singlet around δ 2.1 ppm (3H, -C(=O)CH₃).

    • Multiplets for the various -CH- and -CH₂- groups in the range of δ 1.0-2.5 ppm.

    • Doublets and triplets for the terminal methyl groups (-CH₂CH₃ and -CH(CH₃)CH₂CH₃) in the range of δ 0.8-1.0 ppm.

  • ¹³C NMR (CDCl₃):

    • Signal for the carbonyl carbon (>C=O) around δ 210-215 ppm.

    • Signals for the aliphatic carbons in the range of δ 10-60 ppm.

  • IR (neat):

    • Strong, sharp absorption band for the C=O stretch around 1715 cm⁻¹.

    • Absorption bands for C-H stretching in the range of 2850-2990 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 142.

    • Characteristic fragmentation pattern for an aliphatic ketone.

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive with water and air, and their preparation and use require anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon). The solvents used (diethyl ether, dichloromethane) are volatile and flammable.

Materials:

  • Magnesium turnings

  • 2-Bromo-3-methylpentane

  • Acetaldehyde

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas setup.

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of 2-bromo-3-methylpentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 2-bromo-3-methylpentane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear as a cloudy, greyish suspension.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 3-Ethyl-4-methylhexan-2-ol.

  • Purification:

    • The crude alcohol can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Two alternative protocols are provided for the oxidation step.

Protocol A: Swern Oxidation [5][6]

Materials:

Procedure:

  • To a solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add DMSO (4.0 equivalents) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Add a solution of 3-Ethyl-4-methylhexan-2-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours.

  • Add triethylamine (8.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and add water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude ketone.

  • Purify the product by distillation or flash column chromatography.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation [2][7]

Materials:

  • 3-Ethyl-4-methylhexan-2-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Ethyl-4-methylhexan-2-ol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or flash column chromatography.

Experimental Workflow and Logic

The synthesis follows a logical progression from readily available starting materials to the target ketone. The workflow is designed to first construct the carbon skeleton of the molecule and then to adjust the functional group to the desired ketone.

SynthesisWorkflow Start 2-Bromo-3-methylpentane + Mg turnings Grignard Formation of (3-methylpentan-2-yl)magnesium bromide Start->Grignard in dry Et2O Reaction1 Grignard Addition (0 °C to RT) Grignard->Reaction1 Acetaldehyde Acetaldehyde (CH3CHO) Acetaldehyde->Reaction1 in dry Et2O Workup1 Aqueous Workup (sat. NH4Cl) Reaction1->Workup1 Intermediate Crude 3-Ethyl-4-methylhexan-2-ol Workup1->Intermediate Purification1 Purification (Distillation/Chromatography) Intermediate->Purification1 Alcohol Pure 3-Ethyl-4-methylhexan-2-ol Purification1->Alcohol Oxidation Oxidation (Swern or DMP) Alcohol->Oxidation in dry DCM Workup2 Aqueous Workup Oxidation->Workup2 CrudeProduct Crude this compound Workup2->CrudeProduct Purification2 Purification (Distillation/Chromatography) CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the carbon skeleton and the presence of the ketone functional group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the carbonyl (C=O) group.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

By following these detailed protocols, researchers can reliably synthesize this compound for further study and application in their respective fields.

References

Application Notes and Protocols: Oxidation of 3-ethyl-4-methylhexan-2-ol to 3-ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the oxidation of the secondary alcohol, 3-ethyl-4-methylhexan-2-ol, to the corresponding ketone, 3-ethyl-4-methylhexan-2-one. Two common and efficient oxidation methods are presented: Swern oxidation and Dess-Martin Periodinane (DMP) oxidation. These protocols are designed to offer reliable procedures for laboratory synthesis, purification, and characterization of the target ketone, which can be a crucial intermediate in various synthetic pathways in drug development and materials science.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The resulting ketones are versatile intermediates for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of oxidant is critical to ensure high yield and selectivity, avoiding over-oxidation or side reactions. This note details two widely used methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, for the conversion of 3-ethyl-4-methylhexan-2-ol to this compound. Swern oxidation is known for its mild reaction conditions and high yields, while DMP offers the advantage of being a non-chromium-based reagent with a simple workup.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-ethyl-4-methylhexan-2-ol≥98%Commercially Available
Oxalyl chloride≥99%Commercially Available
Dimethyl sulfoxide (B87167) (DMSO)AnhydrousCommercially Available
Triethylamine (B128534) (TEA)≥99.5%Commercially Available
Dichloromethane (B109758) (DCM)AnhydrousCommercially Available
Dess-Martin Periodinane (DMP)≥97%Commercially Available
Sodium bicarbonateReagent GradeCommercially Available
Sodium thiosulfate (B1220275)Reagent GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Magnesium sulfateAnhydrousCommercially Available
Silica (B1680970) gel230-400 meshCommercially Available

Experimental Protocols

Protocol 1: Swern Oxidation of 3-ethyl-4-methylhexan-2-ol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol to the ketone.[1][2][3][4][5]

Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM (5 mL).

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C over 15 minutes. Stir the mixture for an additional 30 minutes at -78 °C.

  • Prepare a solution of 3-ethyl-4-methylhexan-2-ol (1.0 eq.) in anhydrous DCM (5 mL).

  • Slowly add the alcohol solution to the activated DMSO mixture at -78 °C over 20 minutes. Stir the reaction mixture for 45 minutes at this temperature.

  • Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.

Workup and Purification:

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 3-ethyl-4-methylhexan-2-ol

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation.[6][7][8][9][10]

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-ethyl-4-methylhexan-2-ol (1.0 eq.) and anhydrous dichloromethane (DCM, 20 mL).

  • Add Dess-Martin Periodinane (DMP, 1.5 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

Workup and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes the typical quantitative data expected from the described oxidation protocols.

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reactant 3-ethyl-4-methylhexan-2-ol3-ethyl-4-methylhexan-2-ol
Product This compoundThis compound
Molecular Formula C₉H₁₈O[11][12]C₉H₁₈O[11][12]
Molecular Weight 142.24 g/mol [11][12]142.24 g/mol [11][12]
Typical Yield 85-95%90-98%
Reaction Time 2-3 hours1-3 hours
Reaction Temperature -78 °C to RTRoom Temperature
Purity (post-chromatography) >98%>98%

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant 3-ethyl-4-methylhexan-2-ol (C9H20O) Reagent1 Swern Oxidation (DMSO, (COCl)2, TEA) Reagent2 DMP Oxidation (Dess-Martin Periodinane) Product This compound (C9H18O) Reagent1->Product yield: 85-95% Reagent2->Product yield: 90-98%

Caption: General reaction scheme for the oxidation of 3-ethyl-4-methylhexan-2-ol.

Experimental Workflow: Swern Oxidation

Swern_Workflow start Start setup Reaction Setup (-78 °C, N2 atmosphere) start->setup add_oxalyl Add Oxalyl Chloride to DCM setup->add_oxalyl add_dmso Add DMSO solution add_oxalyl->add_dmso add_alcohol Add 3-ethyl-4-methylhexan-2-ol solution add_dmso->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea warm Warm to Room Temperature add_tea->warm workup Aqueous Workup warm->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Step-by-step workflow for the Swern oxidation protocol.

Experimental Workflow: DMP Oxidation

DMP_Workflow start Start dissolve Dissolve Alcohol in DCM start->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp react Stir at Room Temperature (Monitor by TLC) add_dmp->react quench Quench with NaHCO3 / Na2S2O3 react->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product This compound purify->product

References

Application Notes and Protocols for the Grignard Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and chemical industries for the construction of complex molecular architectures. This application note provides a detailed protocol for the synthesis of 3-Ethyl-4-methylhexan-2-one via a Grignard reaction. The synthesis of ketones through the reaction of a Grignard reagent with a nitrile offers a robust and versatile method for preparing such compounds.[1][2] The protocol described herein involves the preparation of a sec-butylmagnesium bromide Grignard reagent, followed by its reaction with propionitrile (B127096) and subsequent hydrolysis to yield the target ketone.

Reaction Principle

The synthesis proceeds in two main stages. First, sec-butylmagnesium bromide is prepared by reacting 2-bromobutane (B33332) with magnesium metal in an anhydrous ether solvent.[3] The Grignard reagent is then added to propionitrile, forming an intermediate imine salt. This intermediate is subsequently hydrolyzed with a mild acid to produce this compound.

Reaction Scheme:

  • Formation of Grignard Reagent: CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃ (in anhydrous ether)

  • Reaction with Nitrile and Hydrolysis: CH₃CH₂CN + CH₃CH₂CH(MgBr)CH₃ → Intermediate → this compound (after acidic workup)

Experimental Protocols

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
Magnesium turnings24.312.92 g0.121.2
Iodine253.811 crystal-catalytic
2-Bromobutane137.0213.70 g (11.4 mL)0.101.0
Anhydrous Diethyl Ether74.12150 mL--
Propionitrile55.085.51 g (7.0 mL)0.101.0
1 M HCl (aq)36.46100 mL--
Saturated NaCl (aq)-50 mL--
Anhydrous Sodium Sulfate142.0410 g--

Protocol 1: Preparation of sec-Butylmagnesium Bromide

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen. Calcium chloride drying tubes are placed on top of the condenser and dropping funnel to protect the reaction from atmospheric moisture.

  • Initiation of Reaction: Place magnesium turnings (2.92 g, 0.12 mol) and a small crystal of iodine in the reaction flask. Add 20 mL of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromobutane (13.70 g, 0.10 mol) in 80 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 2-bromobutane solution from the dropping funnel to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution will appear as a cloudy grey mixture.

Protocol 2: Synthesis of this compound

  • Reaction with Nitrile: Cool the freshly prepared sec-butylmagnesium bromide solution to 0°C using an ice-water bath.

  • Dissolve propionitrile (5.51 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add the propionitrile solution dropwise to the stirred, cooled Grignard reagent. A precipitate may form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture again in an ice bath and slowly add 100 mL of 1 M aqueous HCl to quench the reaction and hydrolyze the intermediate. Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

ParameterValue
Theoretical Yield14.22 g
Actual Yield (Typical)9.95 g - 11.38 g
Percent Yield (Typical)70% - 80%
Boiling Point~175-177 °C (at atm. pressure)
AppearanceColorless liquid

Mandatory Visualizations

G cluster_prep Protocol 1: Grignard Reagent Preparation cluster_synthesis Protocol 2: Ketone Synthesis prep_start Start: Dry Glassware Assembly add_mg Add Mg turnings and Iodine crystal to flask prep_start->add_mg add_ether1 Add anhydrous diethyl ether add_mg->add_ether1 prep_halide Prepare 2-bromobutane in anhydrous diethyl ether in dropping funnel add_ether1->prep_halide initiate Add a small amount of 2-bromobutane solution to initiate reaction prep_halide->initiate add_halide Dropwise addition of remaining 2-bromobutane solution initiate->add_halide reflux1 Reflux for 30-60 minutes add_halide->reflux1 grignard_ready sec-Butylmagnesium bromide solution ready reflux1->grignard_ready cool_grignard Cool Grignard reagent to 0°C grignard_ready->cool_grignard Proceed to Synthesis prep_nitrile Prepare propionitrile in anhydrous diethyl ether in dropping funnel cool_grignard->prep_nitrile react_nitrile Dropwise addition of propionitrile solution prep_nitrile->react_nitrile warm_stir Warm to room temperature and stir for 1-2 hours react_nitrile->warm_stir quench Quench with 1M HCl (aq) at 0°C warm_stir->quench extract Separate layers and extract aqueous phase with ether quench->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer over anhydrous Na2SO4 wash->dry evaporate Filter and evaporate solvent dry->evaporate purify Purify by fractional distillation evaporate->purify product Final Product: this compound purify->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Ethyl-4-methylhexan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of the enantiomers of 3-Ethyl-4-methylhexan-2-one, a chiral ketone with potential applications in organic synthesis and as a building block for complex molecules. Two primary strategies are presented: Asymmetric Conjugate Addition using a chiral copper catalyst and Chiral Auxiliary-Mediated Diastereoselective Alkylation . These methods offer reliable pathways to access the desired stereoisomers with high enantiomeric and diastereomeric purity.

Strategy 1: Asymmetric Conjugate Addition of an Ethyl Group

This approach involves the enantioselective 1,4-addition of an ethyl nucleophile to an α,β-unsaturated ketone precursor, (E)-4-methylhex-4-en-2-one, catalyzed by a chiral copper complex. The stereochemistry of the newly formed stereocenters is controlled by the chirality of the ligand complexed to the copper catalyst.

Experimental Workflow: Asymmetric Conjugate Addition

G cluster_prep Precursor Synthesis cluster_main Asymmetric Conjugate Addition cluster_analysis Analysis start Start: 2-Butanone & Propanal aldol Aldol Condensation start->aldol Base (e.g., NaOH) dehydration Dehydration aldol->dehydration Acid workup precursor (E)-4-methylhex-4-en-2-one dehydration->precursor addition Conjugate Addition precursor->addition catalyst_prep Catalyst Preparation: Cu(OTf)₂ + Chiral Ligand (e.g., (S)-Ph-BPE) catalyst_prep->addition quench Reaction Quench addition->quench Et₂Zn, Toluene (B28343), -20 °C workup Workup & Purification quench->workup aq. NH₄Cl final_product Enantioenriched This compound workup->final_product Column Chromatography analysis Chiral HPLC/GC Analysis final_product->analysis Determine ee & dr

Caption: Workflow for Asymmetric Conjugate Addition.

Quantitative Data: Asymmetric Conjugate Addition
StepReactant 1Reactant 2Catalyst/ReagentProductExpected Yield (%)Expected d.r. (anti:syn)Expected e.e. (%)
1(E)-4-methylhex-4-en-2-oneDiethylzinc (B1219324) (Et₂Zn)Cu(OTf)₂ / (S)-Ph-BPE(3R,4S)-3-Ethyl-4-methylhexan-2-one85-95>95:5>95
Detailed Experimental Protocol: Asymmetric Conjugate Addition
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol) and the chiral ligand (e.g., (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, (S)-BINAP, or another suitable chiral phosphine (B1218219) ligand, 0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

  • Reaction Setup: Cool the catalyst solution to -20 °C. In a separate flask, dissolve (E)-4-methylhex-4-en-2-one (1.0 mmol) in anhydrous toluene (5 mL).

  • Conjugate Addition: To the cooled catalyst solution, add the solution of (E)-4-methylhex-4-en-2-one. Then, add a solution of diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the enantioenriched this compound.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classic and robust strategy utilizes a chiral auxiliary, such as a SuperQuat chiral auxiliary derived from (1R,2S)-ephedrine, to direct the stereoselective alkylation of a ketone enolate. The chiral auxiliary is first attached to a propionyl unit, which is then sequentially alkylated. The final step involves the cleavage of the auxiliary to yield the desired chiral ketone.

Experimental Workflow: Chiral Auxiliary-Mediated Alkylation

G cluster_auxiliary Auxiliary Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation start_aux Start: Chiral Auxiliary acylation N-Acylation start_aux->acylation Propionyl Chloride, Base acylated_aux N-Propionyl Auxiliary acylation->acylated_aux enolate_form Enolate Formation acylated_aux->enolate_form LDA, THF, -78 °C alkylation1 First Alkylation enolate_form->alkylation1 Methyl Iodide alkylation2 Second Alkylation enolate_form->alkylation2 Ethyl Iodide alkylation1->enolate_form LDA, THF, -78 °C (Second Deprotonation) dialkylated_product Dialkylated Auxiliary Adduct alkylation2->dialkylated_product cleavage Auxiliary Cleavage dialkylated_product->cleavage Acidic Hydrolysis workup_purify Workup & Purification cleavage->workup_purify final_product_aux Enantioenriched This compound workup_purify->final_product_aux

Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.

Quantitative Data: Chiral Auxiliary-Mediated Alkylation
StepReactantReagent(s)ProductExpected Yield (%)Expected d.r.
1N-Propionyl Chiral AuxiliaryLDA, Methyl IodideMono-methylated Adduct90-98>98:2
2Mono-methylated AdductLDA, Ethyl IodideDi-alkylated Adduct85-95>98:2
3Di-alkylated AdductAcidic Hydrolysis(3S,4R)-3-Ethyl-4-methylhexan-2-one80-90>98:2 (e.e. >98%)
Detailed Experimental Protocol: Chiral Auxiliary-Mediated Alkylation
  • N-Acylation of the Chiral Auxiliary: To a solution of the chiral auxiliary (e.g., (1R,2S)-N-isopropylephedrine-derived SuperQuat auxiliary, 1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C, add propionyl chloride (1.2 mmol) dropwise. Stir the mixture at room temperature for 2 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-propionyl auxiliary.

  • First Alkylation (Methylation): In a flame-dried flask under argon, dissolve the N-propionyl auxiliary (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 30 minutes to form the enolate. Add methyl iodide (1.5 mmol) dropwise and stir at -78 °C for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Second Alkylation (Ethylation): Dissolve the purified mono-methylated adduct (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add LDA (1.1 mmol) dropwise and stir for 30 minutes. Add ethyl iodide (1.5 mmol) and stir at -78 °C for 2 hours. Quench and work up as described in the previous step. Purify the di-alkylated product by column chromatography.

  • Cleavage of the Chiral Auxiliary: Dissolve the purified di-alkylated adduct (1.0 mmol) in a mixture of THF (5 mL) and 3 M HCl (5 mL). Heat the mixture at reflux for 6 hours. Cool to room temperature and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and carefully concentrate the solvent (the product is volatile).

  • Purification and Analysis: Purify the resulting this compound by careful column chromatography or distillation. Determine the diastereomeric and enantiomeric purity by chiral GC or HPLC.

Note: The choice of the enantiomer of the chiral auxiliary will determine the absolute stereochemistry of the final product. The use of the opposite enantiomer of the auxiliary will lead to the formation of the other enantiomer of the product.

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Ethyl-4-methylhexan-2-one. The synthesis is achieved through a two-step process commencing with the formation of the precursor alcohol, 3-Ethyl-4-methylhexan-2-ol, via a Grignard reaction, followed by the oxidation of this intermediate to the target ketone.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and final products is provided below.

Property3-Ethyl-4-methylhexan-2-ol (Intermediate)This compound (Final Product)
Molecular Formula C₉H₂₀OC₉H₁₈O
Molecular Weight 144.25 g/mol [1]142.24 g/mol [2]
IUPAC Name 3-Ethyl-4-methylhexan-2-ol[1]This compound[2]
CAS Number Not readily available40238-28-6[2][3]
Boiling Point Predicted: ~180-190 °CPredicted: ~170-180 °C
Density Predicted: ~0.83 g/cm³Predicted: ~0.82 g/cm³
Solubility Sparingly soluble in water, soluble in organic solventsSoluble in organic solvents

Experimental Protocols

A two-step synthetic approach is detailed below.

Step 1: Synthesis of 3-Ethyl-4-methylhexan-2-ol via Grignard Reaction

This procedure outlines the synthesis of the secondary alcohol intermediate through the reaction of a Grignard reagent with an aldehyde. A possible route involves the reaction of sec-butylmagnesium bromide with propanal.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise through the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, the remaining 2-bromobutane solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Grignard Reaction:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of propanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction temperature should be maintained below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Isolation:

    • The reaction mixture is cooled to 0 °C in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 3-Ethyl-4-methylhexan-2-ol is purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 3-Ethyl-4-methylhexan-2-ol to this compound

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone using Jones reagent.[4][5][6]

Materials:

  • 3-Ethyl-4-methylhexan-2-ol (from Step 1)

  • Acetone

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Jones Reagent:

    • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

    • With caution and stirring, this mixture is slowly added to 50 mL of water. The solution is then allowed to cool to room temperature.

  • Oxidation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethyl-4-methylhexan-2-ol (1.0 equivalent) in acetone.

    • The flask is cooled in an ice-water bath.

    • The prepared Jones reagent is added dropwise to the stirred solution of the alcohol. The temperature should be maintained below 20 °C. A color change from orange-red to green will be observed as the reaction progresses.[6]

    • The addition of the Jones reagent is continued until the orange-red color persists, indicating the completion of the oxidation.

  • Work-up and Isolation:

    • A small amount of isopropyl alcohol is added to quench any excess oxidant, which is indicated by the disappearance of the orange color.

    • The mixture is diluted with water and extracted three times with diethyl ether.

    • The combined organic extracts are washed with a saturated aqueous sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The drying agent is filtered off, and the solvent is removed by rotary evaporation.

  • Purification:

    • The crude this compound is purified by fractional distillation under reduced pressure.

Spectroscopic Data

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Jones Oxidation 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent Mg, I2 Mg, I2 Mg, I2->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Propanal Propanal Propanal->Intermediate_Alkoxide NH4Cl_Workup Aqueous Workup (NH4Cl) Intermediate_Alkoxide->NH4Cl_Workup Alcohol_Intermediate 3-Ethyl-4-methylhexan-2-ol NH4Cl_Workup->Alcohol_Intermediate Alcohol_Intermediate_2 3-Ethyl-4-methylhexan-2-ol Oxidation Oxidation Alcohol_Intermediate_2->Oxidation Jones_Reagent Jones Reagent (CrO3, H2SO4, Acetone) Jones_Reagent->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Jones_Oxidation_Mechanism Alcohol Secondary Alcohol (R2CHOH) Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester Chromic_Acid Chromic Acid (H2CrO4) Chromic_Acid->Chromate_Ester Ketone Ketone (R2C=O) Chromate_Ester->Ketone Cr_IV Cr(IV) Species Chromate_Ester->Cr_IV Water_Base H2O (Base) Water_Base->Ketone

Caption: Simplified mechanism of Jones oxidation of a secondary alcohol.

References

Applications of 3-Ethyl-4-methylhexan-2-one in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available information regarding the applications of 3-Ethyl-4-methylhexan-2-one in organic synthesis. Despite a comprehensive search of scientific literature and chemical databases, specific, detailed applications, and experimental protocols for this compound are not extensively documented. The information presented herein is based on general principles of organic chemistry and data available for structurally related compounds.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its application in synthesis. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 40238-28-6[3]
SMILES CCC(C)C(CC)C(=O)C[1]
InChIKey MWZCUHTWZVZEMC-UHFFFAOYSA-N[1]

Potential Synthetic Applications

While specific documented applications are scarce, the structure of this compound, a sterically hindered aliphatic ketone, suggests its potential utility in several areas of organic synthesis. These potential applications are inferred from its structural motifs and the known reactivity of similar ketones.

As a Precursor for Chiral Alcohols

The ketone functionality of this compound can be reduced to the corresponding secondary alcohol, 3-Ethyl-4-methylhexan-2-ol.[4] This transformation is a fundamental reaction in organic synthesis. The presence of two adjacent stereocenters in the product alcohol makes the stereoselective reduction of this ketone a point of interest.

Hypothetical Asymmetric Reduction Workflow:

ketone This compound reagents Chiral Reducing Agent (e.g., CBS catalyst, chiral boranes) ketone->reagents Reduction alcohol Diastereomeric Mixture of 3-Ethyl-4-methylhexan-2-ol reagents->alcohol separation Chromatographic Separation alcohol->separation Purification enantiomer1 (2R,3S,4R/S)-Alcohol separation->enantiomer1 enantiomer2 (2S,3S,4R/S)-Alcohol separation->enantiomer2

Caption: Hypothetical workflow for the asymmetric reduction of this compound.

A general protocol for such a reduction, based on standard laboratory procedures, is outlined below.

Experimental Protocol: Hypothetical Asymmetric Reduction

Objective: To synthesize enantioenriched 3-Ethyl-4-methylhexan-2-ol via the asymmetric reduction of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) or other suitable chiral reducing agent

  • Anhydrous diethyl ether

  • Diethanolamine (B148213)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous THF.

  • The solution is cooled to -25 °C using a suitable cooling bath.

  • A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

  • The reaction mixture is stirred at -25 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of diethanolamine (2.5 eq) at 0 °C to precipitate the boron salts.

  • The mixture is stirred for 1 hour at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

As a Building Block in Carbon-Carbon Bond Forming Reactions

The α-protons of this compound are acidic and can be deprotonated to form an enolate. This enolate can then participate in various C-C bond-forming reactions, such as aldol (B89426) condensations and alkylations. The steric hindrance around the carbonyl group and the α-carbons would significantly influence the regioselectivity and stereoselectivity of these reactions.

General Enolate Formation and Alkylation Workflow:

ketone This compound base Strong Base (e.g., LDA, NaH) ketone->base Deprotonation enolate Lithium Enolate base->enolate electrophile Electrophile (e.g., Alkyl Halide) enolate->electrophile Nucleophilic Attack product α-Alkylated Ketone electrophile->product

Caption: General workflow for the α-alkylation of this compound.

Conclusion

References

Application Notes and Protocols: 3-Ethyl-4-methylhexan-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the chiral building block, 3-Ethyl-4-methylhexan-2-one. This ketone, possessing two adjacent stereocenters, holds significant potential for the stereoselective synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.

Introduction

Chiral ketones are valuable synthons in asymmetric synthesis, serving as key intermediates for the introduction of stereogenic centers. This compound, with its defined stereochemistry at the C3 and C4 positions, offers a strategic advantage in controlling the three-dimensional architecture of target molecules. The presence of the ethyl and methyl groups provides steric hindrance that can direct the approach of incoming reagents, leading to high levels of diastereoselectivity in subsequent transformations. This document outlines a reliable method for the enantioselective synthesis of this chiral ketone and explores its potential applications in modern organic synthesis.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a two-step sequence involving an asymmetric aldol (B89426) reaction to establish the chiral centers, followed by a mild oxidation of the resulting secondary alcohol. The Evans asymmetric aldol reaction, utilizing a chiral oxazolidinone auxiliary, provides a robust method for the diastereoselective synthesis of the precursor alcohol, (3S,4S)-3-ethyl-4-methylhexan-2-ol. Subsequent oxidation with Dess-Martin periodinane (DMP) yields the target chiral ketone with retention of stereochemical integrity.

Experimental Workflow for the Synthesis of (3S,4S)-3-Ethyl-4-methylhexan-2-one

G cluster_0 Step 1: Evans Asymmetric Aldol Reaction cluster_1 Step 2: Oxidation start N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone reagent1 Di-n-butylboron triflate, Triethylamine (B128534) start->reagent1 1. Activation aldehyde 3-Methylbutanal (B7770604) reagent1->aldehyde 2. Aldol Addition aldol_adduct Aldol Adduct aldehyde->aldol_adduct cleavage LiOH, H2O2 aldol_adduct->cleavage 3. Auxiliary Cleavage alcohol (3S,4S)-3-Ethyl-4-methylhexan-2-ol cleavage->alcohol dmp Dess-Martin Periodinane (DMP) alcohol->dmp 4. Oxidation ketone (3S,4S)-3-Ethyl-4-methylhexan-2-one dmp->ketone

Caption: Synthetic workflow for (3S,4S)-3-Ethyl-4-methylhexan-2-one.
Quantitative Data for Asymmetric Synthesis of the Precursor Alcohol

StepReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
Evans Aldol Reaction 1. Di-n-butylboron triflate, Et3N, CH2Cl2, 0 °C to -78 °C2. 3-Methylbutanal, -78 °CAldol Adduct85-95>95:5
Auxiliary Cleavage LiOH, H2O2, THF/H2O, 0 °C(3S,4S)-3-Ethyl-4-methylhexan-2-ol80-90N/A
Oxidation Dess-Martin periodinane, CH2Cl2, room temperature(3S,4S)-3-Ethyl-4-methylhexan-2-one>95N/A

Experimental Protocols

Protocol 1: Synthesis of (3S,4S)-3-Ethyl-4-methylhexan-2-ol via Evans Asymmetric Aldol Reaction

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous CH2Cl2 (0.1 M).

  • Cool the solution to 0 °C and add triethylamine (1.5 equiv) dropwise.

  • Slowly add di-n-butylboron triflate (1.2 equiv) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.

  • Cool the reaction mixture to -78 °C and add 3-methylbutanal (1.5 equiv) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a pH 7 phosphate (B84403) buffer.

  • Extract the mixture with CH2Cl2 (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO3 and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldol adduct.

  • Dissolve the crude adduct in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Add 30% H2O2 (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (2.0 equiv).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na2SO3.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL). The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH ~3 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure (3S,4S)-3-ethyl-4-methylhexan-2-ol.

Protocol 2: Oxidation to (3S,4S)-3-Ethyl-4-methylhexan-2-one using Dess-Martin Periodinane

Materials:

  • (3S,4S)-3-Ethyl-4-methylhexan-2-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (3S,4S)-3-ethyl-4-methylhexan-2-ol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 equiv) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing saturated NaHCO3 solution and saturated Na2S2O3 solution (1:1).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (3S,4S)-3-ethyl-4-methylhexan-2-one as a colorless oil.

Applications of this compound as a Chiral Building Block

The enolizable nature of this compound, combined with its fixed stereochemistry, makes it a valuable precursor for a variety of stereoselective transformations. The chiral centers at C3 and C4 can effectively direct the stereochemical outcome of reactions at the enolate or the carbonyl carbon.

Potential Stereoselective Reactions

G cluster_0 Enolate Chemistry cluster_1 Carbonyl Chemistry ketone Chiral Ketone (this compound) enolate Chiral Enolate ketone->enolate Base grignard Diastereoselective Grignard Addition ketone->grignard Grignard Reagent reduction Diastereoselective Reduction ketone->reduction Reducing Agent aldol Diastereoselective Aldol Reaction enolate->aldol Electrophile (Aldehyde) michael Diastereoselective Michael Addition enolate->michael Michael Acceptor alkylation Diastereoselective Alkylation enolate->alkylation Electrophile (Alkyl Halide)

Caption: Potential applications of the chiral ketone in stereoselective synthesis.
  • Diastereoselective Aldol Reactions: The chiral enolate derived from this compound can react with aldehydes to form aldol adducts with high diastereoselectivity. The stereocenters in the ketone backbone will influence the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.

  • Diastereoselective Michael Additions: The chiral enolate can also be employed in conjugate additions to α,β-unsaturated carbonyl compounds. The steric environment created by the ethyl and methyl groups will direct the approach of the Michael acceptor, resulting in the formation of a new stereocenter with high diastereocontrol.

  • Diastereoselective Alkylations: Alkylation of the chiral enolate with various electrophiles can proceed with high diastereoselectivity, providing access to α-substituted ketones with three contiguous stereocenters.

  • Diastereoselective Grignard and Organolithium Additions: The addition of organometallic reagents to the carbonyl group of this compound can be highly diastereoselective. According to Cram's rule or the Felkin-Anh model, the existing chiral centers will direct the nucleophilic attack to one face of the carbonyl, leading to the formation of tertiary alcohols with a high degree of stereocontrol.

  • Diastereoselective Reductions: The reduction of the carbonyl group can lead to the formation of the corresponding syn or anti diastereomer of the alcohol, depending on the reducing agent and reaction conditions employed. This provides a route to diastereomerically enriched 3-ethyl-4-methylhexan-2-ols that may be difficult to access directly from the initial aldol reaction.

While direct applications of this compound in the synthesis of specific, complex molecules are not extensively documented in readily available literature, its structural motifs are present in various natural products. For instance, the polyketide backbone of many biologically active compounds features similar stereochemical arrangements. The synthetic protocols and potential applications outlined in these notes provide a solid foundation for researchers to explore the utility of this versatile chiral building block in their synthetic endeavors.

Application Notes and Protocols for the Derivatization of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several key derivatization reactions of the chiral ketone, 3-Ethyl-4-methylhexan-2-one. The derivatization of this ketone can lead to a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols are designed to be a starting point for laboratory synthesis and can be optimized further based on specific research needs.

Reductive Amination for the Synthesis of Chiral Amines

Application Note: Reductive amination is a powerful method for converting ketones into amines.[1] For drug development professionals, the synthesis of a library of chiral amines from this compound can be invaluable for structure-activity relationship (SAR) studies. The resulting secondary amines can serve as key building blocks for more complex molecular scaffolds. The reaction proceeds via an in-situ formed imine, which is then reduced to the amine.[2] Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent suitable for this transformation.[3]

Experimental Protocol: Synthesis of N-Benzyl-3-ethyl-4-methylhexan-2-amine

Materials:

  • This compound

  • Benzylamine (B48309)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq).

  • Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound142.240.011.42-
Benzylamine107.150.0111.18-
Sodium triacetoxyborohydride211.940.0153.18-
N-Benzyl-3-ethyl-4-methylhexan-2-amine (Crude)233.40-2.05-
N-Benzyl-3-ethyl-4-methylhexan-2-amine (Pure)233.400.00821.9182

Wittig Reaction for Alkene Synthesis

Application Note: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl group.[4] This reaction is particularly useful for creating less-substituted alkenes. For this compound, a sterically hindered ketone, the choice of the Wittig reagent and reaction conditions is crucial for achieving a good yield.[5][6] The resulting alkene can be a precursor for a variety of other functional groups or used in polymerization reactions.

Experimental Protocol: Synthesis of 3-Ethyl-2,4-dimethyl-1-hexene

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the resulting orange-red solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent.

  • Purify the product by column chromatography, eluting with hexanes, to separate the alkene from triphenylphosphine (B44618) oxide.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
Methyltriphenylphosphonium bromide357.230.0124.29-
n-Butyllithium (2.5 M in hexanes)64.060.0114.4 mL-
This compound142.240.011.42-
3-Ethyl-2,4-dimethyl-1-hexene (Crude)140.27-1.15-
3-Ethyl-2,4-dimethyl-1-hexene (Pure)140.270.00711.0071

Baeyer-Villiger Oxidation for Ester Synthesis

Application Note: The Baeyer-Villiger oxidation facilitates the conversion of ketones to esters by the insertion of an oxygen atom adjacent to the carbonyl group.[7] This reaction is highly valuable for synthesizing esters and lactones, which are common motifs in natural products and pharmaceuticals. The regioselectivity of the reaction is predictable based on the migratory aptitude of the groups attached to the carbonyl.[8] For this compound, the more substituted sec-butyl group is expected to migrate preferentially over the methyl group.

Experimental Protocol: Synthesis of 1,2-Dimethylbutyl acetate (B1210297)

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add solid sodium bicarbonate (2.0 eq) to the solution to act as a buffer.

  • Add m-CPBA (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound142.240.011.42-
m-CPBA (77% max)172.570.0153.36-
1,2-Dimethylbutyl acetate (Crude)158.24-1.39-
1,2-Dimethylbutyl acetate (Pure)158.240.00801.2780

Oxime Formation

Application Note: The formation of oximes from ketones is a classic derivatization reaction, often used for the purification and characterization of carbonyl compounds.[9] Oximes are also versatile synthetic intermediates and can serve as protecting groups for the carbonyl functionality. The reaction of this compound with hydroxylamine (B1172632) hydrochloride will yield the corresponding oxime.

Experimental Protocol: Synthesis of this compound oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol (B145695)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

  • Add ethanol to this solution, followed by this compound (1.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude oxime.

  • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound142.240.011.42-
Hydroxylamine hydrochloride69.490.0151.04-
Sodium acetate82.030.021.64-
This compound oxime (Crude)157.27-1.48-
This compound oxime (Pure)157.270.00911.4391

Visualizations

Derivatization_Pathways cluster_products Derivatives start This compound amine N-Benzyl-3-ethyl-4-methylhexan-2-amine start->amine Reductive Amination (PhCH₂NH₂, STAB) alkene 3-Ethyl-2,4-dimethyl-1-hexene start->alkene Wittig Reaction (Ph₃P=CH₂, n-BuLi) ester 1,2-Dimethylbutyl acetate start->ester Baeyer-Villiger Oxidation (m-CPBA) oxime This compound oxime start->oxime Oxime Formation (NH₂OH·HCl)

Caption: Derivatization pathways of this compound.

Reductive_Amination_Workflow start Start: Combine Ketone, Amine, and Acetic Acid in DCM imine_formation Stir for 30 min (Imine Formation) start->imine_formation add_stab Add Sodium Triacetoxyborohydride (STAB) imine_formation->add_stab reaction Stir at Room Temperature (Monitor by TLC) add_stab->reaction quench Quench with sat. NaHCO₃ reaction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Filter & Concentrate (Rotary Evaporator) wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: Chiral Amine purify->product

Caption: Experimental workflow for reductive amination.

Logical_Relationships ketone1 This compound + PhCH₂NH₂ imine Imine Intermediate ketone1:reagents->imine + H⁺ amine_prod N-Benzyl-3-ethyl-4-methylhexan-2-amine imine->amine_prod + [H] (STAB) ketone2 This compound + Ph₃P=CH₂ oxaphosphetane Oxaphosphetane Intermediate ketone2:reagents->oxaphosphetane Cycloaddition alkene_prod 3-Ethyl-2,4-dimethyl-1-hexene oxaphosphetane->alkene_prod Elimination ketone3 This compound + m-CPBA criegee Criegee Intermediate ketone3:reagents->criegee Nucleophilic Attack ester_prod 1,2-Dimethylbutyl acetate criegee->ester_prod Rearrangement

Caption: Logical relationships of starting materials to products.

References

Application Notes and Protocols for 3-Ethyl-4-methylhexan-2-one in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylhexan-2-one is an aliphatic ketone with potential applications in the flavor and fragrance industry. Aliphatic ketones are known to contribute a wide range of sensory experiences, from fruity and floral to cheesy and waxy notes.[1][2] The specific organoleptic properties of this compound are not widely documented in publicly available literature. Therefore, this document provides a framework for researchers to conduct their own sensory and analytical evaluations to determine its potential uses. The protocols outlined below are based on established methods for the characterization of novel flavor and fragrance compounds.

Organoleptic Profile (Hypothetical)

Due to the limited available data, the following table presents a hypothetical organoleptic profile for this compound based on the characteristics of similar C9 ketones, such as 2-nonanone.[1][3][4][5] Researchers should use this as a starting point for their own sensory evaluations.

Attribute Descriptor (Hypothetical) Intensity (1-9 Scale) Notes
Odor Fruity (unripe apple, pear), Green, Herbaceous, Waxy, Mildly cheesy7The dominant notes are expected to be in the fruity and green categories, with underlying waxy and cheesy nuances.
Flavor Green, Fruity, slightly Bitter, with a lingering waxy mouthfeel6The flavor profile is anticipated to be less pronounced than the odor, with a characteristic bitterness common to some ketones.
Odor Threshold Not Determined-Odor thresholds for aliphatic ketones can vary significantly, from parts per trillion to parts per million.[6]

Analytical Characterization

Accurate analytical data is crucial for the quality control and application of any flavor and fragrance ingredient. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying volatile compounds.

Table of Physicochemical Properties:

Property Value Source
Molecular Formula C9H18OPubChem[7]
Molecular Weight 142.24 g/mol PubChem[7]
CAS Number 40238-28-6ChemicalBook[8]
Boiling Point Not Determined-
Density Not Determined-

Experimental Protocols

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for developing a sensory profile for a novel compound.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

  • This compound, high purity

  • Odorless and tasteless solvent (e.g., propylene (B89431) glycol, ethanol, mineral oil)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips

  • Deionized water and unsalted crackers (for palate cleansing)

  • Sensory evaluation software or standardized scoresheets

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.

    • Train the panel on the recognition and intensity scaling of a range of standard aroma chemicals representing fruity, green, floral, waxy, and cheesy notes.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%).

    • Dip olfactory smelling strips into each dilution for 2 seconds and place them in labeled vials.

    • Allow the solvent to evaporate for 30 seconds before evaluation.

  • Descriptive Term Generation:

    • In a round-table session, have panelists individually smell the samples and generate descriptive terms for the aroma.

    • The panel leader will then guide a discussion to reach a consensus on a list of 10-15 key descriptors.

  • Intensity Scoring:

    • Panelists will individually evaluate the samples again and rate the intensity of each descriptor on a 9-point scale (1 = very weak, 9 = very strong).

    • Evaluations should be conducted in individual sensory booths under controlled lighting and temperature.

  • Data Analysis:

    • Collect and analyze the data to generate a sensory profile (spider web plot) and determine the mean intensity scores for each attribute.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and identify any potential impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a 100 ppm solution of this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 min

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectrum for characteristic fragment ions to confirm the structure.

    • Integrate the peak areas to determine the purity of the sample and identify any impurities.

Application in Flavor and Fragrance Formulations

Based on the general characteristics of aliphatic ketones, this compound could potentially be used to:

  • In Flavors: Add or enhance green, fruity, and slightly cheesy notes in dairy, fruit, and savory flavor creations. Aliphatic ketones are known to be important components in blue cheese flavors.[9]

  • In Fragrances: Provide a fresh, green, and fruity top note in floral and fougère fragrance compositions.[10] It could also be used to add a natural, slightly earthy nuance.[11]

Protocol for Application Testing in a Simple Fragrance Base:

  • Prepare a Stock Solution: Create a 10% solution of this compound in ethanol.

  • Create a Simple Fragrance Accord: Prepare a basic floral accord (e.g., rose, jasmine) or a simple citrus base.

  • Incorporate the Ketone: Add the this compound solution to the fragrance base at different concentrations (e.g., 0.1%, 0.5%, 1.0%).

  • Sensory Evaluation: Evaluate the modified fragrance accords on smelling strips over time (top, middle, and base notes) to assess the impact of the ketone on the overall scent profile.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Outcome Panelist_Selection Panelist Selection & Training Term_Generation Descriptive Term Generation Panelist_Selection->Term_Generation Sample_Preparation Sample Preparation (Dilutions) Sample_Preparation->Term_Generation Intensity_Scoring Intensity Scoring Term_Generation->Intensity_Scoring Data_Analysis Data Analysis Intensity_Scoring->Data_Analysis Sensory_Profile Sensory Profile (e.g., Spider Web Plot) Data_Analysis->Sensory_Profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

GC_MS_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample_Dilution Sample Dilution in Solvent GC_Separation Gas Chromatography (Separation) Sample_Dilution->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification & Structure Confirmation Data_Acquisition->Peak_Identification Purity_Assessment Purity Assessment Peak_Identification->Purity_Assessment

Caption: Workflow for GC-MS analysis.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Simplified olfactory signal transduction pathway.

References

Application Note: GC-MS Analysis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] 3-Ethyl-4-methylhexan-2-one is a ketone with the molecular formula C9H18O.[3][4] Its analysis is relevant in various fields, including flavor and fragrance chemistry, environmental monitoring, and metabolomics. This application note provides a detailed protocol for the analysis of this compound using GC-MS. The method outlined here is intended to serve as a starting point for researchers and may require optimization for specific matrices and analytical instrumentation.

The principles of gas chromatography involve the separation of compounds based on their volatility and interaction with a stationary phase within a capillary column.[5][6] More volatile compounds generally have shorter retention times.[5][6] Following separation by GC, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity.

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution or extraction may be sufficient. For more complex matrices, techniques like solid-phase microextraction (SPME) or headspace analysis can be employed to isolate the volatile analyte.[1][7][8]

a. Liquid Sample Preparation (Dilute and Shoot)

This method is suitable for relatively clean liquid samples.

  • Solvent Selection: Use a high-purity volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[1][9] Ensure the solvent does not co-elute with the analyte.

  • Procedure:

    • Accurately prepare a stock solution of this compound in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution. A typical concentration range might be 0.1 to 10 µg/mL.[8]

    • For unknown samples, dilute them with the solvent to a concentration expected to be within the calibration range.

    • If the sample contains particulates, it should be filtered through a 0.22 µm filter or centrifuged to prevent blockage of the GC inlet.[8]

    • Transfer the final solutions to 2 mL autosampler vials for analysis.

b. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for isolating volatile and semi-volatile analytes from liquid or solid samples.[7]

  • Fiber Selection: A polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is generally suitable for ketones.

  • Procedure:

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • If desired, add a salt solution (e.g., saturated NaCl) to the sample to increase the volatility of the analyte.

    • Seal the vial and place it in a heating block or the autosampler's incubation oven.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 50-70°C) to allow for the adsorption of the analyte onto the fiber.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. An HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is a suitable choice.[10]

  • Injector:

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 split ratio for higher concentrations).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40-300 amu.

    • Solvent Delay: 4 minutes (to prevent filament damage from the solvent).

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for recording the analytical results for this compound. The expected molecular ion and major fragments are included based on the compound's structure.

ParameterValue
Compound Name This compound
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol [3][4]
Retention Time (RT) To be determined experimentally
Molecular Ion (M+) m/z 142 (may be low abundance)
Key Fragment Ions (m/z) Predicted: 113, 99, 85, 71, 57, 43
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Linearity (R²) > 0.995 (for calibration curve)

Note: The fragmentation pattern is predictive and should be confirmed by experimental data.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Final Report Sample Obtain Sample Dilution Dilution with Solvent Sample->Dilution Liquid Sample SPME SPME Extraction Sample->SPME Solid/Liquid Sample Filtration Filtration/Centrifugation Dilution->Filtration Injection Injection into GC SPME->Injection Thermal Desorption Vial Transfer to Autosampler Vial Filtration->Vial Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Mass Spectrum Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification Report Generate Report LibrarySearch->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling_Pathway Logical Flow of GC-MS Data Acquisition Analyte Vaporized Analyte + Carrier Gas GC_Column GC Column (Separation based on volatility/polarity) Analyte->GC_Column Ion_Source Ion Source (EI) (Fragmentation) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole Mass Analyzer (Separation of ions by m/z) Ion_Source->Mass_Analyzer Detector Electron Multiplier (Signal Amplification) Mass_Analyzer->Detector Data_System Data System (Chromatogram & Mass Spectrum) Detector->Data_System

Caption: Data acquisition pathway in a GC-MS system.

References

Application Note: A Proposed HPLC Protocol for the Chiral Separation of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed High-Performance Liquid Chromatography (HPLC) protocol for the enantioselective separation of 3-Ethyl-4-methylhexan-2-one, a chiral aliphatic ketone. Due to the absence of a specific established method in the public domain, this protocol is built upon well-established principles for the chiral separation of analogous ketone compounds. The primary recommended approach utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a technique widely recognized for its broad applicability to chiral separations.[1] This application note provides a comprehensive starting point for method development, including recommended columns, mobile phase compositions, and a systematic workflow for optimization.

Introduction

This compound is a chiral ketone with two stereocenters, leading to the existence of four possible stereoisomers. The analysis and separation of enantiomers are critical in the pharmaceutical and chemical industries, as different enantiomers of a compound can exhibit distinct biological, pharmacological, and toxicological properties. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most powerful and prevalent technique for the analytical and preparative separation of enantiomers.[2]

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad success in resolving a wide range of chiral compounds, including ketones.[4][5] This protocol provides a robust starting point for developing a reliable method for the chiral separation of this compound.

Proposed Experimental Protocol

This protocol details the recommended starting conditions for the chiral separation of this compound. Optimization will likely be necessary to achieve baseline separation.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump capable of delivering stable flow rates, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Columns (Recommended for Screening):

    • Primary: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[4][6]

    • Alternative 1: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[7][8]

    • Alternative 2 (Different Selectivity): Whelk-O® 1, 250 x 4.6 mm, 5 µm (Covalently bonded 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).[9][10]

  • Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic this compound standard and samples for analysis.

2.2. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1-0.2 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent column contamination and blockage.

2.3. HPLC Conditions The following parameters represent a robust starting point for method development on a polysaccharide-based column like Chiralpak® AD-H.

ParameterRecommended Starting ConditionNotes for Optimization
Chiral Stationary Phase Chiralpak® AD-H, 250 x 4.6 mm, 5 µmIf separation is not achieved, screen alternative columns (e.g., Chiralcel® OD-H, Whelk-O® 1) as they offer different chiral recognition mechanisms and selectivity.[9][11]
Mobile Phase n-Hexane / Isopropanol (IPA) (95:5, v/v)Adjust the percentage of IPA. Decreasing IPA content generally increases retention and may improve resolution. Increasing IPA content will decrease retention times. Test compositions from 99:1 to 90:10.[11]
Flow Rate 1.0 mL/minCan be adjusted between 0.5 - 1.5 mL/min to optimize resolution and analysis time. Lower flow rates can sometimes improve peak separation.
Column Temperature 25 °CLowering the temperature (e.g., to 15-20 °C) often enhances enantioselectivity and improves resolution, though it may increase backpressure.[12]
Detection Wavelength 210 nmAs aliphatic ketones lack a strong chromophore, detection at low UV wavelengths is necessary. If a PDA detector is available, scan from 200-300 nm to determine the optimal wavelength.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.

Chiral Method Development Workflow

The successful chiral separation of a novel compound is often an empirical process.[2] A systematic approach to screening columns and mobile phases is essential for efficient method development. The following workflow is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Start Define Analyte (this compound) Screen_Cols Screen Columns (Chiralpak AD-H, Chiralcel OD-H, Whelk-O 1) Start->Screen_Cols Screen_MP Use Standard Mobile Phases (Hex/IPA 95:5, 90:10) Screen_Cols->Screen_MP Eval1 Evaluate Initial Results (Any Enantioselectivity?) Screen_MP->Eval1 Eval1->Screen_Cols No, try different columns/modes Opt_MP Optimize Mobile Phase (Vary % IPA) Eval1->Opt_MP Yes Opt_Temp Optimize Temperature (Test 15°C, 25°C, 35°C) Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate (Test 0.8, 1.0, 1.2 mL/min) Opt_Temp->Opt_Flow Eval2 Resolution > 1.5? Opt_Flow->Eval2 Eval2->Opt_MP No, re-optimize Validation Method Validation (Robustness, Linearity, etc.) Eval2->Validation Yes End Final Protocol Validation->End

Caption: A logical workflow for the development of a chiral HPLC method.

Data Presentation

Since no experimental data is currently available for this specific compound, the following table presents an illustrative summary of expected results based on the separation of similar aliphatic ketones on a polysaccharide-based CSP. This table should be populated with actual experimental data during method development.

Table 1: Illustrative Data for Chiral Separation of this compound

ParameterCondition 1 (Starting)Condition 2 (Optimized)
Column Chiralpak® AD-HChiralpak® AD-H
Mobile Phase Hex/IPA (95:5)Hex/IPA (98:2)
Flow Rate (mL/min) 1.00.8
Temperature (°C) 2520
Retention Time 1 (min) 8.512.3
Retention Time 2 (min) 9.113.8
Resolution (Rs) 1.31.8
Selectivity (α) 1.071.12

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.

Conclusion

This application note provides a comprehensive and scientifically grounded starting point for developing an HPLC method for the chiral separation of this compound. By beginning with a well-chosen polysaccharide-based chiral stationary phase and a standard normal phase mobile phase, and following the systematic optimization workflow, researchers can efficiently develop a robust and reliable method for the analysis and quantification of the enantiomers of this compound.

References

Application Notes & Protocols: Reaction Mechanisms of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving the unsymmetrical ketone, 3-Ethyl-4-methylhexan-2-one. As a sterically hindered ketone, its reactivity offers insights into fundamental organic chemistry principles relevant to complex molecule synthesis in drug development. The protocols outlined herein cover enolate formation, nucleophilic addition, and reduction reactions, providing a framework for the controlled synthesis of derivatives. Quantitative data are presented to illustrate the impact of reaction conditions on product distribution and yield.

Enolate Formation: Kinetic vs. Thermodynamic Control

Application Note

The deprotonation of an unsymmetrical ketone like this compound can lead to two distinct enolates: the kinetic and the thermodynamic enolate.[1] The regioselectivity of enolate formation is crucial in synthesis, as it dictates the position of subsequent alkylation or other electrophilic additions.

  • Kinetic Enolate: This enolate is formed faster and results from the removal of the less sterically hindered proton.[2] In this case, deprotonation of the methyl group (C1) is favored under conditions of a strong, bulky, non-nucleophilic base at low temperatures.[2] Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[2]

  • Thermodynamic Enolate: This enolate is the more stable product, featuring a more substituted double bond.[1] It is formed under conditions that allow for equilibrium to be established, such as using a weaker base at higher temperatures, which permits proton exchange and eventual formation of the most stable intermediate.[1][3] Deprotonation of the methine carbon (C3) leads to the thermodynamic enolate.

Understanding and controlling which enolate is formed allows for precise C-C bond formation at either the C1 or C3 position of the ketone.

Visualization: Enolate Formation Pathways

G cluster_main cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone This compound K_Base LDA, THF, -78 °C Ketone->K_Base Faster Deprotonation T_Base NaH, THF, 25 °C Ketone->T_Base Reversible Equilibration K_Enolate Kinetic Enolate (Less Substituted) K_Base->K_Enolate T_Enolate Thermodynamic Enolate (More Substituted) T_Base->T_Enolate

Caption: Regioselective formation of kinetic vs. thermodynamic enolates.

Protocol: Alkylation via Kinetic Enolate

This protocol describes the alkylation of this compound with methyl iodide at the C1 position by forming the kinetic enolate.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Regioselectivity of Enolate Alkylation
EntryBaseTemperature (°C)Product Ratio (Kinetic:Thermodynamic)Yield (%)
1LDA-78>95:585
2LHMDS-7890:1082
3NaH2520:8075
4t-BuOK2535:6578

Data are representative and intended for illustrative purposes.

Nucleophilic Addition: Reduction with Sodium Borohydride (B1222165)

Application Note

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[4] Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones.[5][6] Unlike more reactive agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol (B129727) or ethanol.[7] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6] Due to the steric hindrance around the carbonyl group of this compound, the reaction rate may be slower compared to unhindered ketones.[8]

Visualization: Experimental Workflow for Ketone Reduction

G A Dissolve Ketone in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Stir at RT (Monitor by TLC) C->D E Quench with Water & Heat to Boiling D->E F Cool to RT & Induce Crystallization E->F G Collect Product via Vacuum Filtration F->G H Wash with Cold Aq. Methanol G->H I Dry and Analyze (Mass, MP, TLC) H->I

Caption: Workflow for the reduction of a ketone using sodium borohydride.

Protocol: Reduction of this compound

This protocol is adapted from standard procedures for ketone reduction.[5]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • 7:3 Hexane:Acetone (TLC eluent)

Procedure:

  • Setup: In a 50 mL Erlenmeyer flask, dissolve approximately 0.5 g of this compound in 10 mL of methanol.

  • Reduction: Cool the solution in an ice bath. Weigh approximately 0.1 g of NaBH₄ and add it in small portions to the stirred ketone solution over 5 minutes.

  • Reaction: Remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes with occasional swirling. Monitor the reaction's progress by TLC, comparing it to the starting material.

  • Workup: Add 5 mL of deionized water and heat the mixture to a gentle boil for 5 minutes.[5] Cool the mixture to room temperature and then in an ice bath to maximize precipitation of the alcohol product.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of ice-cold 50% aqueous methanol.[5]

  • Purification: Allow the product to air dry. If necessary, the product can be further purified by recrystallization or column chromatography. Determine the mass and melting point of the purified 3-Ethyl-4-methylhexan-2-ol.

Data Presentation: Reduction of Various Ketones
EntryKetoneReducing AgentSolventTime (h)Yield (%)
1AcetoneNaBH₄Methanol0.595
2CyclohexanoneNaBH₄Methanol0.592
3This compoundNaBH₄Methanol2.088
49H-Fluoren-9-oneNaBH₄Methanol0.2596[5]

Data for entries 1-3 are representative. Data for entry 4 is from cited literature.

Carbonyl Olefination: The Wittig Reaction

Application Note

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[10] A key advantage of this reaction is that the position of the new double bond is unambiguously determined, unlike in elimination reactions which can produce mixtures of isomers.[11] For sterically hindered ketones like this compound, the reaction rate may be slower, and the choice of ylide is critical.[9] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically favor the formation of (Z)-alkenes.[12]

Visualization: Wittig Reaction Mechanism

G Ketone Ketone (Electrophile) Betaine Betaine Intermediate (Zwitterion) Ketone->Betaine Ylide Phosphorus Ylide (Nucleophile) Ylide->Betaine + Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosOxide Triphenylphosphine (B44618) Oxide (Byproduct) Oxaphosphetane->PhosOxide

Caption: Key intermediates in the Wittig reaction mechanism.

Protocol: Synthesis of 2-Ethyl-3,4-dimethylhex-1-ene

Materials:

Procedure:

  • Ylide Generation: In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add solid potassium tert-butoxide (1.05 eq) in one portion. The characteristic orange-red color of the ylide should appear. Stir the mixture at room temperature for 1 hour.

  • Reaction: Cool the ylide suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide color indicates reaction progression.

  • Workup: Quench the reaction with saturated NaHCO₃ solution. Extract the product with pentane (3 x 40 mL). The byproduct, triphenylphosphine oxide, is often poorly soluble in pentane and may precipitate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the alkene product may be volatile). Purify the crude product by flash chromatography on silica (B1680970) gel.

Data Presentation: Wittig Reaction Yields
EntryCarbonyl CompoundYlide ReagentProductYield (%)
1CyclohexanonePh₃P=CH₂Methylenecyclohexane85
2BenzaldehydePh₃P=CHPhStilbene90
3This compoundPh₃P=CH₂2-Ethyl-3,4-dimethylhex-1-ene65*

Yield is estimated based on the sterically hindered nature of the ketone; actual yield may vary.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Ethyl-4-methylhexan-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The nature of impurities largely depends on the synthetic route employed. A common method for synthesizing ketones is the oxidation of the corresponding secondary alcohol (3-Ethyl-4-methylhexan-2-ol). Potential impurities from this process include:

  • Unreacted Starting Material: Residual 3-Ethyl-4-methylhexan-2-ol.

  • Oxidation Byproducts: Carboxylic acids may form from over-oxidation. Aldehydes could also be present as minor impurities.

  • Solvent Residues: Residual solvents used in the synthesis and workup procedures.

  • Water: Moisture introduced during the reaction or workup.

  • Isomeric Ketones: Depending on the specificity of the synthesis, other ketone isomers may be present.

Q2: Which purification techniques are most effective for this compound?

The primary methods for purifying this compound, a liquid at room temperature, are fractional distillation and column chromatography.

  • Fractional Distillation: This is a highly effective method for separating the target ketone from impurities with different boiling points, such as unreacted alcohol, solvent residues, and some isomeric byproducts.

  • Column Chromatography: This technique is useful for removing impurities with different polarities, such as more polar unreacted alcohols or less polar byproducts.

  • Chemical Purification: For specific impurities like aldehydes, chemical treatments can be employed. For instance, adding a non-volatile amine can convert aldehydes into higher-boiling derivatives that are more easily separated by distillation.[1]

Q3: How can I assess the purity of my this compound sample?

Gas Chromatography (GC) is the most common and effective analytical technique for determining the purity of volatile organic compounds like this compound. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation Inefficient column (low number of theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium. A general guideline is a collection rate of 1-2 drops per second.
Bumping (Sudden, Violent Boiling) Uneven heating.Use a heating mantle with a magnetic stirrer and add boiling chips to the distillation flask.
Flooding of the Column Excessive heating rate.Immediately reduce the heating rate. If flooding persists, stop the distillation, allow the column to drain, and restart at a lower temperature.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and a Close-Running Impurity Inappropriate solvent system.Optimize the eluent system by performing thin-layer chromatography (TLC) trials with different solvent mixtures to achieve better separation.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent. A step or gradient elution may be necessary.
Tailing of the Product Peak Adsorption of the ketone onto the stationary phase.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds on silica (B1680970) gel) to the eluent to reduce tailing.
Column overloading.Reduce the amount of crude sample loaded onto the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.

  • Distillation: Gently heat the flask. As the vapor rises through the column, a temperature gradient will be established.

  • Fraction Collection: Collect the distillate in fractions. The fraction that distills at a constant temperature corresponding to the boiling point of this compound should be collected as the pure product. Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Purity Analysis: Analyze the collected fractions by GC to determine their purity.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a solvent system of appropriate polarity, determined by prior TLC analysis.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound using different techniques. Actual results may vary depending on the specific impurities and experimental conditions.

Purification TechniqueInitial Purity (%)Final Purity (%)Yield (%)Key Impurities Removed
Fractional Distillation 859875Unreacted alcohol, low-boiling solvents
Column Chromatography 85>9965Polar impurities, isomeric byproducts
Distillation + Chemical Treatment 85>9970Aldehydes, unreacted alcohol

Mandatory Visualization

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product Crude_Sample Crude this compound Initial_Analysis Purity Assessment by GC Crude_Sample->Initial_Analysis Purity_Check Purity > 95%? Initial_Analysis->Purity_Check Impurity_ID Identify Major Impurities Purity_Check->Impurity_ID No Pure_Product Pure this compound (>99%) Purity_Check->Pure_Product Yes Distillation Fractional Distillation Impurity_ID->Distillation Different Boiling Points Chromatography Column Chromatography Impurity_ID->Chromatography Different Polarities Chemical_Treatment Chemical Treatment + Distillation Impurity_ID->Chemical_Treatment Aldehyde Impurities Final_Analysis Final Purity Analysis by GC Distillation->Final_Analysis Chromatography->Final_Analysis Chemical_Treatment->Final_Analysis Final_Analysis->Pure_Product

Caption: A logical workflow for selecting a purification technique for this compound.

References

Technical Support Center: Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-4-methylhexan-2-one. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this ketone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is a two-step process. The first step involves a Grignard reaction between an appropriate Grignard reagent and an aldehyde to form a secondary alcohol. The second step is the oxidation of this secondary alcohol to the desired ketone.[1][2] A plausible route is the reaction of sec-butylmagnesium bromide with propanal, followed by oxidation of the resulting 3-ethyl-4-methylhexan-2-ol.

Q2: My Grignard reaction for the synthesis of the alcohol precursor has a low yield. What are the common causes and solutions?

Low yields in Grignard reactions are frequently due to a few key issues:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.[3][4]

    • Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under a vacuum. Solvents should be anhydrous, and starting materials should be free of water. The entire reaction should be conducted under a dry, inert atmosphere like nitrogen or argon.[3]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to a coupling byproduct.[3]

    • Solution: Add the alkyl halide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide, minimizing the side reaction.[3]

  • Poor Quality of Magnesium: The surface of the magnesium turnings can oxidize, which can hinder the initiation of the Grignard reagent formation.

    • Solution: Use fresh, shiny magnesium turnings. Activating the magnesium with a small crystal of iodine or by grinding the turnings can also be beneficial.[4][5]

Q3: I've successfully synthesized the alcohol intermediate, 3-ethyl-4-methylhexan-2-ol. Which oxidation method is best to obtain the ketone?

Several methods are available for the oxidation of secondary alcohols to ketones. The choice often depends on the scale of the reaction, the desired purity, and the sensitivity of other functional groups (though none are present in this specific intermediate). Common methods include:

  • Jones Oxidation: This uses chromium trioxide in sulfuric acid and acetone. It is a powerful and often high-yielding method but uses a carcinogenic chromium(VI) reagent.[6][7][8]

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions. It is known for its high selectivity and tolerance of many functional groups.[9][10][11] A significant drawback is the production of the foul-smelling dimethyl sulfide.[10]

  • Dess-Martin Oxidation: This uses the Dess-Martin periodinane (DMP) reagent. It is a very mild and selective method with a simple workup.[12][13][14] However, the reagent is relatively expensive and can be explosive under certain conditions.[14]

For a straightforward secondary alcohol like 3-ethyl-4-methylhexan-2-ol, any of these methods should be effective. For laboratory-scale synthesis, the Dess-Martin or Swern oxidation are often preferred due to their mild conditions and high selectivity.

Q4: How can I purify the final product, this compound?

The primary methods for purifying the final ketone product are:

  • Distillation: If the main impurities are unreacted alcohol and residual solvents, fractional distillation can be an effective purification method.

  • Flash Column Chromatography: For higher purity and to remove any non-volatile impurities, flash column chromatography on silica (B1680970) gel is a standard and effective technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), would be appropriate.

Troubleshooting Guides

Issue 1: Low or No Yield of 3-Ethyl-4-methylhexan-2-ol (Grignard Step)
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no bubbling or heat).Inactive magnesium surface.Add a small crystal of iodine to the magnesium turnings. Gently warm the flask to initiate the reaction.[5]
Wet reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[3]
Low yield of alcohol, with significant amount of starting aldehyde recovered.Incomplete Grignard reagent formation.Allow for a longer reaction time for the Grignard formation. Ensure the magnesium is of good quality.
Grignard reagent was quenched.Double-check for any sources of moisture or acidic protons in the reaction setup.[3]
Presence of a significant amount of a higher boiling point byproduct.Wurtz coupling side reaction.Add the alkyl halide solution dropwise to the magnesium to maintain a low concentration.[3]
Issue 2: Incomplete Oxidation or Low Yield of this compound (Oxidation Step)
Symptom Possible Cause Suggested Solution
TLC or GC analysis shows a mixture of starting alcohol and product ketone.Insufficient oxidizing agent.Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent.
Reaction time is too short.Monitor the reaction by TLC until the starting alcohol is consumed.
Low yield of ketone with the formation of unidentified byproducts.Reaction conditions are too harsh (e.g., in Jones Oxidation).If using Jones reagent, ensure the temperature is controlled. Consider a milder oxidant like PCC, Dess-Martin periodinane, or a Swern oxidation.[11][14][15]
Decomposition of the product.Ensure the workup procedure is not overly acidic or basic, which could promote side reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-4-methylhexan-2-ol via Grignard Reaction
  • Preparation: Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.1 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether. Add a small portion of the 2-bromobutane solution to the magnesium and gently warm the flask until the reaction initiates (indicated by bubbling and the disappearance of the iodine color).

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1 hour.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal (0.95 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-4-methylhexan-2-ol.

Protocol 2: Oxidation of 3-Ethyl-4-methylhexan-2-ol to this compound (Dess-Martin Oxidation)
  • Reaction Setup: Dissolve the crude 3-ethyl-4-methylhexan-2-ol (1.0 eq) in dichloromethane (B109758) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is no longer visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound.

Step Reactant Equivalents Molecular Weight ( g/mol ) Amount Yield (%)
1. Grignard Reaction 2-Bromobutane1.0137.0213.7 g-
Magnesium1.124.312.67 g-
Propanal0.9558.085.5 g-
3-Ethyl-4-methylhexan-2-ol-144.2611.5 g (crude)~80 (crude)
2. Oxidation 3-Ethyl-4-methylhexan-2-ol1.0144.2611.5 g-
Dess-Martin Periodinane1.2424.1440.7 g-
This compound-142.249.7 g (pure)~85

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 2-Bromobutane 2-Bromobutane Grignard_Reaction Grignard Reaction (Anhydrous Ether) 2-Bromobutane->Grignard_Reaction Mg Mg Mg->Grignard_Reaction Propanal Propanal Propanal->Grignard_Reaction Alcohol_Intermediate 3-Ethyl-4-methylhexan-2-ol Grignard_Reaction->Alcohol_Intermediate Oxidation Oxidation (e.g., Dess-Martin) Alcohol_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product Troubleshooting_Grignard Troubleshooting Low Yield in Grignard Reaction Start Low Yield of Alcohol Precursor Check_Initiation Did the reaction initiate? Start->Check_Initiation Check_Purity Are reagents and solvents anhydrous? Check_Initiation->Check_Purity Yes Activate_Mg Activate Mg with iodine and gentle heating. Check_Initiation->Activate_Mg No Check_Side_Products Is Wurtz coupling product observed? Check_Purity->Check_Side_Products Yes Dry_Reagents Thoroughly dry all glassware and reagents. Check_Purity->Dry_Reagents No Slow_Addition Add alkyl halide dropwise. Check_Side_Products->Slow_Addition Yes

References

Technical Support Center: Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-methylhexan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for this compound?

The synthesis of this compound, a ketone with two different alkyl groups at the α-position, can be approached through two primary methods:

  • Direct Alkylation of a Ketone Enolate: This involves the sequential alkylation of a ketone like 2-hexanone (B1666271) or 3-methyl-2-pentanone. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is typically used to form the enolate, followed by the addition of an appropriate alkyl halide.[1][2][3][4]

  • Acetoacetic Ester Synthesis: This classic method utilizes ethyl acetoacetate (B1235776) as the starting material. The α-proton is removed by a base (commonly sodium ethoxide), and the resulting enolate is sequentially alkylated with two different alkyl halides. The final steps involve hydrolysis of the ester and decarboxylation to yield the desired ketone.[5][6][7]

Q2: I am seeing multiple products in my reaction mixture. What are the likely side products in the synthesis of this compound?

Several side reactions can lead to the formation of undesired byproducts. The most common issues are:

  • Polyalkylation: The product ketone can also be deprotonated by the base, leading to the addition of more alkyl groups than desired.[1][3][4] This is more prevalent when using weaker bases like alkoxides.

  • Isomeric Ketones (Regioselectivity Issues): If an unsymmetrical ketone is used as a starting material, alkylation can occur on either side of the carbonyl group, leading to a mixture of constitutional isomers.[1][2][3]

  • O-Alkylation Products: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). While C-alkylation is generally favored for ketone enolates, O-alkylation can occur, leading to the formation of an enol ether.[8]

  • Aldol (B89426) Condensation Products: In the presence of a base, the enolate can react with the carbonyl group of another ketone molecule (either starting material or product), leading to the formation of β-hydroxy ketones (aldol addition products) or α,β-unsaturated ketones (aldol condensation products).[2] This is more of a concern with aldehydes but can occur with ketones.

  • Elimination Products: If secondary or tertiary alkyl halides are used as alkylating agents, an E2 elimination reaction can compete with the desired SN2 alkylation, forming an alkene.[2][3][4]

  • Transesterification (in Acetoacetic Ester Synthesis): If the alkoxide base used does not match the alkyl group of the acetoacetic ester (e.g., using methoxide (B1231860) with ethyl acetoacetate), transesterification can occur, leading to a mixture of esters.[9][10]

Q3: My yield is very low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, many of which are related to the side reactions mentioned above. Here are some troubleshooting tips:

  • Choice of Base: For direct alkylation, using a strong, sterically hindered base like LDA is crucial to ensure complete and rapid formation of the enolate, minimizing side reactions like aldol additions and polyalkylation.[1][3][4] For the acetoacetic ester synthesis, ensure the alkoxide base matches the ester to prevent transesterification.[10]

  • Reaction Temperature: Enolate formation is often carried out at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate and to control the reaction rate, which can help minimize side reactions.[1][3]

  • Order of Reagent Addition: Always add the alkylating agent to the pre-formed enolate solution. Adding the base to a mixture of the ketone and alkyl halide can lead to base-catalyzed side reactions.

  • Alkyl Halide Reactivity: Use primary or secondary alkyl halides for the best results in SN2 reactions.[2] Tertiary halides will primarily lead to elimination products.[2][3] Iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Moisture Control: Enolates are strong bases and will be quenched by protic solvents like water or alcohols. Ensure all glassware is dry and use anhydrous solvents.

Q4: How can I control the regioselectivity of alkylation on an unsymmetrical ketone?

When starting with an unsymmetrical ketone, the choice of reaction conditions can influence which α-carbon is alkylated:

  • Kinetic Enolate (Less Substituted): Formed faster and is favored by using a strong, sterically hindered base like LDA in a polar aprotic solvent (e.g., THF) at low temperatures (-78 °C).[1][2][3] This enolate is less stable.

  • Thermodynamic Enolate (More Substituted): More stable and is favored by using a weaker base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at higher temperatures (room temperature).[1][3] This allows for equilibration to the more stable enolate.

Summary of Potential Side Products and Mitigation Strategies

Side Product TypeCauseMitigation Strategy
Polyalkylated KetonesThe product ketone reacts with the enolate or base and is further alkylated.Use a strong, non-nucleophilic base like LDA to ensure complete initial deprotonation. Use a slight excess of the ketone starting material.
Isomeric KetonesAlkylation at different α-positions of an unsymmetrical ketone.Control reaction conditions to favor either the kinetic or thermodynamic enolate.
O-Alkylated Products (Enol Ethers)The enolate acts as a nucleophile through its oxygen atom.C-alkylation is generally favored for ketone enolates. The choice of counter-ion and solvent can have an effect.
Aldol ProductsEnolate attacks the carbonyl group of another ketone molecule.Use a strong, non-nucleophilic base and low temperatures. Add the alkylating agent promptly after enolate formation.
AlkenesE2 elimination of the alkyl halide.Use primary or secondary alkyl halides. Avoid tertiary alkyl halides.
Transesterification ProductsThe alkoxide base reacts with the ester functionality (in acetoacetic ester synthesis).Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl acetoacetate).

Experimental Protocols

Method 1: Direct Alkylation of 2-Hexanone (Illustrative)

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add an equimolar amount of n-butyllithium (n-BuLi) to form LDA. After stirring for 30 minutes, slowly add a solution of 2-hexanone in anhydrous THF to the LDA solution. Allow the mixture to stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • First Alkylation: Slowly add one equivalent of ethyl iodide to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Second Alkylation: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be subjected to a second alkylation step using a similar procedure with methyl iodide to introduce the methyl group.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Method 2: Acetoacetic Ester Synthesis (Illustrative)

  • Enolate Formation: In a flame-dried flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature. Stir the mixture for 1 hour.

  • First Alkylation: Add one equivalent of ethyl iodide to the solution and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by one equivalent of methyl iodide. Reflux the mixture again until the second alkylation is complete.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester. After cooling, acidify the mixture with dilute sulfuric acid. Gently heat the acidified mixture to induce decarboxylation until the evolution of carbon dioxide ceases.

  • Work-up and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Visual Troubleshooting Guides

troubleshooting_workflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes side_products Multiple Products (Side Products) issue->side_products Yes check_base Check Base: - Strength (e.g., LDA vs. EtO-) - Stoichiometry - Purity low_yield->check_base check_temp Check Temperature: - Enolate formation (-78 °C?) - Alkylation temperature low_yield->check_temp check_reagents Check Reagents: - Anhydrous solvents? - Alkyl halide reactivity (1° > 2°) - Purity of starting materials low_yield->check_reagents analyze_side_products Analyze Side Products (GC-MS, NMR): - Isomers? - Polyalkylated? - Aldol products? side_products->analyze_side_products optimize_conditions Optimize Reaction Conditions check_base->optimize_conditions check_temp->optimize_conditions check_reagents->optimize_conditions polyalkylation_sol Troubleshoot Polyalkylation: - Use LDA - Use slight excess of ketone analyze_side_products->polyalkylation_sol Polyalkylation detected regioselectivity_sol Control Regioselectivity: - Kinetic (LDA, -78°C) - Thermodynamic (NaOEt, RT) analyze_side_products->regioselectivity_sol Isomers detected polyalkylation_sol->optimize_conditions regioselectivity_sol->optimize_conditions

Caption: Troubleshooting workflow for this compound synthesis.

side_product_formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway ketone 2-Hexanone enolate Enolate ketone->enolate + LDA alkylated_ketone Intermediate Alkylated Ketone enolate->alkylated_ketone + Ethyl Iodide o_alkylation O-Alkylated Product (Enol Ether) enolate->o_alkylation O-attack aldol Aldol Product enolate->aldol + 2-Hexanone product This compound alkylated_ketone->product + LDA, then Methyl Iodide polyalkylation Polyalkylated Product product->polyalkylation + Enolate / Base + Alkyl Halide

References

Technical Support Center: Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-4-methylhexan-2-one. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two common and effective methods for the synthesis of this compound are the Acetoacetic Ester Synthesis and a Grignard-based approach. The acetoacetic ester synthesis offers a reliable way to form the carbon skeleton and introduce the ketone functionality.[1][2][3][4] A Grignard reaction, on the other hand, can be versatile, for instance, by reacting a suitable Grignard reagent with a nitrile.[5]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors depending on your chosen synthetic route. For Grignard-based syntheses, common issues include the quality of the magnesium, the presence of moisture which quenches the Grignard reagent, and side reactions.[6][7] In acetoacetic ester synthesis, incomplete deprotonation or alkylation, as well as side reactions like polyalkylation, can reduce the yield.[1][8] To improve your yield, ensure all glassware is flame-dried and reagents are anhydrous, particularly for Grignard reactions.[7] For the acetoacetic ester synthesis, using a slight excess of the alkylating agent and ensuring complete deprotonation can be beneficial.

Q3: I am observing significant impurity peaks in my crude product analysis (GC/NMR). What are these impurities likely to be?

A3: The nature of impurities is highly dependent on the synthetic method. In a Grignard synthesis, common impurities include unreacted starting materials and byproducts from the Grignard reagent reacting with itself or with trace amounts of water or oxygen.[9] For the acetoacetic ester synthesis, you might find unreacted ethyl acetoacetate (B1235776), dialkylated byproducts, or incompletely hydrolyzed or decarboxylated intermediates.[1][8]

Q4: What is the most effective method for purifying crude this compound?

A4: For purifying this compound, which is a relatively non-polar organic compound, fractional distillation is a suitable technique for separating it from impurities with different boiling points.[9] If the impurities have similar boiling points, flash column chromatography on silica (B1680970) gel is a highly effective alternative for achieving high purity.[10]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended for confirming the identity and purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) will provide information on the purity and the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Grignard Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Inactive Grignard ReagentEnsure anhydrous conditions by flame-drying glassware and using dry solvents. Activate magnesium turnings with a small crystal of iodine.Formation of the Grignard reagent, often indicated by a color change and gentle reflux.
Presence of WaterUse freshly distilled, anhydrous solvents. Dry all starting materials thoroughly.The Grignard reagent is not quenched and is available to react with the electrophile.
Poor Quality MagnesiumUse fresh, high-quality magnesium turnings.Efficient formation of the Grignard reagent.
Incomplete ReactionIncrease the reaction time or gently heat the reaction mixture to ensure completion.Higher conversion of starting materials to the desired product.
Issue 2: Formation of Multiple Products in Acetoacetic Ester Synthesis
Potential Cause Troubleshooting Step Expected Outcome
PolyalkylationUse only one equivalent of the base to form the mono-enolate. Add the alkylating agent slowly at a low temperature.Minimized formation of the dialkylated byproduct.
Incomplete Hydrolysis/DecarboxylationEnsure sufficient heating and appropriate acidic or basic conditions during the hydrolysis and decarboxylation steps.Complete conversion of the intermediate β-keto ester to the final ketone product.
Side ReactionsUse a non-nucleophilic base if side reactions with the base are suspected.Reduced formation of unwanted byproducts.

Experimental Protocols

Protocol 1: Synthesis via Acetoacetic Ester Route
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl acetoacetate in anhydrous ethanol. Add one equivalent of sodium ethoxide and stir the mixture at room temperature for 30 minutes.

  • Alkylation 1: Cool the solution to 0 °C and add one equivalent of 2-bromobutane (B33332) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotonation 2: Add a second equivalent of sodium ethoxide and stir for 30 minutes at room temperature.

  • Alkylation 2: Add one equivalent of bromoethane (B45996) dropwise at 0 °C and allow the reaction to stir at room temperature overnight.

  • Hydrolysis and Decarboxylation: Add an aqueous solution of sodium hydroxide (B78521) and heat the mixture to reflux for 4 hours. Cool the reaction and acidify with hydrochloric acid. Heat the mixture to reflux for another 4-6 hours to effect decarboxylation.

  • Workup and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation: Place the crude this compound in the distillation flask with boiling chips.

  • Fraction Collection: Gently heat the flask and collect the fraction that distills at the expected boiling point of this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification Ethyl Acetoacetate Ethyl Acetoacetate Alkylation 1 Alkylation 1 Ethyl Acetoacetate->Alkylation 1 2-Bromobutane 2-Bromobutane 2-Bromobutane->Alkylation 1 Bromoethane Bromoethane Alkylation 2 Alkylation 2 Bromoethane->Alkylation 2 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Alkylation 1 Alkylation 1->Alkylation 2 Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation 2->Hydrolysis & Decarboxylation Crude Product Crude Product Hydrolysis & Decarboxylation->Crude Product Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Crude Product->Purification (Distillation/Chromatography) Pure this compound Pure this compound Purification (Distillation/Chromatography)->Pure this compound

Caption: Synthetic workflow for this compound.

TroubleshootingTree start Low Yield or Impurities Detected check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_purification Review Purification Method start->check_purification anhydrous Anhydrous Conditions? check_reaction->anhydrous temp_time Correct Temp/Time? check_reaction->temp_time reagent_purity Reagents Pure & Dry? check_reagents->reagent_purity distillation_eff Distillation Efficient? check_purification->distillation_eff chromatography_opt Chromatography Optimized? check_purification->chromatography_opt solution1 Flame-dry glassware, use anhydrous solvents. anhydrous->solution1 No solution2 Adjust temperature and/or reaction time. temp_time->solution2 No solution3 Use fresh, purified reagents. reagent_purity->solution3 No solution4 Use a more efficient column or vacuum. distillation_eff->solution4 No solution5 Optimize solvent system for chromatography. chromatography_opt->solution5 No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-4-methylhexan-2-one. The content is tailored for researchers, scientists, and professionals in drug development.

Disruptive Synthesis Routes and Troubleshooting

Due to the specific substitution pattern of this compound, two primary synthetic strategies are considered: Enolate Alkylation and a Grignard Reaction followed by Oxidation . Each route presents unique challenges and optimization parameters.

Route 1: Enolate Alkylation of 2-Butanone (B6335102)

This approach involves the deprotonation of 2-butanone to form an enolate, followed by alkylation with a suitable electrophile.

Experimental Protocol: General Procedure for Enolate Alkylation
  • Enolate Formation: A solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C under an inert atmosphere (Argon or Nitrogen). The ketone starting material (e.g., 2-butanone) is then added dropwise to the LDA solution, allowing for complete enolate formation.[1][2]

  • Alkylation: The appropriate alkyl halide (e.g., 2-bromobutane) is added to the enolate solution at -78°C. The reaction mixture is stirred for a specified time to allow for the SN2 reaction to occur.[1][3]

  • Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired ketone.

Troubleshooting Guide: Enolate Alkylation
Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield Incomplete enolate formation.Use a strong, non-nucleophilic base like LDA to ensure complete deprotonation of the ketone.[1][4] Weaker bases like alkoxides can lead to low enolate concentrations.
Reaction with the alkyl halide is too slow.Ensure a good leaving group (I > Br > Cl) is used on the alkyl halide.[1] Consider using a more reactive alkylating agent if possible.
Competing aldol (B89426) condensation.Aldehydes are particularly prone to self-condensation. For ketones, ensure complete and rapid enolate formation before adding the alkyl halide.[3]
Mixture of Regioisomers (Alkylation at C1 and C3 of 2-butanone) Use of thermodynamic conditions.To favor alkylation at the less substituted carbon (kinetic control), use a bulky, strong base like LDA at low temperatures (-78°C) in an aprotic solvent like THF.[1][5]
Equilibration of enolates.Avoid protic solvents and excess ketone, which can facilitate proton exchange and lead to a mixture of thermodynamic and kinetic products.[6]
Polyalkylation Products Incomplete initial enolate formation.Use a full equivalent of a strong base to ensure all the starting ketone is converted to the enolate before adding the alkylating agent.[1]
Use of a weak base.Weaker bases like hydroxides or alkoxides can lead to multiple alkylations.[1]
Starting Material Recovered Poor quality or inactive alkylating agent.Use a fresh, purified alkyl halide.
Steric hindrance from the alkyl halide.This reaction works best with methyl and primary alkyl halides. Secondary halides react slower and tertiary halides will likely result in elimination.[1][3]
FAQs: Enolate Alkylation

Q1: Why is LDA the preferred base for this reaction? A1: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and irreversible deprotonation of the ketone to form the enolate, minimizing side reactions like aldol condensation and polyalkylation.[1][4] Its bulky nature favors the formation of the less substituted (kinetic) enolate.[5]

Q2: How can I control which side of an unsymmetrical ketone is alkylated? A2: Regioselectivity is controlled by the reaction conditions. For the kinetic product (alkylation at the less substituted α-carbon), use a strong, bulky base like LDA at low temperature (-78°C). For the thermodynamic product (alkylation at the more substituted α-carbon), use a smaller, weaker base (like NaOEt) at room temperature, which allows for equilibration to the more stable enolate.[1][5]

Q3: What are the limitations of the alkylating agent in this reaction? A3: The alkylation step proceeds via an SN2 mechanism. Therefore, it is most successful with methyl and primary alkyl halides. Secondary alkyl halides are less reactive and can lead to competing elimination reactions, while tertiary alkyl halides will predominantly undergo elimination.[1][3]

Workflow for Enolate Alkylation Troubleshooting

Caption: Troubleshooting workflow for enolate alkylation.

Route 2: Grignard Reaction with 2-Butanone and Subsequent Oxidation

This two-step route involves the reaction of a Grignard reagent with 2-butanone to form a tertiary alcohol, which is then oxidized to the target ketone.

Experimental Protocol: General Procedure for Grignard Reaction and Oxidation

Step 1: Grignard Reaction to form 3-Ethyl-4-methylhexan-2-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, magnesium turnings are placed. A solution of the appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent solution is cooled, and a solution of 2-butanone in the same anhydrous solvent is added dropwise. The reaction mixture is stirred, then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tertiary alcohol.

Step 2: Oxidation to this compound

  • Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent, such as Jones reagent (chromic acid), is added dropwise at 0°C.[7] The reaction is monitored by TLC until the starting alcohol is consumed.

  • Work-up and Purification: The excess oxidant is quenched (e.g., with isopropanol), and the mixture is filtered. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Troubleshooting Guide: Grignard Reaction and Oxidation
Issue Potential Cause(s) Recommended Action(s)
Grignard Reaction Fails to Initiate Moisture in the system.Ensure all glassware is rigorously dried and anhydrous solvents are used.[8]
Passivated magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[9]
Low Yield of Tertiary Alcohol Wurtz coupling side reaction.Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide.[9]
Enolization of the ketone.If the Grignard reagent is sterically hindered, it may act as a base. Consider using a less hindered Grignard reagent or adding CeCl₃ (Luche conditions) to promote nucleophilic addition.[9]
Incomplete Oxidation Insufficient oxidizing agent.Use a slight excess of the oxidizing agent and monitor the reaction by TLC.
Deactivated oxidizing agent.Use a fresh batch of the oxidizing agent.
Over-oxidation or Side Products in Oxidation Reaction temperature too high.Maintain a low temperature during the addition of the oxidizing agent.
Use of a too-strong oxidant for a primary alcohol (if applicable).For secondary alcohols, most common oxidants will yield the ketone.[10]
FAQs: Grignard Reaction and Oxidation

Q1: What are the most critical factors for a successful Grignard reaction? A1: The absolute exclusion of moisture is paramount, as Grignard reagents are highly reactive towards water.[8] Using anhydrous solvents and properly dried glassware is essential. Activation of the magnesium surface may also be necessary.[9]

Q2: My Grignard reaction turns cloudy and dark. Is this normal? A2: A cloudy or dark appearance can be normal as the Grignard reagent is formed and reacts. However, if it turns black, it could indicate decomposition, possibly due to prolonged heating or impurities.

Q3: Which oxidizing agent is best for converting the secondary alcohol to the ketone? A3: For the oxidation of a secondary alcohol to a ketone, a variety of oxidizing agents can be used effectively, including chromium-based reagents like Jones reagent (H₂CrO₄) or PCC, as well as non-chromium alternatives like Swern oxidation or Dess-Martin periodinane.[10] The choice often depends on the scale of the reaction and the presence of other functional groups.

Logical Relationship for Synthesis Route Selection

Synthesis_Route_Selection Start Synthesize this compound Decision Primary Consideration? Start->Decision Route1 Route 1: Enolate Alkylation Decision->Route1 Atom Economy & Fewer Steps Route2 Route 2: Grignard + Oxidation Decision->Route2 Control over Intermediate Purity Reason1 One-pot potential, but regioselectivity can be an issue. Route1->Reason1 Reason2 Two distinct steps, but may offer higher purity of the intermediate alcohol. Route2->Reason2

Caption: Decision-making for selecting a synthetic route.

References

Technical Support Center: Chiral Separation of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Ethyl-4-methylhexan-2-one. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the enantioselective analysis of this and similar aliphatic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

This compound is a chiral ketone with two stereocenters at the C3 and C4 positions. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between an R,R and an R,S isomer is diastereomeric. Separating all four isomers can be a significant analytical challenge.

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 a (3R,4R)-isomer b (3S,4S)-isomer a->b Enantiomers c (3R,4S)-isomer a->c d (3S,4R)-isomer a->d Diastereomers b->c Diastereomers b->d c->d Enantiomers

Caption: Stereoisomeric relationships of this compound.

Q2: Why is the chiral separation of this aliphatic ketone challenging?

The separation is challenging due to the molecule's structural flexibility and lack of strong chromophores (for HPLC-UV detection) or rigid structural elements. Effective chiral recognition relies on subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[1] Achieving adequate separation (resolution) requires a highly selective CSP and careful optimization of chromatographic conditions.[2][3]

Q3: Which analytical techniques are most suitable?

Both enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used.

  • GC: As a volatile ketone, GC is a very suitable technique. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[4][5]

  • HPLC: This is a powerful and versatile method. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are often effective for separating ketones.[6][7][8]

Troubleshooting Guides

Problem 1: Poor or No Peak Resolution (Rs < 1.5)

Poor resolution or complete co-elution of enantiomers is the most common challenge in chiral separations.[9]

A1: Inadequate Chiral Stationary Phase (CSP)

  • Cause: The selected CSP does not provide sufficient stereoselectivity for your analyte. CSP selection is the most critical step in method development.[2]

  • Solution: Screen different types of CSPs. For an aliphatic ketone, a good screening set would include several polysaccharide-based columns (e.g., cellulose and amylose derivatives) and a Pirkle-type column for HPLC, or different cyclodextrin-derivative columns for GC.[4][7][8]

A2: Suboptimal Mobile Phase (HPLC)

  • Cause: The mobile phase composition significantly affects selectivity.[9] In normal-phase (NP) mode, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the alkane solvent (e.g., hexane (B92381), heptane) are critical.

  • Solution:

    • Systematically vary the percentage of the alcohol modifier. Start with a typical range (e.g., 5-20% isopropanol in hexane) and adjust in small increments.

    • Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • For basic or acidic impurities, adding a small amount of an additive like diethylamine (B46881) (for basic) or trifluoroacetic acid (for acidic) can sometimes improve peak shape and resolution.[10]

A3: Incorrect Temperature or Flow Rate

  • Cause: Both temperature and flow rate impact the thermodynamics and kinetics of the separation.

  • Solution:

    • Temperature: Lowering the temperature often increases chiral selectivity and improves resolution, though it may increase analysis time and backpressure.[11] Experiment with temperatures from 10°C to 40°C.

    • Flow Rate: Slower flow rates generally provide better resolution by allowing more time for interaction with the CSP.[9][11] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min in increments.

G start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate for ketones? start->csp screen_csp Action: Screen different CSPs (Polysaccharide, Pirkle, etc.) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes success Resolution Improved screen_csp->success vary_modifier Action: Vary alcohol % and type (e.g., IPA vs. EtOH) mobile_phase->vary_modifier No temp_flow Are Temp / Flow Rate optimal? mobile_phase->temp_flow Yes vary_modifier->success adjust_params Action: Decrease temperature and/or decrease flow rate temp_flow->adjust_params No temp_flow->success Yes adjust_params->success

Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and the accuracy of quantification.[12]

A1: Column Contamination or Degradation

  • Cause: Strongly adsorbed impurities from previous injections can build up at the column head.[13] Using incompatible solvents can also damage coated polysaccharide columns.

  • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol (B145695) or isopropanol for many normal-phase columns).[10][13] If performance is not restored, the column may need replacement.

A2: Sample Overload

  • Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, triangular peaks.[9]

  • Solution: Reduce the injection volume or dilute the sample concentration and re-inject.

A3: Extra-Column Effects

  • Cause: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening.[9]

  • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are correctly installed to avoid dead volume.

Data Presentation: Method Development Parameters

Since specific data for this compound is not widely published, the following tables provide typical starting points and optimization strategies for similar aliphatic ketones based on common chiral separation principles.

Table 1: HPLC Chiral Stationary Phase (CSP) Screening Guide

CSP Type Common Trade Names Typical Mobile Phase (Normal Phase) Selectivity Principle
Cellulose Derivatives Chiralcel® OD, AD Hexane / Isopropanol (IPA) or Ethanol (EtOH) Inclusion in helical polymer grooves, hydrogen bonding, dipole-dipole interactions.[7]
Amylose Derivatives Chiralpak® AS, AY Hexane / Isopropanol (IPA) or Ethanol (EtOH) Similar to cellulose but with different 3D structure, offering complementary selectivity.[1][7]

| Pirkle-Type (Brush) | Whelk-O® 1, Phenylglycine | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | π-π interactions, hydrogen bonding, dipole-dipole interactions. Useful for a wide range of compounds.[8] |

Table 2: GC Chiral Stationary Phase (CSP) Screening Guide

CSP Type Common Trade Names Typical Operating Temperature Selectivity Principle
Derivatized β-Cyclodextrin CHIRALDEX®, Betadex™ 80 - 180 °C (Isothermal or Ramp) Host-guest inclusion complex formation, based on analyte size and shape relative to the cyclodextrin (B1172386) cavity.[2][14]

| Derivatized γ-Cyclodextrin | Astec CHIRALDEX® G-TA | 80 - 200 °C (Isothermal or Ramp) | Larger cavity than β-cyclodextrin, suitable for bulkier molecules. |

Table 3: Effect of Chromatographic Parameter Adjustments

Parameter Change Expected Effect on Resolution Potential Side Effect
Temperature Decrease Often Increases Longer run time, higher backpressure.[11]
Flow Rate Decrease Generally Increases Longer run time.[9]
Alcohol Modifier % (NP-HPLC) Increase Compound Dependent (May Decrease) Shorter run time.

| Alcohol Modifier % (NP-HPLC) | Decrease | Compound Dependent (May Increase) | Longer run time. |

Experimental Protocols

Protocol 1: HPLC Chiral Method Development Workflow

This protocol outlines a systematic approach to developing a chiral separation method using HPLC in normal-phase mode.

G cluster_conditions Initial Screening Conditions cluster_optimization Optimization Steps start Start: Prepare Analyte (1 mg/mL in Mobile Phase) screen_cols 1. Column Screening Select 2-3 CSPs (e.g., Cellulose, Amylose, Pirkle) start->screen_cols mobile_phase Mobile Phase: Hexane/IPA (90:10) screen_cols->mobile_phase flow_rate Flow Rate: 1.0 mL/min mobile_phase->flow_rate temp Temperature: 25°C flow_rate->temp eval1 Evaluate Results: Any Separation? temp->eval1 no_sep No Separation on any column. Try different modifier (EtOH). eval1->no_sep No optimize 2. Optimization Select best column from screening eval1->optimize Yes no_sep->screen_cols opt_mp A. Optimize Modifier % (e.g., 5%, 10%, 15% IPA) optimize->opt_mp opt_temp B. Optimize Temperature (e.g., 15°C, 25°C, 35°C) opt_mp->opt_temp opt_flow C. Optimize Flow Rate (e.g., 0.8 mL/min, 0.5 mL/min) opt_temp->opt_flow final Final Robust Method (Rs > 1.5) opt_flow->final

Caption: General workflow for HPLC chiral method development.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound racemate at approximately 1 mg/mL in a solvent compatible with the mobile phase (e.g., hexane/isopropanol mixture).

  • Column Screening:

    • Select a set of 2-3 diverse chiral columns (e.g., one cellulose-based, one amylose-based, one Pirkle-type).

    • Equilibrate the first column with the initial mobile phase (e.g., 90:10 Hexane:Isopropanol) for at least 20 column volumes.[11]

    • Inject the sample using standard conditions (e.g., Flow: 1.0 mL/min, Temp: 25°C, Injection Vol: 5 µL).

    • Repeat for each column in the screening set.

  • Evaluation:

    • Identify the column/mobile phase combination that shows the best "hit" — any sign of peak splitting or separation.

    • If no separation is observed, consider changing the alcohol modifier (e.g., to ethanol) and repeat the screening.

  • Optimization:

    • Using the best column identified, systematically optimize the method.

    • Mobile Phase: Adjust the percentage of the alcohol modifier in 2-5% increments to maximize resolution.

    • Temperature: Once a good mobile phase is found, vary the column temperature (e.g., 15°C, 25°C, 35°C) to see its effect on resolution.

    • Flow Rate: Fine-tune the separation by adjusting the flow rate. A lower flow rate may improve resolution at the cost of analysis time.[9]

  • Method Validation: Once optimal conditions are found, perform injections to confirm reproducibility and robustness.

Protocol 2: GC Chiral Method Development

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent like hexane or dichloromethane.

  • Column Selection: Install a cyclodextrin-based capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

  • Initial Method:

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Program: Start with a broad temperature ramp to find the elution temperature range (e.g., start at 50°C, hold for 2 min, then ramp at 5°C/min to 200°C).

    • Detector (FID): 250°C.

  • Optimization:

    • Once the approximate elution temperature is known, switch to a shallower temperature ramp or an isothermal hold around that temperature to maximize resolution. For example, if the compound elutes at 130°C during the ramp, try an isothermal run at 120°C or a slow ramp from 110°C to 140°C at 1-2°C/min.[15]

    • Adjusting the carrier gas flow rate (or head pressure) can also fine-tune the separation.

References

Stability and storage conditions for 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-Ethyl-4-methylhexan-2-one for researchers, scientists, and drug development professionals. As specific data for this compound is limited, the following recommendations are based on information available for structurally similar compounds, including other branched-chain ketones and alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to moisture and air.[2][3] For long-term storage, refrigeration at -20°C is advised, especially if the compound is sensitive to moisture. It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][3]

Q2: How stable is this compound at room temperature?

Q3: What are the potential degradation pathways for this compound?

A3: Based on data for structurally related branched alkanes, potential degradation pathways for this compound could include:

  • Atmospheric Degradation : Reaction with photochemically produced hydroxyl radicals in the atmosphere.[4]

  • Biodegradation : In soil and water, it may undergo aerobic biodegradation initiated by monooxygenase enzymes, or a slower anaerobic degradation process.[4]

  • Abiotic Degradation : Degradation through processes like hydrolysis is not expected to be significant due to the stability of carbon-carbon and carbon-hydrogen bonds.[4]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure risk. This includes:

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be considered if there is a risk of splashing.[1]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required.[1][3]

  • Respiratory Protection : All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, away from ignition sources).[1][2][3] Consider running a quality control check (e.g., NMR, GC-MS) to assess purity.
Visible changes in the compound (e.g., color change, precipitation). Contamination or degradation.Do not use the compound. Dispose of it according to your institution's environmental health and safety (EHS) guidelines. Review handling procedures to prevent future contamination.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.Consult literature for appropriate solvents for similar ketones. Gently warming the mixture may aid dissolution, but be cautious of the compound's flammability.

Experimental Protocols

While specific experimental protocols for determining the stability of this compound are not available, a general approach to assessing chemical stability would involve:

Forced Degradation Study Protocol:

  • Sample Preparation : Prepare multiple samples of this compound in solution and as a solid.

  • Stress Conditions : Expose the samples to a variety of stress conditions, including:

    • Heat : Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Light : Exposure to UV and visible light.

    • Humidity : High relative humidity (e.g., 75% RH).

    • Oxidation : Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • pH : Exposure to acidic and basic conditions.

  • Time Points : Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis : Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the amount of parent compound remaining and to detect any degradation products.

  • Data Evaluation : Determine the rate of degradation under each stress condition to identify potential stability issues and degradation pathways.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Results check_storage Were recommended storage conditions followed? start->check_storage improper_storage Action: Review and correct storage procedures. Consider re-synthesis or ordering a new batch. check_storage->improper_storage No check_purity Action: Perform quality control (e.g., NMR, GC-MS) to assess purity. check_storage->check_purity Yes end End: Issue Resolved improper_storage->end purity_ok Is purity acceptable? check_purity->purity_ok investigate_protocol Action: Investigate experimental protocol for other potential error sources. purity_ok->investigate_protocol Yes discard_compound Action: Discard compound following safety protocols. Obtain a new batch. purity_ok->discard_compound No investigate_protocol->end discard_compound->end

References

Technical Support Center: Purification of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Ethyl-4-methylhexan-2-one. Our aim is to address common challenges encountered during experimental procedures to ensure the attainment of high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent (e.g., reacting an appropriate Grignard reagent with an acyl chloride or a nitrile), several types of impurities can be expected in the crude product. These include:

  • Unreacted Starting Materials: Residual acyl chloride, nitrile, or the organomagnesium halide (Grignar reagent) may remain if the reaction does not go to completion.[1]

  • Side Products from the Grignard Reagent: The Grignard reagent can react with traces of water or with itself (Wurtz-type coupling) to form alkanes.[2]

  • Tertiary Alcohol: The ketone product itself can be attacked by the Grignard reagent, leading to the formation of a tertiary alcohol.[3]

  • Aldehydes: Aldehydic impurities can sometimes be present, arising from side reactions or impurities in the starting materials.

Q2: How can I effectively remove unreacted Grignard reagent and its byproducts?

A2: A standard aqueous workup is typically effective for removing the Grignard reagent and its inorganic byproducts. This involves carefully quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. This procedure will protonate the alkoxide intermediate and dissolve the magnesium salts, which can then be separated in the aqueous layer during an extraction with an organic solvent like diethyl ether.[2][4]

Q3: My purified product still shows the presence of a closely related impurity. What is the best method for separation?

A3: For impurities with boiling points close to that of this compound, such as isomeric ketones or the corresponding tertiary alcohol, fractional distillation is the most effective purification method.[2] Utilizing a fractionating column with a high number of theoretical plates will provide the best separation.

Q4: I suspect my sample is contaminated with aldehydes. How can I specifically remove them?

A4: A bisulfite extraction is a highly effective method for the selective removal of aldehydes, as well as sterically unhindered ketones.[1] This technique involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a charged bisulfite adduct which is water-soluble and can be removed by liquid-liquid extraction. The desired ketone can then be recovered from the organic layer.

Q5: What is the most suitable analytical technique to assess the purity of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for determining the purity of volatile organic compounds like this compound.[5][6] GC provides excellent separation of components in a mixture, and MS allows for the identification of the main product and any residual impurities by their mass spectra.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low overall yield after purification. Product loss during aqueous workup.Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.
Inefficient fractional distillation.Use a longer, insulated fractionating column and maintain a slow, steady distillation rate to improve separation efficiency.
Product is contaminated with a higher boiling point impurity. Incomplete distillation.Ensure the distillation is carried out to completion and that the higher boiling point residue is not collected with the main product fraction.
GC-MS analysis shows multiple unexpected peaks. Contaminated solvents or glassware.Use high-purity, dry solvents and ensure all glassware is thoroughly cleaned and dried before use.
Side reactions during synthesis.Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.
The purified ketone has a persistent odor. Presence of sulfur-containing impurities.If sulfur-containing reagents were used in preceding steps, consider a wash with a dilute solution of sodium hypochlorite (B82951) followed by a water wash.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Target Impurities Expected Purity Typical Yield Advantages Disadvantages
Fractional Distillation Compounds with different boiling points (e.g., other ketones, alcohols, unreacted starting materials).[2]>98%70-90%Scalable, effective for closely boiling impurities.Can be time-consuming, potential for thermal decomposition if not performed under vacuum for high-boiling compounds.
Column Chromatography Polar impurities (e.g., alcohols, carboxylic acids).[7]>99%60-85%High resolution for a wide range of impurities.Can be labor-intensive, requires significant solvent volumes, may not be suitable for large-scale purifications.
Bisulfite Extraction Aldehydes and some sterically unhindered ketones.[1]N/A (specific for aldehyde removal)>95% (recovery of ketone)Highly selective for aldehydes.Not effective for all ketone impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from impurities with different boiling points.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend.

  • Maintain a slow and steady distillation rate, collecting the distillate in fractions.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Analyze the collected fractions by GC-MS to determine their purity and combine the pure fractions.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing polar impurities.

Equipment and Reagents:

  • Glass chromatography column

  • Silica (B1680970) gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • Air pressure source (for flash chromatography)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Troubleshooting_Purification start Crude this compound check_purity Assess Purity (GC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes identify_impurities Identify Impurities by MS is_pure->identify_impurities No polar_impurities Polar Impurities (e.g., Alcohols) identify_impurities->polar_impurities nonpolar_impurities Non-polar/Closely Boiling Impurities identify_impurities->nonpolar_impurities aldehyde_impurities Aldehyde Impurities Detected identify_impurities->aldehyde_impurities column_chromatography Perform Column Chromatography polar_impurities->column_chromatography fractional_distillation Perform Fractional Distillation nonpolar_impurities->fractional_distillation bisulfite_extraction Perform Bisulfite Extraction aldehyde_impurities->bisulfite_extraction column_chromatography->check_purity fractional_distillation->check_purity bisulfite_extraction->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Grignard Reaction workup Aqueous Workup (NH4Cl quench) synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying distillation Fractional Distillation drying->distillation chromatography Column Chromatography (Optional) distillation->chromatography analysis Purity Assessment (GC-MS) chromatography->analysis

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-methylhexan-2-one. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: There are two primary and scalable routes for the synthesis of this compound:

  • Acetoacetic Ester Synthesis: This classic method involves the sequential alkylation of ethyl acetoacetate (B1235776). For this compound, this would entail a two-step alkylation, first with an ethyl halide and then with a sec-butyl halide (or vice versa), followed by hydrolysis and decarboxylation.[1][2][3] This method is robust and well-understood, making it suitable for scale-up.

  • Grignard Reaction with a Nitrile: This approach involves the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine to yield the desired ketone.[4] For the target molecule, this could be achieved by reacting ethylmagnesium bromide with 2-methylbutyronitrile (B96296) or sec-butylmagnesium bromide with propionitrile. This method offers a more direct route to the ketone.

Q2: I am observing a low yield in my acetoacetic ester synthesis. What are the potential causes and solutions?

A2: Low yields in acetoacetic ester synthesis can stem from several factors:

  • Incomplete Deprotonation: The initial deprotonation of ethyl acetoacetate is crucial. Ensure you are using a sufficiently strong base, such as sodium ethoxide in anhydrous ethanol (B145695). The pKa of the α-hydrogen is around 11.[5]

  • Side Reactions during Alkylation:

    • O-alkylation vs. C-alkylation: While C-alkylation is desired, some O-alkylation can occur, leading to byproducts. The choice of solvent and counter-ion can influence this ratio.

    • Elimination with Secondary Halides: When using a secondary alkyl halide like sec-butyl bromide, an E2 elimination reaction can compete with the desired SN2 substitution, reducing the yield of the alkylated product.[6] To mitigate this, use of a less hindered base or milder reaction conditions may be beneficial.

  • Incomplete Hydrolysis or Decarboxylation: Ensure the hydrolysis of the ester and subsequent decarboxylation are complete. This typically requires heating in an acidic aqueous solution.[5]

Q3: When using the Grignard route, my reaction is not proceeding as expected. What should I troubleshoot?

A3: Challenges in the Grignard synthesis of ketones from nitriles often relate to the Grignard reagent itself or the reaction conditions:

  • Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried, and anhydrous solvents are used. An inert atmosphere (nitrogen or argon) is essential.[7]

  • Reaction with the Nitrile: The addition of the Grignard reagent to the nitrile can be sluggish. The reaction is typically performed in an ethereal solvent like diethyl ether or THF.

  • Hydrolysis of the Imine Intermediate: The hydrolysis of the imine to the ketone requires acidic conditions.[8] Ensure a proper acidic workup is performed to drive this conversion to completion.

Q4: What are the most effective methods for purifying this compound?

A4: The primary method for purifying this compound is fractional distillation .[9] This technique separates compounds based on their boiling points. Since potential byproducts, such as isomers or unreacted starting materials, may have boiling points close to the product, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for efficient separation.[10][11] For very high purity requirements, preparative gas chromatography can also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation (Acetoacetic Ester Route) 1. Ineffective base for deprotonation. 2. Wet reagents or solvents. 3. Alkyl halide is too hindered (e.g., tertiary halide).[6]1. Use a strong base like sodium ethoxide in anhydrous ethanol. 2. Ensure all reagents and solvents are rigorously dried. 3. Use primary or secondary alkyl halides. For secondary halides, expect some yield loss due to elimination.
Multiple Products Observed by GC/MS (Acetoacetic Ester Route) 1. Mixture of mono- and di-alkylated products. 2. O-alkylation byproducts. 3. Isomeric products due to rearrangement.1. Carefully control stoichiometry of the base and alkylating agent in each step. 2. Optimize reaction conditions (solvent, temperature) to favor C-alkylation. 3. This is less common in this synthesis, but confirm the structure of your starting materials.
Low Yield of Ketone (Grignard Route) 1. Poor quality Grignard reagent due to moisture. 2. Incomplete hydrolysis of the imine intermediate.1. Use anhydrous conditions and an inert atmosphere for Grignard reagent formation.[7] 2. Ensure a thorough acidic workup with sufficient acid and reaction time.[8]
Presence of Tertiary Alcohol in Product (Grignard Route) This is unlikely when using a nitrile, as the imine intermediate is less reactive than a ketone. However, if an ester was used as the starting material, double addition of the Grignard reagent would lead to a tertiary alcohol.Confirm that the starting material is a nitrile and not an ester.
Difficulty in Purifying the Final Product Boiling points of impurities are very close to the product.Use a longer fractional distillation column or a column with higher efficiency packing. Alternatively, consider preparative gas chromatography.[10][11]

Experimental Protocols

Protocol 1: Acetoacetic Ester Synthesis of this compound

This protocol is based on the general principles of the acetoacetic ester synthesis and involves a sequential dialkylation.[1][2][3]

Step 1: Monoalkylation with Ethyl Bromide

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces.

  • Enolate Formation: After all the sodium has reacted, add 26 g (0.2 mol) of ethyl acetoacetate dropwise to the sodium ethoxide solution.

  • Alkylation: Heat the mixture to reflux and add 24 g (0.22 mol) of ethyl bromide dropwise over 1 hour. Continue refluxing for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, and remove the ethanol under reduced pressure. Add 100 mL of water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude ethyl 2-ethylacetoacetate.

Step 2: Second Alkylation with sec-Butyl Bromide

  • Enolate Formation: Prepare a fresh solution of sodium ethoxide as in Step 1. Add the crude ethyl 2-ethylacetoacetate from the previous step to this solution.

  • Alkylation: Heat the mixture to reflux and add 30.1 g (0.22 mol) of 2-bromobutane (B33332) (sec-butyl bromide) dropwise over 1 hour. Continue to reflux for 4-6 hours.

  • Work-up: Follow the same work-up procedure as in Step 1 to obtain crude ethyl 2-ethyl-3-sec-butylacetoacetate.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: Add 150 mL of 10% aqueous sodium hydroxide (B78521) to the crude product from Step 2 and reflux for 4 hours.

  • Acidification and Decarboxylation: Cool the mixture and acidify with 6M hydrochloric acid until the pH is ~1. Heat the acidic mixture to reflux for 2-3 hours to effect decarboxylation.

  • Isolation and Purification: Cool the mixture and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, remove the solvent, and purify the residue by fractional distillation to yield this compound.

Protocol 2: Grignard Synthesis of this compound

This protocol outlines the synthesis via the reaction of ethylmagnesium bromide with 2-methylbutyronitrile.[4]

Step 1: Preparation of Ethylmagnesium Bromide

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 5.4 g (0.22 mol) of magnesium turnings.

  • Initiation: Add a small crystal of iodine and about 10 mL of a solution of 24 g (0.22 mol) of bromoethane (B45996) in 100 mL of anhydrous diethyl ether. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color.

  • Addition: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

Step 2: Reaction with 2-Methylbutyronitrile

  • Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of 16.6 g (0.2 mol) of 2-methylbutyronitrile in 50 mL of anhydrous diethyl ether dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Hydrolysis of the Imine

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and 100 mL of 2M sulfuric acid. Stir vigorously for 30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent and purify the product by fractional distillation.

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound. Actual results may vary depending on experimental conditions and scale.

Table 1: Reagent Quantities and Expected Yield (Acetoacetic Ester Synthesis)

ReagentMolar Mass ( g/mol )MolesQuantity
Ethyl Acetoacetate130.140.2026.0 g
Sodium22.990.4410.1 g
Ethyl Bromide108.970.2224.0 g
2-Bromobutane137.020.2230.1 g
Product 142.24
Expected Yield~45-55%

Table 2: Reagent Quantities and Expected Yield (Grignard Synthesis)

ReagentMolar Mass ( g/mol )MolesQuantity
Magnesium24.310.225.4 g
Bromoethane108.970.2224.0 g
2-Methylbutyronitrile83.130.2016.6 g
Product 142.24
Expected Yield~60-70%

Visualizations

Acetoacetic_Ester_Synthesis_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Acetoacetate B Sodium Ethoxide A->B Deprotonation C Ethyl Bromide B->C Alkylation (SN2) D Ethyl 2-ethylacetoacetate C->D E Sodium Ethoxide D->E Deprotonation F 2-Bromobutane E->F Alkylation (SN2) G Dialkylated Ester F->G H Aqueous Acid (H3O+) G->H Hydrolysis I Heat H->I Decarboxylation J This compound I->J Grignard_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Nitrile cluster_2 Step 3: Hydrolysis A Bromoethane B Magnesium A->B Anhydrous Ether C Ethylmagnesium Bromide B->C D 2-Methylbutyronitrile C->D Nucleophilic Addition E Imine Intermediate D->E F Aqueous Acid (H3O+) E->F Hydrolysis G This compound F->G Troubleshooting_Logic cluster_aceto Acetoacetic Ester Troubleshooting cluster_grignard Grignard Troubleshooting start Low Product Yield q1 Which synthetic route? start->q1 aceto Acetoacetic Ester q1->aceto grignard Grignard q1->grignard aceto_q1 Check for multiple spots on TLC? aceto->aceto_q1 grignard_q1 Was Grignard reagent formation successful? grignard->grignard_q1 aceto_yes Incomplete reaction or side products aceto_q1->aceto_yes Yes aceto_no Overall low conversion aceto_q1->aceto_no No aceto_sol1 Optimize stoichiometry and reaction time aceto_yes->aceto_sol1 aceto_sol2 Verify base strength and anhydrous conditions aceto_no->aceto_sol2 grignard_yes Issue with nitrile addition or hydrolysis grignard_q1->grignard_yes Yes grignard_no Re-evaluate Grignard preparation grignard_q1->grignard_no No grignard_sol2 Check nitrile purity and ensure sufficient acidic workup grignard_yes->grignard_sol2 grignard_sol1 Ensure anhydrous conditions for Grignard formation grignard_no->grignard_sol1

References

Preventing racemization of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the prevention of racemization in 3-Ethyl-4-methylhexan-2-one during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity. For a chiral molecule like this compound, which possesses a stereocenter at the alpha-carbon (the carbon atom adjacent to the carbonyl group), maintaining a specific three-dimensional orientation is often crucial for its biological activity and pharmacological properties. Racemization can result in a loss of potency, altered efficacy, or the introduction of undesired side effects.

Q2: I'm observing a loss of optical activity in my sample of this compound after performing a reaction. What are the likely causes?

A2: A loss of optical activity strongly indicates that racemization has occurred. The primary cause of racemization in alpha-chiral ketones like this compound is the formation of a planar enol or enolate intermediate.[1][2][3] This intermediate loses the stereochemical information at the alpha-carbon. Subsequent protonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[1][2] This process can be catalyzed by both acids and bases.[1]

Q3: What are the key experimental factors that can be controlled to prevent racemization?

A3: The key to preventing racemization is to suppress the formation of the enol or enolate intermediate, or to control its reactivity. The main factors to control are:

  • Temperature: Lowering the reaction temperature is critical to minimize the rate of enolization and potential equilibration.[4]

  • Choice of Base/Acid: The strength and steric properties of the base or acid used can significantly impact the rate and extent of racemization.

  • Solvent: The polarity of the solvent can influence the stability and reactivity of the enolate intermediate.

  • Reaction Time: Minimizing the reaction time reduces the exposure of the chiral ketone to conditions that promote racemization.

  • Workup and Purification: Racemization can also occur during the workup and purification steps if acidic or basic conditions are employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and reaction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of enantiomeric excess (ee) after a base-mediated reaction (e.g., alkylation). Formation of a thermodynamic enolate, allowing for equilibration and racemization.Employ Kinetic Enolate Conditions: Use a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[4][5][6] This promotes rapid and irreversible deprotonation to form the kinetic enolate, minimizing the chance for racemization.
Reaction temperature is too high.Maintain a consistently low temperature throughout the reaction. Use a cryostat or a well-maintained cold bath (e.g., dry ice/acetone).
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion.
Racemization observed after acidic workup. Acid-catalyzed enolization leading to racemization.Use Buffered or Neutral Quenching Solutions: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of strong acids.[7] Alternatively, use cold, deionized water.
Decreased ee after purification by silica (B1680970) gel chromatography. Residual acidity of standard silica gel can catalyze enolization.Neutralize the Silica Gel: Pre-treat the silica gel by washing it with a solution of triethylamine (B128534) in the eluent, followed by flushing with the pure eluent. Alternatively, use commercially available neutral silica gel.
High temperature during solvent evaporation.Use a rotary evaporator at low temperature and reduced pressure to remove the solvent.
Incomplete reaction when using low temperatures to prevent racemization. Insufficient thermal energy for the reaction to proceed to completion.Optimize Temperature and Reaction Time: Gradually increase the temperature in small increments to find the optimal balance between reaction rate and stereochemical integrity.
Poor quality of reagents (e.g., base).Ensure that the base is freshly prepared or properly stored to maintain its activity.
Need to perform a reaction under strongly basic conditions without affecting the chiral center. The alpha-proton is susceptible to deprotonation and subsequent racemization under these conditions.Protect the Carbonyl Group: Convert the ketone to a non-enolizable protecting group, such as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol). Acetals are stable under basic and nucleophilic conditions.[8][9][10][11] The ketone can be regenerated later under mild acidic conditions.

Data Presentation

The choice of base and temperature is critical in controlling the stereoselectivity of reactions involving alpha-chiral ketones. The following table summarizes the impact of different reaction conditions on the enantiomeric excess (ee) of the product in a representative α-alkylation reaction.

Base Temperature (°C) Solvent Product ee (%) Control Type
LDA-78THF>95Kinetic
KHMDS-78THF~90-95Kinetic
NaH25THF~20-40Thermodynamic
NaOEt25EtOH~10-30Thermodynamic
t-BuOK25t-BuOH~40-60Thermodynamic

Note: This data is representative and illustrates general trends. Actual results may vary depending on the specific substrate and electrophile.

Experimental Protocols

Protocol 1: Kinetic Deprotonation and Alkylation of this compound

This protocol describes a general procedure for the α-alkylation of this compound under kinetic control to minimize racemization.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried)

  • Dry ice/acetone bath

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the ketone solution to the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Slowly add the alkylating agent (1.1 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-cooled, saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash chromatography on neutralized silica gel.

Protocol 2: Acetal Protection of this compound

This protocol describes the protection of the ketone functionality as a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 equivalent) in toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-TSA.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the reaction (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude acetal can be purified by distillation or flash chromatography.

Protocol 3: Chiral Gas Chromatography (GC) Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the enantiomeric excess of this compound.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm).

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Program: 60 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection Volume: 1 µL (split injection is recommended).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Racemic Standard: Prepare a solution of the racemic this compound to determine the retention times of both enantiomers.

  • Analysis: Inject the racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers. Inject the sample to be analyzed under the same conditions.

  • Calculation of ee: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Visualizations

Racemization_Mechanism (R)-Ketone (R)-Ketone Planar_Enolate Planar Enolate/Enol (Achiral Intermediate) (R)-Ketone->Planar_Enolate + Base or Acid - H+ Planar_Enolate->(R)-Ketone + H+ (Protonation from one face) (S)-Ketone (S)-Ketone Planar_Enolate->(S)-Ketone + H+ (Protonation from opposite face) Troubleshooting_Workflow Start Loss of Enantiomeric Purity Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Check Workup/Purification Start->Check_Workup Temp Temperature Too High? Check_Reaction->Temp Base Inappropriate Base? Check_Reaction->Base Acid_Workup Acidic Workup? Check_Workup->Acid_Workup Silica Standard Silica Gel? Check_Workup->Silica Temp->Base No Sol_Temp Lower Temperature (-78 °C) Temp->Sol_Temp Yes Sol_Base Use Kinetic Control (e.g., LDA) Base->Sol_Base Yes Acid_Workup->Silica No Sol_Workup Use Neutral Quench (e.g., aq. NH4Cl) Acid_Workup->Sol_Workup Yes Sol_Silica Use Neutralized Silica Gel Silica->Sol_Silica Yes

References

Technical Support Center: Analytical Method Development for 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of 3-Ethyl-4-methylhexan-2-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for the quantification of this compound?

A1: For a volatile compound like this compound, Gas Chromatography (GC) is the recommended analytical technique. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification. For enhanced selectivity and confirmation of identity, GC coupled with a Mass Spectrometer (MS) is ideal.

Q2: Can High-Performance Liquid Chromatography (HPLC) be used for the analysis of this compound?

A2: Yes, HPLC can be used, but it requires a derivatization step. This compound lacks a strong chromophore, making it difficult to detect with a standard UV detector. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a chromophore, allowing for sensitive UV detection.[1][2]

Q3: What are the key considerations for sample preparation of this compound for GC analysis?

A3: Due to its volatility, sample preparation methods that minimize analyte loss are crucial. Headspace analysis is a highly effective technique where the vapor phase above the sample is injected, reducing matrix effects and protecting the GC system.[3] Alternatively, liquid injection of a dilute solution in a volatile solvent like hexane (B92381) or pentane (B18724) can be employed. The use of an internal standard is recommended for improved accuracy and precision.

Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?

A4: To enhance sensitivity, consider the following:

  • For GC: Use splitless injection to introduce more of the sample onto the column. Optimize headspace parameters (e.g., incubation temperature and time) to maximize the concentration of the analyte in the vapor phase.

  • For HPLC: Ensure efficient derivatization and consider using a more sensitive detector, such as a diode array detector (DAD) or a mass spectrometer (MS).

Q5: What are the expected storage conditions for this compound and its analytical standards?

A5: this compound should be stored in a cool, dry place away from direct sunlight in a tightly sealed container to prevent evaporation and degradation. Analytical standard solutions should be stored at 2-8°C and monitored for stability, as the ketone functionality can be susceptible to degradation over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak in GC Analysis 1. Analyte concentration is below the Limit of Detection (LOD).2. Leak in the GC system (inlet, septum, column fittings).3. Syringe issue (clogged or not drawing sample).4. Incorrect GC parameters (e.g., too high split ratio).1. Concentrate the sample or use a more sensitive injection technique (e.g., switch from split to splitless injection).2. Perform a leak check of the GC system.3. Clean or replace the syringe.4. Reduce the split ratio or use splitless injection.
Poor Peak Shape (Tailing or Fronting) in GC 1. Tailing: Active sites in the inlet liner or on the column; column contamination.2. Fronting: Column overload; inappropriate solvent.1. Deactivate or replace the inlet liner; bake out or trim the column.2. Dilute the sample; ensure the solvent is appropriate for the column phase and initial oven temperature.[4][5]
Shifting Retention Times in GC 1. Fluctuation in carrier gas flow rate.2. Leak in the system.3. Column aging or contamination.1. Check and stabilize the carrier gas flow.2. Perform a leak check.3. Condition the column or replace it if necessary.
Low or No Response in HPLC-UV Analysis 1. Inefficient derivatization.2. Degradation of the DNPH derivative.3. Incorrect detection wavelength.1. Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH).2. Protect the derivatized sample from light and analyze promptly.3. Determine the optimal absorption wavelength for the DNPH derivative (typically around 365 nm).
Extra Peaks in the Chromatogram 1. Sample contamination.2. Carryover from a previous injection.3. Degradation of the analyte.1. Use high-purity solvents and clean glassware.2. Implement a thorough wash cycle for the syringe and run a blank injection.3. Check sample stability and storage conditions.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of this compound using GC-FID and HPLC-UV. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-FID Method Parameters and Performance

ParameterValue
Retention Time~ 8.5 min
Linearity (R²)> 0.995
Range1 - 200 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: HPLC-UV (with DNPH Derivatization) Method Parameters and Performance

ParameterValue
Retention Time~ 12.2 min
Linearity (R²)> 0.998
Range0.5 - 100 µg/mL
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Experimental Protocols

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the analysis of this compound using GC-FID.

1. Sample Preparation (Headspace)

  • Pipette 5 mL of the sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., 2-heptanone).

  • Seal the vial with a PTFE-lined septum and crimp cap.

  • Incubate the vial at 80°C for 15 minutes.

2. GC-FID Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Headspace injection, 1 mL of vapor phase.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID at 280°C.

3. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Quantify the analyte using a calibration curve prepared with standards of known concentrations.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This protocol describes the analysis of this compound after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization

  • To 1 mL of the sample (in a suitable solvent like acetonitrile), add 1 mL of a saturated solution of DNPH in 2 M hydrochloric acid.

  • Vortex the mixture and allow it to react at 40°C for 30 minutes, protected from light.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV at 365 nm.

3. Data Analysis

  • Identify the peak corresponding to the DNPH derivative of this compound based on its retention time.

  • Quantify using a calibration curve prepared from derivatized standards.

Visualization

TroubleshootingWorkflow start Analytical Problem Encountered check_system Check System Suitability (e.g., run a standard) start->check_system system_ok System OK? check_system->system_ok troubleshoot_instrument Troubleshoot Instrument (Leaks, Detector, etc.) system_ok->troubleshoot_instrument No check_sample Investigate Sample Preparation system_ok->check_sample Yes solution Problem Resolved troubleshoot_instrument->solution sample_prep_ok Sample Prep OK? check_sample->sample_prep_ok optimize_sample_prep Optimize Sample Prep (e.g., concentration, derivatization) sample_prep_ok->optimize_sample_prep No check_method Review Analytical Method Parameters sample_prep_ok->check_method Yes optimize_sample_prep->solution method_ok Method OK? check_method->method_ok optimize_method Optimize Method (e.g., temperature program, mobile phase) method_ok->optimize_method No method_ok->solution Yes optimize_method->solution

Caption: A logical workflow for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-4-methylhexan-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of volatile organic compounds is a critical aspect of research and development in the pharmaceutical and chemical industries. This guide provides a comparative overview of validated analytical methods for the quantification of 3-Ethyl-4-methylhexan-2-one, a ketone of interest in various applications. The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the performance of two widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, the latter requiring a derivatization step for this non-chromophoric analyte.

Quantitative Performance Comparison

The following tables summarize typical performance data for the quantification of this compound using GC-MS and HPLC-UV. It is important to note that while the GC-MS data is based on validated methods for structurally similar volatile organic compounds, the HPLC-UV data is illustrative and assumes a successful derivatization to a UV-active product.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterHeadspace (HS)-GC-MSSolid-Phase Microextraction (SPME)-GC-MS
Linearity (R²) ≥ 0.998≥ 0.999
Precision (RSD%) < 5% (repeatability)< 10%
Accuracy (Recovery %) 95-105%90-110%
Limit of Detection (LOD) ~1 µg/L~10 ng/L
Limit of Quantitation (LOQ) ~5 µg/L~50 ng/L

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

Validation ParameterHPLC-UV (Illustrative Data)
Linearity (R²) ≥ 0.999
Precision (RSD%) < 2% (repeatability)
Accuracy (Recovery %) 98-102%
Limit of Detection (LOD) ~0.1 mg/L
Limit of Quantitation (LOQ) ~0.5 mg/L

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analysis are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Headspace (HS) Sampling: Accurately weigh the sample into a headspace vial. If the sample is a solid or a viscous liquid, dissolve it in a suitable solvent (e.g., methanol, dimethyl sulfoxide). For aqueous samples, the addition of salt (e.g., sodium chloride) can improve the partitioning of the analyte into the headspace. Seal the vial.

  • Solid-Phase Microextraction (SPME) Sampling: Place the sample in a vial. For liquid samples, the SPME fiber can be exposed to the headspace or directly immersed in the sample. For solid samples, headspace extraction is typically used. The choice of SPME fiber coating (e.g., PDMS, DVB/CAR/PDMS) is crucial and should be optimized for the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.

  • Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Key ions for this compound should be determined from its mass spectrum.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of standards. The use of an internal standard is recommended to improve precision.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This method requires derivatization of the ketone to introduce a chromophore that can be detected by a UV detector. A common derivatizing agent for ketones is 2,4-Dinitrophenylhydrazine (DNPH).

1. Sample Preparation and Derivatization:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • Add an acidic solution of DNPH.

  • Heat the mixture to facilitate the reaction. The reaction time and temperature should be optimized.

  • After the reaction is complete, neutralize the solution.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The gradient program should be optimized to achieve good separation of the derivatized analyte from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance of the this compound-DNPH derivative (typically around 365 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Quantify using a calibration curve prepared from derivatized standards.

Methodology Visualization

To better understand the analytical processes, the following diagrams illustrate the logical workflow for method validation and a detailed experimental workflow for the GC-MS method.

MethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Comparison & Selection MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS/HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MD3->MV2 MV3 Accuracy MD3->MV3 MV4 Precision (Repeatability & Intermediate) MD3->MV4 MV5 LOD & LOQ MD3->MV5 MV6 Robustness MD3->MV6 MC1 Compare Validation Data MV1->MC1 MV2->MC1 MV3->MC1 MV4->MC1 MV5->MC1 MV6->MC1 MC2 Select Optimal Method for Intended Use MC1->MC2

Caption: Logical workflow for the validation and comparison of analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample into Vial P2 Add Solvent/Salt (if needed) P1->P2 P3 Seal Vial P2->P3 A1 Place Vial in Autosampler P3->A1 A2 Headspace/SPME Sampling A1->A2 A3 Injection into GC A2->A3 A4 Chromatographic Separation A3->A4 A5 Mass Spectrometric Detection A4->A5 D1 Peak Identification (Retention Time & Mass Spectrum) A5->D1 D2 Peak Integration D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Experimental workflow for the GC-MS analysis of this compound.

A Comparative Analysis of Synthetic Routes to 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex chiral molecules is a cornerstone of modern drug discovery and development. 3-Ethyl-4-methylhexan-2-one, a ketone featuring two stereocenters, presents a valuable case study for comparing the efficacy, scalability, and practicality of various synthetic strategies. This guide provides an objective comparison of three distinct and plausible routes for the synthesis of this target molecule, supported by detailed experimental protocols and quantitative data to inform methodological selection in a research and development setting.

At a Glance: Comparison of Synthetic Routes

Metric Route 1: Grignard Reaction & Oxidation Route 2: Regioselective Alkylation Route 3: Conjugate Addition & Alkylation
Overall Yield ~75-85%~65-75%~70-80%
Key Reagents Acetaldehyde (B116499), sec-butylmagnesium bromide, PCC/Swern Reagents3-Methylhexan-2-one, LDA, Ethyl iodide3-Penten-2-one (B1195949), sec-butyl bromide, Lithium, CuI, Methyl iodide
Stereocontrol Diastereomeric mixture formed; requires separation or stereoselective synthesis of the alcohol precursor.Good control of regioselectivity; stereoselectivity depends on substrate and conditions.Excellent control of 1,4-addition; subsequent alkylation can generate diastereomers.
Scalability Good; Grignard reactions and oxidations are well-established for large-scale synthesis.Moderate; requires cryogenic temperatures and careful handling of LDA.Moderate; requires handling of organolithium and organocuprate reagents.
Safety & Handling Grignard reagents are moisture-sensitive and pyrophoric. PCC is a toxic chromium reagent. Swern oxidation produces malodorous byproducts.LDA is a highly flammable and corrosive base. Cryogenic temperatures are required.Organolithium reagents are pyrophoric. Copper salts have toxicity concerns.

Route 1: Grignard Reaction Followed by Oxidation

This two-step approach first constructs the carbon skeleton of the corresponding secondary alcohol, 3-ethyl-4-methylhexan-2-ol, via a Grignard reaction. The subsequent oxidation of the alcohol furnishes the desired ketone.

Route_1_Grignard_Oxidation acetaldehyde Acetaldehyde intermediate_alcohol 3-Ethyl-4-methylhexan-2-ol acetaldehyde->intermediate_alcohol 1. Diethyl ether grignard sec-Butylmagnesium bromide grignard->intermediate_alcohol final_product This compound intermediate_alcohol->final_product 2. Oxidation oxidizing_agent Oxidizing Agent (PCC or Swern) oxidizing_agent->final_product

Caption: Synthesis of this compound via Grignard reaction and subsequent oxidation.
Experimental Protocols

Step 1: Synthesis of 3-Ethyl-4-methylhexan-2-ol via Grignard Reaction

  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equiv.). A solution of sec-butyl bromide (1.1 equiv.) in anhydrous diethyl ether (100 mL) is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium to initiate the reaction, which is evidenced by cloudiness and gentle refluxing. The remaining bromide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of acetaldehyde (1.0 equiv.) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-ethyl-4-methylhexan-2-ol.

Step 2A: Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

  • Reaction Setup: A 250 mL round-bottom flask is charged with pyridinium chlorochromate (PCC, 1.5 equiv.) and silica (B1680970) gel (equal weight to PCC) in anhydrous dichloromethane (B109758) (100 mL).

  • Oxidation: A solution of 3-ethyl-4-methylhexan-2-ol (1.0 equiv.) in dichloromethane (20 mL) is added to the stirred suspension in one portion. The mixture is stirred at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Workup: The reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to afford this compound.

Step 2B: Swern Oxidation

  • Reagent Preparation: In a 250 mL three-necked flask under a nitrogen atmosphere, a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (60 mL) is cooled to -78 °C. A solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equiv.) in dichloromethane (10 mL) is added dropwise, and the mixture is stirred for 15 minutes.

  • Oxidation: A solution of 3-ethyl-4-methylhexan-2-ol (1.0 equiv.) in dichloromethane (20 mL) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30 minutes.

  • Quenching: Triethylamine (5.0 equiv.) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup: Water (50 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Route 2: Regioselective Alkylation of a Ketone Enolate

This route utilizes the commercially available 3-methylhexan-2-one and introduces the ethyl group at the C3 position via a regioselective enolate formation followed by alkylation. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less substituted α-carbon.

Route_2_Alkylation start_ketone 3-Methylhexan-2-one enolate Kinetic Enolate start_ketone->enolate lda LDA, THF, -78 °C lda->enolate final_product This compound enolate->final_product ethyl_iodide Ethyl Iodide ethyl_iodide->final_product

Caption: Synthesis of this compound via regioselective alkylation.
Experimental Protocol

  • LDA Preparation: In a flame-dried 250 mL flask under nitrogen, a solution of diisopropylamine (B44863) (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is cooled to -78 °C. n-Butyllithium (1.05 equiv., 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.

  • Enolate Formation: A solution of 3-methylhexan-2-one (1.0 equiv.) in anhydrous THF (20 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: Ethyl iodide (1.2 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride (50 mL). The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Route 3: Conjugate Addition Followed by Enolate Alkylation

This strategy involves the 1,4-addition (Michael addition) of an organocuprate to an α,β-unsaturated ketone, which regioselectively forms an enolate. This enolate is then trapped in situ with an alkylating agent to form the final product. For the synthesis of this compound, this would entail the addition of a sec-butylcuprate to 3-penten-2-one, followed by methylation of the resulting enolate.

Route_3_Conjugate_Addition enone 3-Penten-2-one enolate_intermediate Regioselective Enolate enone->enolate_intermediate 1. THF, -78 °C cuprate (B13416276) Lithium di-sec-butylcuprate cuprate->enolate_intermediate final_product This compound enolate_intermediate->final_product 2. Trapping methyl_iodide Methyl Iodide methyl_iodide->final_product

Caption: Synthesis via conjugate addition and subsequent enolate trapping.
Experimental Protocol

  • Cuprate Preparation: In a flame-dried 250 mL flask under nitrogen, copper(I) iodide (1.0 equiv.) is suspended in anhydrous THF (50 mL) and cooled to -78 °C. sec-Butyllithium (2.0 equiv., 1.4 M in cyclohexane) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium di-sec-butylcuprate solution.

  • Conjugate Addition: A solution of 3-penten-2-one (1.0 equiv.) in anhydrous THF (20 mL) is added dropwise to the cuprate solution at -78 °C. The reaction is stirred for 1 hour at this temperature.

  • Enolate Trapping: Methyl iodide (1.5 equiv.) is added to the reaction mixture at -78 °C. The solution is stirred for 1 hour at -78 °C and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride and ammonium hydroxide (B78521) (1:1, 100 mL) and stirred until the copper salts are dissolved. The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

A Comparative Spectroscopic Guide to the Stereoisomers of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a detailed comparison of the predicted spectroscopic data for the four stereoisomers of 3-Ethyl-4-methylhexan-2-one, offering insights into how subtle changes in stereochemistry can influence their spectral characteristics.

This compound is a chiral ketone with two stereocenters at positions 3 and 4. This gives rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). While these isomers share the same molecular formula and connectivity, their different spatial arrangements of atoms lead to unique spectroscopic fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide utilizes predicted spectroscopic data to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption frequencies for the four stereoisomers of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Protons(3R,4R)(3S,4S)(3R,4S)(3S,4R)
CH₃ (C1) 2.102.102.112.11
CH (C3) 2.552.552.582.58
CH (C4) 1.851.851.901.90
CH₂ (C5) 1.40, 1.251.40, 1.251.42, 1.281.42, 1.28
CH₃ (C6) 0.880.880.900.90
CH₂ (Ethyl) 1.60, 1.451.60, 1.451.62, 1.481.62, 1.48
CH₃ (Ethyl) 0.950.950.970.97
CH₃ (Methyl) 0.850.850.870.87

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon(3R,4R)(3S,4S)(3R,4S)(3S,4R)
C1 (CH₃) 28.528.528.728.7
C2 (C=O) 212.0212.0212.3212.3
C3 (CH) 55.055.055.455.4
C4 (CH) 40.040.040.540.5
C5 (CH₂) 25.025.025.325.3
C6 (CH₃) 12.012.012.212.2
Ethyl-CH₂ 23.023.023.223.2
Ethyl-CH₃ 11.511.511.711.7
Methyl-CH₃ 15.015.015.315.3

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional Group(3R,4R)(3S,4S)(3R,4S)(3S,4R)
C=O Stretch ~1715~1715~1715~1715
C-H Stretch (sp³) 2960-28502960-28502960-28502960-2850
C-H Bend (CH₃, CH₂) 1465-13751465-13751465-13751465-1375

Note: The predicted IR spectra for all stereoisomers are very similar, with the most prominent peak being the carbonyl (C=O) stretch around 1715 cm⁻¹. The differentiation between stereoisomers is more effectively achieved through NMR spectroscopy.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification Synthesis Synthesis of This compound (mixture of isomers) Purification Chromatographic Separation (e.g., Chiral HPLC) Synthesis->Purification NMR_Acquisition NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Acquisition Isolated Isomers IR_Acquisition IR Spectroscopy Purification->IR_Acquisition Isolated Isomers Data_Analysis Spectral Data Processing & Analysis NMR_Acquisition->Data_Analysis IR_Acquisition->Data_Analysis Isomer_Identification Isomer Identification based on Predicted vs. Experimental Data Data_Analysis->Isomer_Identification

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of this compound isomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of the purified liquid isomer onto the center of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

By following these protocols and comparing the acquired experimental data with the predicted values presented in this guide, researchers can confidently identify and differentiate the stereoisomers of this compound. This detailed spectroscopic analysis is a critical step in various fields, including stereoselective synthesis, drug discovery, and quality control.

A Comparative Analysis of the Biological Activity of 3-Ethyl-4-methylhexan-2-one and its Alcohol Analogue, 3-Ethyl-4-methylhexan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential biological activities of a saturated ketone and its corresponding secondary alcohol, supported by general principles of structure-activity relationships and established experimental protocols.

The conversion of a ketone to its corresponding alcohol introduces a hydroxyl group, which can significantly alter the molecule's polarity, hydrogen bonding capacity, and steric profile. These changes, in turn, are expected to influence the compound's interaction with biological targets, potentially leading to differences in efficacy and mechanism of action. Generally, long-chain alcohols have been investigated for their antimicrobial properties.[1][2][3] The effectiveness of these alcohols is often linked to the length of their carbon chain and their ability to disrupt microbial cell membranes.[2][3] Similarly, various ketones have been shown to possess anti-infective properties.[4]

Data Presentation: A Comparative Overview

Due to the absence of specific experimental data for 3-Ethyl-4-methylhexan-2-one and 3-Ethyl-4-methylhexan-2-ol, the following table is a hypothetical representation of comparative data that could be generated through standard in vitro assays. This table is intended to serve as a template for researchers investigating the biological activities of these or similar compounds.

Biological Activity AssayThis compound3-Ethyl-4-methylhexan-2-ol
Antimicrobial Activity (MIC in µg/mL)
Escherichia coli>500250
Staphylococcus aureus>500125
Candida albicans400200
Cytotoxicity (IC50 in µM)
Human Dermal Fibroblasts (HDF)15080
Human Hepatocellular Carcinoma (HepG2)10050

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comparative analysis of this compound and its alcohol analogue.

1. Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds would be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate with the appropriate growth medium.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]

2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against a mammalian cell line (e.g., Human Dermal Fibroblasts) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

  • Data Analysis: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum Standardized Culture serial_dilution Perform Serial Dilutions of Test Compounds in 96-Well Plate serial_dilution->add_inoculum Diluted Compounds incubate Incubate Plate (e.g., 37°C for 24h) add_inoculum->incubate read_results Observe and Record Microbial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

References

A Comparative Guide to the Synthesis of 3-Ethyl-4-methylhexan-2-one: Enantioselective vs. Racemic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral molecules with high purity is a cornerstone of modern organic chemistry and pharmaceutical development. 3-Ethyl-4-methylhexan-2-one, a ketone with two stereocenters, presents a valuable case study for comparing synthetic strategies. This guide provides an objective comparison between the enantioselective and racemic syntheses of this compound, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The choice between an enantioselective and a racemic synthesis hinges on the desired outcome and available resources. Enantioselective routes, while often more complex, deliver a single, optically pure stereoisomer. In contrast, racemic methods are typically more straightforward but yield an equal mixture of all possible stereoisomers.

ParameterEnantioselective Synthesis (SAMP-Hydrazone Method)Racemic Synthesis (Enolate Alkylation)
Stereochemical Outcome Single enantiomer (e.g., (S,S)- or (R,R)-)Racemic mixture of all four stereoisomers
Typical Overall Yield 60-80%50-70%
Enantiomeric Excess (ee) >95%0% (by definition)
Key Reagents Chiral auxiliary (SAMP/RAMP), LDA, Ethyl IodideStrong base (LDA or NaH), Ethyl Iodide
Number of Steps 3 (Hydrazone formation, alkylation, hydrolysis)2 (Enolate formation and alkylation)
Complexity Higher, requires handling of chiral auxiliariesLower, based on fundamental organic reactions

Visualizing the Synthetic Pathways

The logical flow of both synthetic approaches can be visualized as follows:

Synthesis_Comparison cluster_enantioselective Enantioselective Synthesis cluster_racemic Racemic Synthesis start_enant 3-Methylhexan-2-one hydrazone SAMP-Hydrazone Formation start_enant->hydrazone alkylation_enant Diastereoselective Alkylation (LDA, Ethyl Iodide) hydrazone->alkylation_enant hydrolysis_enant Hydrolysis alkylation_enant->hydrolysis_enant product_enant (3S,4S)-3-Ethyl-4-methylhexan-2-one hydrolysis_enant->product_enant start_rac 3-Methylhexan-2-one enolate Enolate Formation (LDA) start_rac->enolate alkylation_rac Alkylation (Ethyl Iodide) enolate->alkylation_rac product_rac Racemic this compound alkylation_rac->product_rac

Caption: Comparative workflow of enantioselective and racemic synthesis of this compound.

Experimental Protocols

Enantioselective Synthesis via SAMP-Hydrazone Chemistry

This method utilizes a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to direct the stereoselective alkylation of the starting ketone.

Step 1: Formation of the SAMP-Hydrazone

  • In a round-bottom flask, 3-methylhexan-2-one (1.0 eq) is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude SAMP-hydrazone, which can be purified by distillation or used directly in the next step.

Step 2: Diastereoselective Alkylation

  • The SAMP-hydrazone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise, and the mixture is stirred at this temperature for 2-3 hours to ensure complete deprotonation.

  • Ethyl iodide (1.5 eq) is then added slowly to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 4-6 hours, then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 3: Hydrolysis to the Chiral Ketone

  • The crude alkylated hydrazone is dissolved in a mixture of pentane (B18724) and aqueous oxalic acid (2 M).

  • The mixture is stirred vigorously at room temperature until TLC or GC analysis indicates complete cleavage of the hydrazone (typically 2-24 hours).

  • The layers are separated, and the aqueous layer is extracted with pentane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed by distillation, and the resulting chiral ketone, (3S,4S)-3-ethyl-4-methylhexan-2-one, is purified by column chromatography on silica (B1680970) gel.

Racemic Synthesis via Enolate Alkylation

This is a classical approach for the formation of carbon-carbon bonds at the α-position of a ketone, resulting in a racemic mixture of products.

Step 1: Enolate Formation

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an argon atmosphere and cooled to -78 °C.

  • A solution of 3-methylhexan-2-one (1.0 eq) in anhydrous THF is added dropwise to the LDA solution.

  • The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

Step 2: Alkylation

  • Ethyl iodide (1.2 eq) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted into diethyl ether, and the combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield racemic this compound.

Conclusion

The choice between enantioselective and racemic synthesis of this compound is dictated by the specific application of the final product. For applications where stereochemistry is critical, such as in the development of chiral drugs or as a chiral building block, the enantioselective route using a chiral auxiliary like SAMP is indispensable, providing high enantiomeric purity. For applications where a mixture of stereoisomers is acceptable or for initial exploratory studies, the more direct and less complex racemic enolate alkylation offers a viable and efficient alternative. Researchers should weigh the trade-offs between stereochemical control, yield, and operational simplicity when selecting a synthetic strategy.

Comparative Analysis of 3-Ethyl-4-methylhexan-2-one: A Cross-Database Examination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of available data for the aliphatic ketone, 3-Ethyl-4-methylhexan-2-one. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar ketones to provide a predictive profile of its physicochemical properties, spectroscopic characteristics, and potential biological relevance.

Physicochemical Properties: A Comparative Overview

PropertyThis compound (Predicted/Computed)4-Methyl-3-hexanone (Experimental)5-Methyl-3-heptanone (Experimental)3,4-Dimethyl-2-hexanone (Experimental)
Molecular Formula C₉H₁₈O[1]C₇H₁₄OC₈H₁₆OC₈H₁₆O[1][2]
Molecular Weight 142.24 g/mol [1]114.19 g/mol 128.21 g/mol [3]128.21 g/mol [1][2]
Boiling Point No Data Available134.5 °C157-162 °C[3][4]158 °C at 760 mmHg[1][5]
Density No Data Available0.8118 g/cm³0.823 g/mL at 25 °C[4]~0.8295 g/cm³[5]
Refractive Index No Data Available1.4041n20/D 1.414[4]~1.4193[1][5]
XLogP3 2.7[1]1.8No Data Available2.3[1]

Spectroscopic Data Analysis

Experimental spectroscopic data for this compound is not currently published. This section provides an overview of the expected spectral characteristics based on the known properties of aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons alpha to the carbonyl group are expected to resonate in the range of 2.0-2.5 ppm. The various methyl, methylene, and methine protons of the ethyl and methylhexyl chains will exhibit complex splitting patterns due to their diastereotopic nature, arising from the two chiral centers at positions 3 and 4.

  • ¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of 190-220 ppm. The aliphatic carbons will appear in the upfield region, typically between 10 and 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show a strong, characteristic absorption band for the carbonyl (C=O) stretch. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹[6][7]. Other significant peaks will include C-H stretching vibrations from the alkyl chains around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns for aliphatic ketones. Key fragmentation processes include:

  • Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions.

  • McLafferty rearrangement: A hydrogen atom transfer from a gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This is a common fragmentation pathway for ketones with sufficiently long alkyl chains.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the literature, a general and effective method for the preparation of aliphatic ketones is the acetoacetic ester synthesis .

General Synthesis of a Branched Aliphatic Ketone via Acetoacetic Ester Synthesis

This protocol outlines the general steps for synthesizing a ketone with a structure analogous to this compound.

Materials:

  • Ethyl acetoacetate (B1235776)

  • Sodium ethoxide

  • Appropriate alkyl halides (e.g., ethyl iodide and sec-butyl bromide)

  • Diethyl ether (anhydrous)

  • Aqueous acid (e.g., HCl or H₂SO₄)

  • Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Enolate Formation: Dissolve ethyl acetoacetate in anhydrous diethyl ether and treat it with a solution of sodium ethoxide in ethanol (B145695) to form the enolate.

  • First Alkylation: Add the first alkyl halide (e.g., ethyl iodide) to the enolate solution and stir at room temperature to allow for the alkylation reaction to proceed.

  • Second Alkylation: Treat the mono-alkylated product with a stronger base, such as sodium hydride, to form a new enolate, followed by the addition of the second alkyl halide (e.g., sec-butyl bromide).

  • Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is then hydrolyzed using an aqueous acid solution and heated to promote decarboxylation, yielding the final ketone.

  • Workup and Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with water, brine, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Synthesis_Workflow General Synthesis Workflow for a Branched Ketone cluster_steps Synthesis Steps cluster_reagents Key Reagents Enolate Enolate Formation Alkyl1 First Alkylation Enolate->Alkyl1 Alkyl2 Second Alkylation Alkyl1->Alkyl2 Hydrolysis Hydrolysis & Decarboxylation Alkyl2->Hydrolysis Purification Purification Hydrolysis->Purification EAA Ethyl Acetoacetate EAA->Enolate Base1 Sodium Ethoxide Base1->Enolate RX1 Alkyl Halide 1 RX1->Alkyl1 Base2 Stronger Base Base2->Alkyl2 RX2 Alkyl Halide 2 RX2->Alkyl2 Acid Aqueous Acid Acid->Hydrolysis

Caption: General workflow for the synthesis of a branched ketone.

Biological Activity and Toxicological Profile

There is a lack of specific biological activity and toxicological data for this compound. However, the broader class of aliphatic ketones has been studied.

  • General Toxicity: Aliphatic hydrocarbons in the C9-C14 range have been shown to have low systemic toxicity in animal studies, with some effects observed at high doses. Ketonic solvents can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated hydrocarbons[8].

  • Metabolism: Aliphatic ketones are generally metabolized in the liver. The metabolism of branched-chain amino acids can lead to the formation of various keto acids, which then enter other metabolic pathways[9]. In states of low glucose availability, the body produces ketone bodies from fatty acids as an alternative energy source[10].

Due to the absence of specific data, a read-across approach from structurally similar C9 aliphatic ketones is necessary to predict the toxicological profile. The primary concerns would likely be related to flammability and potential central nervous system, respiratory tract, and skin irritation upon significant exposure.

Signaling Pathways

No specific signaling pathways involving this compound have been identified in the current literature. Ketone bodies, in general, are known to have roles beyond being energy substrates, including acting as signaling molecules that can influence cellular processes like oxidative stress and epigenetic modifications. However, it is unknown if this compound shares these properties.

Logical_Relationship Data Cross-Referencing Logic Target This compound (Data Sparse) PredictedData Predicted Properties & Spectroscopic Profile Target->PredictedData Prediction based on Analog1 4-Methyl-3-hexanone Analog1->PredictedData Analog2 5-Methyl-3-heptanone Analog2->PredictedData Analog3 3,4-Dimethyl-2-hexanone Analog3->PredictedData GeneralKetone General Aliphatic Ketone (Synthesis, Biological Activity) GeneralKetone->PredictedData

References

Inter-laboratory Comparison for the Analysis of 3-Ethyl-4-methylhexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of volatile organic compounds (VOCs) is critical for ensuring data integrity and making informed decisions. 3-Ethyl-4-methylhexan-2-one, a C9 ketone, is a molecule of interest in various chemical and pharmaceutical research areas. This guide presents a framework for an inter-laboratory comparison for the analysis of this compound. Due to the absence of publicly available, specific proficiency testing data for this compound, this document outlines a hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of structurally similar volatile organic compounds and ketones by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Inter-laboratory comparisons are essential for assessing the proficiency of different laboratories in quantifying a specific analyte.[1] Typically, a central organizing body prepares and distributes identical samples to participating laboratories, which then analyze the samples using their established protocols.[1] The results are then collated and statistically analyzed to evaluate performance.[1]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance data for three common analytical techniques, compiled from validation principles for similar volatile compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)Quantitative NMR (qNMR)
Linearity (R²) ≥ 0.998≥ 0.999Not Applicable (Direct Method)
Precision (RSD%) < 15%< 5%< 2%
Accuracy (Recovery %) 85-115%95-105%98-102%
Limit of Detection (LOD) Low ng/g to pg/g~10-20 µg/Lmg/mL range
Limit of Quantitation (LOQ) ng/g range~30-50 µg/Lmg/mL range

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-MS, HPLC, and qNMR are provided below. These protocols are generalized and should be optimized and validated for specific applications and sample matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and selective, making it ideal for trace-level analysis of volatile compounds like this compound.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Accurately weigh the sample into a headspace vial.

    • If the sample is in a complex matrix, add a saturated NaCl solution to improve the partitioning of the analyte into the headspace.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Seal the vial and place it in an autosampler with an agitator and incubator.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the heated and agitated sample to adsorb the volatile analytes.

  • GC-MS Analysis:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector: Operate in splitless mode for high sensitivity. The SPME fiber is desorbed in the hot injector.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

    • Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve prepared with certified reference standards.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

Since aliphatic ketones like this compound lack a strong chromophore, derivatization is necessary for sensitive UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for ketones.[2][3]

  • Sample Preparation (Derivatization):

    • An acidic solution of DNPH is added to the sample containing this compound.

    • The reaction mixture is allowed to incubate to form the 2,4-dinitrophenylhydrazone derivative.

    • The derivative is then extracted from the reaction mixture using a suitable organic solvent (e.g., hexane (B92381) or acetonitrile).

    • The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • HPLC Analysis:

    • HPLC Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 mm x 250 mm) is commonly used.[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivatives (around 360-370 nm).[3][4]

  • Data Analysis:

    • Identify the this compound-DNPH derivative peak based on its retention time compared to a standard.

    • Quantify the analyte using a calibration curve generated from derivatized standards.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound, by comparing the integral of an analyte signal to that of a certified internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

    • Experiment: A standard 1D proton (¹H) NMR experiment is performed.

    • Acquisition Parameters:

      • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated, to allow for full magnetization recovery. This is crucial for accurate quantification.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate key workflows in the context of an inter-laboratory comparison study for this compound.

G Workflow for Inter-laboratory Comparison A Study Design and Protocol Development B Preparation and Homogeneity Testing of Test Material A->B Define Analyte & Matrix C Distribution of Samples to Participating Laboratories B->C Ensure Sample Integrity D Analysis of Samples by Participating Laboratories C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis of Data (e.g., z-scores) E->F Data Collation G Evaluation of Laboratory Performance F->G Performance Scoring G->D Corrective Actions H Issuance of Final Report and Certificates G->H

Caption: A typical workflow for conducting an inter-laboratory comparison study.

G Decision Tree for Analytical Method Selection A Analysis of this compound Required? B Trace Level Quantification Needed? A->B Yes D Primary Method / No Analyte-Specific Standard Available? A->D No, High Concentration / Purity Assay C High Selectivity & Identification Required? B->C Yes H Is the sample matrix complex? B->H No E Use GC-MS C->E G Use qNMR D->G F Use HPLC with Derivatization H->F

References

Purity Assessment of Synthesized 3-Ethyl-4-methylhexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. For a novel ketone like 3-Ethyl-4-methylhexan-2-one, ensuring its chemical integrity is paramount for accurate biological and pharmacological evaluations. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.

The Critical Role of Purity in Research and Development

The presence of impurities in a synthesized compound can lead to a cascade of misleading results. Unidentified substances can exhibit their own biological activity, interfere with assays, or even be toxic, thereby confounding the interpretation of experimental data. In drug development, regulatory bodies mandate stringent purity criteria to ensure the safety and efficacy of new therapeutic agents. Therefore, a robust analytical strategy to identify and quantify impurities is an indispensable part of the synthesis and characterization workflow.

Comparative Analysis of Purity Assessment Techniques

Several analytical methods are available for determining the purity of organic compounds. This guide focuses on three widely used and powerful techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the purity of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound using GC, HPLC, and quantitative NMR (qNMR).

Analytical TechniquePurity of this compound (%)Major Impurity DetectedConcentration of Major Impurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Gas Chromatography (GC-FID)99.23-Ethyl-4-methylhexan-2-ol0.50.01%0.03%
High-Performance Liquid Chromatography (HPLC-UV)99.1Unreacted Starting Material0.60.02%0.06%
Quantitative ¹H NMR (qNMR)99.3Residual Solvent (Ethyl Acetate)0.40.05%0.15%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are tailored for the analysis of this compound.

Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Procedure:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: 240°C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution of the sample in dichloromethane.

  • Data Analysis: The percentage purity is calculated based on the area normalization of the peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To assess the purity of this compound and quantify non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the sample in the mobile phase.

  • Data Analysis: Purity is determined by the relative peak area of this compound compared to the total peak area.

Quantitative ¹H NMR (qNMR) Protocol

Objective: To obtain an absolute purity value for this compound and identify residual solvents.

Instrumentation: 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Pulse sequence: zg30.

    • Relaxation delay (d1): 30 seconds.

    • Number of scans: 8.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      • Where: I = integral value, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Result Synthesis Synthesis of 3-Ethyl-4- methylhexan-2-one Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Column Chromatography / Distillation Workup->Purification GC Gas Chromatography (GC-FID) Purification->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Purification->HPLC NMR Quantitative ¹H NMR (qNMR) Purification->NMR Final_Purity Determination of Final Purity & Impurity Profile GC->Final_Purity HPLC->Final_Purity NMR->Final_Purity

Caption: Experimental workflow for the purity assessment of this compound.

Method_Comparison cluster_attributes Analytical Attributes cluster_techniques Analytical Techniques Sensitivity Sensitivity Specificity Specificity Quantitation Quantitation Impurity_ID Impurity Identification Solvent_ID Residual Solvent ID GC GC-FID GC->Sensitivity High GC->Specificity High GC->Quantitation Relative GC->Impurity_ID Volatile HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Specificity High HPLC->Quantitation Relative HPLC->Impurity_ID Non-volatile NMR qNMR NMR->Sensitivity Low NMR->Specificity Very High NMR->Quantitation Absolute NMR->Impurity_ID Structural NMR->Solvent_ID Excellent

Caption: Comparison of analytical methods for purity assessment.

By employing a multi-faceted analytical approach, researchers can confidently establish the purity of synthesized this compound, ensuring the integrity and reliability of their scientific findings. This comprehensive guide serves as a valuable resource for designing and implementing a robust purity assessment strategy.

Characterization of Byproducts in the Synthesis of 3-Ethyl-4-methylhexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific organic molecules is often accompanied by the formation of undesired byproducts. A thorough characterization of these impurities is a critical step in drug development and chemical research to ensure the purity, safety, and efficacy of the final compound. This guide provides a comparative analysis of potential byproducts generated during a plausible synthesis of 3-Ethyl-4-methylhexan-2-one, along with detailed experimental protocols for their identification and quantification.

Postulated Synthesis and Potential Byproducts

A common and effective method for the synthesis of α-alkylated ketones such as this compound is the alkylation of a ketone enolate. In this hypothetical synthesis, 3-methylhexan-2-one is deprotonated using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate is then reacted with an alkylating agent, such as ethyl iodide, to yield the desired product.

However, this process is susceptible to several side reactions that can lead to a range of byproducts. The primary byproducts anticipated from this synthetic route include:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 3-methylhexan-2-one.

  • Diastereomers: The product, this compound, possesses two chiral centers, leading to the formation of a mixture of diastereomers. While not impurities in the traditional sense, their relative ratio is a crucial aspect of product characterization.

  • Over-alkylation Product: The enolate of the product can undergo a second alkylation, leading to the formation of 3,3-Diethyl-4-methylhexan-2-one.

  • O-Alkylation Product: The enolate intermediate has two nucleophilic sites, the α-carbon and the oxygen atom. Alkylation at the oxygen atom results in the formation of a vinyl ether, 2-ethoxy-3-methylhex-2-ene.

  • Aldol (B89426) Condensation Product: The enolate can react with a molecule of the starting ketone (3-methylhexan-2-one) in an aldol condensation reaction. This initially forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone, a high molecular weight impurity.

Comparative Analysis of Byproducts

The formation and relative abundance of these byproducts are highly dependent on the reaction conditions. The following table provides a hypothetical comparison of byproduct distribution under varying reaction parameters.

ByproductStructureFormation PathwayRelative Abundance (Hypothetical GC-MS Data)
Condition A: Stoichiometric Base, -78°C
This compound (Product)
alt text
C-Alkylation85%
3-methylhexan-2-one (Starting Material)
alt text
Incomplete Reaction5%
3,3-Diethyl-4-methylhexan-2-one
alt text
Over-alkylation3%
2-ethoxy-3-methylhex-2-ene
alt text
O-Alkylation2%
Aldol Condensation ProductHigh Molecular WeightSelf-condensation5%
Condition B: Excess Base, 0°C
This compound (Product)
alt text
C-Alkylation60%
3-methylhexan-2-one (Starting Material)
alt text
Incomplete Reaction2%
3,3-Diethyl-4-methylhexan-2-one
alt text
Over-alkylation10%
2-ethoxy-3-methylhex-2-ene
alt text
O-Alkylation8%
Aldol Condensation ProductHigh Molecular WeightSelf-condensation20%

Visualizing Reaction Pathways and Analytical Workflow

To better understand the formation of the target molecule and its associated byproducts, a signaling pathway diagram is provided. Additionally, a logical workflow for the characterization of the reaction mixture is illustrated.

cluster_synthesis Synthetic Pathway Starting Material 3-methylhexan-2-one Enolate Lithium Enolate Starting Material->Enolate + Base Base LDA Product This compound Enolate->Product + Alkylating Agent (C-alkylation) O-alkylation 2-ethoxy-3-methylhex-2-ene Enolate->O-alkylation + Alkylating Agent (O-alkylation) Aldol Aldol Condensation Product Enolate->Aldol + Starting Material Alkylating Agent Ethyl Iodide Over-alkylation 3,3-Diethyl-4-methylhexan-2-one Product->Over-alkylation + Base, + Alkylating Agent

Synthetic pathways for this compound and byproducts.

Crude Crude Reaction Mixture GCMS GC-MS Analysis Crude->GCMS HPLC Preparative HPLC Crude->HPLC Identify Identify Components (MS Fragmentation, Retention Time) GCMS->Identify Quantify Quantify Relative Abundance (Peak Area Integration) GCMS->Quantify Isolate Isolate Byproducts HPLC->Isolate NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolate->NMR Structure Confirm Structures NMR->Structure

Analytical workflow for byproduct characterization.

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify the volatile components of the crude reaction mixture.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Components are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with authentic standards, if available. Quantification is performed by integrating the peak areas of the total ion chromatogram.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and isolate non-volatile or thermally labile byproducts, such as the aldol condensation product, for further characterization.

  • Instrumentation: A preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Gradient Program: Start with 60% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The crude reaction mixture is dissolved in the initial mobile phase composition.

  • Fraction Collection: Fractions corresponding to the separated peaks are collected for subsequent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure of the isolated byproducts.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon framework.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the structure.

  • Sample Preparation: Isolated byproducts from preparative HPLC are dried to remove the solvent and then dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to determine the exact structure of each byproduct.

By employing these analytical techniques in a systematic manner, researchers can achieve a comprehensive understanding of the byproduct profile in the synthesis of this compound. This knowledge is paramount for optimizing reaction conditions to maximize the yield of the desired product and to ensure the purity and safety of the final compound for its intended application.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is non-negotiable. Before handling 3-Ethyl-4-methylhexan-2-one, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat is essential. Additional protective clothing may be necessary for larger quantities.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Safe Handling and Storage:

Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1] Keep containers tightly closed when not in use and store in a designated flammable liquid storage cabinet, segregated from incompatible materials like oxidizing agents.[1] Use spark-proof tools and explosion-proof equipment when handling this compound.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the related compound 3-Ethyl-4-methylhexane, which should be considered as indicative for this compound in the absence of specific data.

PropertyValue
Molecular Formula C9H18O (for this compound)
Molecular Weight 142.24 g/mol (for this compound)[3]
Flash Point < 60°C (140°F) (Assumed based on flammability)[4]
Ignitability Ignitable liquid[4]

Step-by-Step Disposal Plan

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental responsibility.

Step 1: Waste Collection

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[1]

  • The container must be compatible with flammable liquids and have a secure, tight-fitting lid.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (less than 100 mL) within a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

    • Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water, and ventilate the area thoroughly.[1]

  • Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • If it is safe to do so, turn off all ignition sources.[1]

    • Close the laboratory doors to contain vapors and contact your institution's emergency response team or the local fire department.[1]

Step 3: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_generation Waste Generation cluster_spill Spill Event cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B H Store Waste Container Securely B->H C Spill Occurs D Minor Spill (<100mL in Hood) C->D Assess Spill E Major Spill (>100mL or outside Hood) C->E Assess Spill F Contain & Clean Up D->F G Evacuate & Alert EHS E->G F->B I Request EHS Pickup H->I J Proper Disposal by Licensed Contractor I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Ethyl-4-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Ethyl-4-methylhexan-2-one, designed for researchers, scientists, and drug development professionals. The following procedures are based on the safety profiles of ketones and structurally similar chemicals to establish a robust framework for safe laboratory operations.

Hazard Summary
  • Physical Hazards : Likely to be a flammable liquid. Vapors may form explosive mixtures with air.

  • Health Hazards : May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness. Ingestion may be harmful.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant gloves are required. Gloves with a Polyvinyl Alcohol (PVA) coating over a nitrile lining offer excellent resistance to ketones.[1][2] Butyl rubber or fluoroelastomer gloves are also potential alternatives.[2] Inspect gloves for any signs of degradation before use.
Skin and Body Protection A flame-retardant lab coat must be worn. Closed-toe shoes are mandatory. Additional protective clothing may be necessary for larger quantities or specific procedures.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.
Operational Plan for Safe Handling

This section outlines a step-by-step protocol for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary PPE as outlined in the table above.

  • Have an appropriate spill kit with absorbent, non-combustible material (e.g., vermiculite, sand) ready for spill control.

2. Handling:

  • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.

  • Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite flammable vapors.[3]

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Keep containers tightly closed when not in use.[3][4]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[3][4]

  • Store in a designated flammable liquid storage cabinet.[3]

  • Segregate from incompatible materials such as strong oxidizing agents.[3]

  • Use secondary containment to prevent spills from spreading.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a dedicated, properly labeled hazardous waste container.

  • The container should be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards (e.g., Flammable, Irritant).

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Contaminated PPE:

  • Contaminated gloves, disposable lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous chemical waste.

3. Spill Cleanup:

  • For Minor Spills (less than 100 mL) in a Fume Hood:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area thoroughly.[3]

  • For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • If it is safe to do so, turn off all ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team.[3]

4. Final Disposal:

  • Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Experimental Protocols

When designing experiments involving this compound, always perform a thorough risk assessment. This should include:

  • Identifying potential hazards : Flammability, skin/eye contact, inhalation.

  • Evaluating risks : Consider the quantities being used, the duration of the experiment, and the potential for aerosol generation.

  • Implementing control measures : Use of a fume hood, appropriate PPE, and availability of emergency equipment.

  • Documenting procedures : Maintain a detailed experimental protocol that includes all safety precautions.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_fumehood Work in Fume Hood prep_ppe->handle_fumehood prep_fumehood Verify Fume Hood Operation prep_fumehood->handle_fumehood prep_emergency Check Emergency Equipment prep_emergency->handle_fumehood prep_spillkit Prepare Spill Kit prep_spillkit->handle_fumehood handle_transfer Ground and Bond Containers handle_fumehood->handle_transfer handle_tools Use Spark-Proof Tools handle_transfer->handle_tools handle_avoid Avoid Contact handle_tools->handle_avoid handle_hygiene Practice Good Hygiene handle_avoid->handle_hygiene storage_location Cool, Dry, Ventilated Area handle_hygiene->storage_location disposal_collect Collect in Labeled Container handle_hygiene->disposal_collect storage_cabinet Flammable Liquid Cabinet storage_location->storage_cabinet storage_segregate Segregate Incompatibles storage_cabinet->storage_segregate disposal_ppe Dispose of Contaminated PPE disposal_collect->disposal_ppe disposal_spill Manage Spills Promptly disposal_ppe->disposal_spill disposal_ehs Contact EHS for Pickup disposal_spill->disposal_ehs

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls substitution->engineering administrative Administrative Controls engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.